3-(4-Tert-butylphenyl)propan-1-ol
Description
Properties
IUPAC Name |
3-(4-tert-butylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-9,14H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIGRGCEUZQJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570810 | |
| Record name | 3-(4-tert-Butylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78574-08-0 | |
| Record name | 4-(1,1-Dimethylethyl)benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78574-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-tert-Butylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanol, 4-(1,1-dimethylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-(4-Tert-butylphenyl)propan-1-ol
An In-Depth Technical Guide to the
Introduction
3-(4-tert-butylphenyl)propan-1-ol is a valuable alcohol derivative of tert-butylbenzene, a common motif in organic synthesis. Its structure, featuring a substituted aromatic ring connected to a propanol chain, makes it a versatile intermediate in the development of fine chemicals, fragrances, and potentially as a building block in medicinal chemistry.[1][2] The synthesis of this compound requires a multi-step approach that leverages several cornerstone reactions in organic chemistry. This guide provides a detailed exploration of a robust and logical synthetic pathway, delving into the mechanistic underpinnings of each transformation and offering practical, field-proven protocols for its execution.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests a three-step sequence starting from commercially available materials. The primary alcohol can be formed from the reduction of a carboxylic acid. This acid, in turn, can be synthesized by the deoxygenation of a keto-acid, which is accessible via a Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride. This strategy provides a reliable and scalable route to the desired product.
Caption: Retrosynthetic pathway for this compound.
Part 1: Synthesis of 4-(4-tert-butylphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation
The synthesis commences with the electrophilic aromatic substitution of tert-butylbenzene using succinic anhydride. This reaction, a classic Friedel-Crafts acylation, forges the initial carbon-carbon bond and installs the required four-carbon chain onto the aromatic ring.[3]
Mechanistic Insight
The reaction is catalyzed by a strong Lewis acid, typically aluminum trichloride (AlCl₃). AlCl₃ coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the molecule and making the other carbonyl carbon highly electrophilic. This generates a potent acylium ion or a highly reactive acylium-Lewis acid complex.[4][5] The electron-rich tert-butylbenzene ring then acts as a nucleophile, attacking the electrophilic carbon. The tert-butyl group is an ortho-, para-director; due to sterics, the acylation occurs predominantly at the para position. A subsequent deprotonation step restores the aromaticity of the ring, yielding the keto-acid product.[6][7] Because the ketone product can also act as a Lewis base, a stoichiometric amount of AlCl₃ is required.[3]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap). Ensure all glassware is thoroughly dried.
-
Reagent Charging: Charge the flask with anhydrous aluminum trichloride (AlCl₃, 2.2 eq.) and a suitable dry solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the mixture in an ice bath to 0-5 °C.
-
Addition of Reactants: Slowly add a solution of succinic anhydride (1.0 eq.) and tert-butylbenzene (1.0 eq.) in the chosen solvent via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, 4-(4-tert-butylphenyl)-4-oxobutanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Part 2: Deoxygenation of the Ketone to Yield 3-(4-tert-butylphenyl)propanoic acid
The next critical step is the complete reduction of the aryl ketone functionality to a methylene (-CH₂) group. This transformation can be achieved under either strongly acidic or strongly basic conditions, and the choice of method depends on the overall stability of the substrate.
Method A: Clemmensen Reduction (Acidic Conditions)
The Clemmensen reduction is a classic method for deoxygenating ketones, particularly aryl-alkyl ketones, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[8][9] The reaction is heterogeneous, and its exact mechanism is complex, but it is thought to involve radical and/or organozinc intermediates on the surface of the zinc.[10] This method is highly effective but incompatible with molecules containing acid-sensitive functional groups.[10][11]
Method B: Wolff-Kishner Reduction (Basic Conditions)
The Wolff-Kishner reduction provides a powerful alternative for substrates that cannot tolerate strong acid.[12][13] The reaction involves two stages: first, the formation of a hydrazone by reacting the ketone with hydrazine (N₂H₄), followed by the base-catalyzed elimination of nitrogen gas at high temperatures to yield the alkane.[14] The Huang-Minlon modification, where the reaction is carried out in a high-boiling solvent like ethylene glycol, is a common and practical procedure that allows for higher temperatures and improved yields.[15]
Comparative Analysis
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Conditions | Strongly acidic (conc. HCl) | Strongly basic (KOH/NaOH), high temp. |
| Reagents | Zinc amalgam (Zn(Hg)) | Hydrazine (N₂H₄), strong base |
| Advantages | Excellent for aryl-alkyl ketones.[8] | Suitable for acid-sensitive substrates.[16] |
| Limitations | Unsuitable for acid-labile molecules. | Unsuitable for base-labile molecules.[15] |
| Safety | Use of toxic mercury. | Use of toxic and potentially explosive hydrazine. |
Experimental Protocol (Clemmensen Reduction)
-
Amalgam Preparation: Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Substrate Addition: Add the 4-(4-tert-butylphenyl)-4-oxobutanoic acid (1.0 eq.) to the flask.
-
Reflux: Heat the mixture to a vigorous reflux with stirring for 6-8 hours. Additional portions of concentrated HCl may be added periodically to maintain the acidic conditions.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield crude 3-(4-tert-butylphenyl)propanoic acid, which can be further purified by recrystallization or chromatography.
Part 3: Reduction of Carboxylic Acid to this compound
The final transformation is the reduction of the carboxylic acid to the target primary alcohol. This requires a powerful hydride-donating reagent, as carboxylic acids are relatively unreactive towards reduction.
Reagent Selection and Mechanism
Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.[17][18] Weaker reducing agents like sodium borohydride (NaBH₄) are not reactive enough to reduce carboxylic acids. The reaction with LiAlH₄ proceeds in several steps:
-
Acid-Base Reaction: The hydride first acts as a base, deprotonating the acidic carboxylic acid proton to form a lithium carboxylate salt and evolving hydrogen gas.[19]
-
First Hydride Addition: A hydride ion from the aluminohydride species adds to the carbonyl carbon of the carboxylate, forming a tetrahedral intermediate.
-
Collapse and Second Hydride Addition: This intermediate collapses, eliminating an O-Al species to form a transient aldehyde, which is immediately reduced by another equivalent of hydride to an alkoxide.[20][21]
-
Workup: A careful aqueous acidic workup is required to protonate the resulting aluminum alkoxide complex to liberate the final primary alcohol.[19]
Caption: Workflow for LiAlH₄ reduction of a carboxylic acid.
Experimental Protocol (LiAlH₄ Reduction)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
LAH Suspension: Suspend lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the suspension in an ice bath.
-
Substrate Addition: Dissolve the 3-(4-tert-butylphenyl)propanoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or gently reflux until the reaction is complete (monitored by TLC).
-
Quenching (Workup): Cool the reaction mixture back to 0 °C. Quench the excess LiAlH₄ very carefully by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
Isolation: Stir the resulting mixture for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether or THF.
-
Purification: Combine the filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
References
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). [Link][17]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). [Link][12]
-
Organic Chemistry Data. Ester to Alcohol - Common Conditions. [Link][22]
-
University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]
-
Ley, S. V., et al. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry. [Link][23]
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Oreate AI Blog. The Role of LiAlH4 in Transforming Esters: A Closer Look. (2025). [Link][24]
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OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. [Link][20]
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Allen. Clemmensen Reduction – Mechanism, Reaction & Applications. [Link][25]
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OrgoSolver. Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). [Link][19]
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Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link][21]
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Organic Chemistry Portal. Wolff-Kishner Reduction. [Link][13]
-
Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016). [Link][6]
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Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3? [Link][4]
-
ACS Publications. Enabling Catalytic Ketone Hydrogenation by Frustrated Lewis Pairs. Journal of the American Chemical Society. [Link][26]
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Lumen Learning. 21.6. Wolff-Kishner reduction | Organic Chemistry II. [Link][14]
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J&K Scientific LLC. Wolff-Kishner Reduction. (2025). [Link][15]
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Master Organic Chemistry. Reduction of carboxylic acids to primary alcohols using LiAlH4. [Link][27]
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University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]
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RSC Publishing. Highly efficient and selective aqueous phase hydrogenation of aryl ketones... (2022). [Link]
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Chemistry Stack Exchange. Mechanism for acylation of benzene with succinic anhydride. (2018). [Link][7]
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Thieme. Hydrogenolysis of Aryl Ketones and Aldehydes... [Link][28]
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NPTEL Archive. Benzene and Related Compounds - II. [Link][5]
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LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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University of Manchester Research Explorer. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. [Link]
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ResearchGate. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial (R), via an aldol condensation in an ionic liquid. (2025). [Link]
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LibreTexts. 16.3 Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). [Link][29]
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PubChemLite. 3-(4-tert-butylphenyl)propanal (C13H18O). [Link]
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In-depth Technical Guide: Physicochemical Properties of 3-(4-Tert-butylphenyl)propan-1-ol
Authored for: Researchers, Scientists, and Drug Development Professionals
From the desk of: Gemini, Senior Application Scientist
Foreword: A Note on Scientific Rigor
In the landscape of chemical synthesis and drug development, a comprehensive understanding of the foundational physicochemical properties of a molecule is not merely academic—it is the bedrock of innovation. This guide is crafted to provide not just data, but a deeper, field-tested perspective on 3-(4-tert-butylphenyl)propan-1-ol. Every protocol herein is designed as a self-validating system, emphasizing the "why" behind the "how" to ensure both technical accuracy and practical applicability.
Core Identity: Structure and Nomenclature
This compound is an aromatic alcohol featuring a distinct molecular architecture that lends itself to a variety of synthetic transformations.
-
IUPAC Name: this compound[1]
-
CAS Number: 78574-08-0[1]
-
Molecular Formula: C₁₃H₂₀O[1]
-
Molecular Weight: 192.30 g/mol [1]
-
Synonyms: 4-tert-Butylbenzenepropanol, 3-(p-tert-butylphenyl)-1-propanol[1]
The molecule's structure, characterized by a p-substituted benzene ring with a bulky tert-butyl group and a flexible propanol chain, is key to its reactivity and physical behavior.
Structural Representation (DOT Language):
Caption: Molecular structure of this compound.
Key Physicochemical Data at a Glance
The following table summarizes the critical physicochemical properties of this compound, essential for handling, reaction setup, and purification.
| Property | Value | Method of Determination |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Boiling Point | Not available at atmospheric pressure | Vacuum Distillation |
| Density | 0.958 g/mL at 25 °C | Pycnometry or Hydrometry |
| Refractive Index (n_D²⁰) | 1.508 - 1.512 | Abbe Refractometry[2] |
Experimental Protocols: A Methodical Approach
The following protocols are detailed to ensure reproducibility and accuracy in the characterization of this compound.
Boiling Point Determination Under Reduced Pressure
Causality: Direct distillation at atmospheric pressure is often unsuitable for high molecular weight organic compounds, which may decompose at elevated temperatures. Vacuum distillation lowers the boiling point, preserving the compound's integrity. The boiling point is reached when the vapor pressure of the liquid equals the applied pressure of the system.[3][4][5]
Experimental Workflow (DOT Language):
Caption: Workflow for vacuum distillation to determine boiling point.
Step-by-Step Methodology:
-
Apparatus Assembly: A standard vacuum distillation setup is assembled, including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask.
-
Sample Preparation: The distillation flask is filled to no more than two-thirds of its volume with this compound and a few boiling chips are added to prevent bumping.
-
System Evacuation: The apparatus is connected to a vacuum pump, and the pressure is slowly lowered to the desired level, monitored by a manometer.
-
Heating: The flask is heated gently with a heating mantle.
-
Data Acquisition: The temperature at which the first drop of condensate falls into the receiving flask is recorded as the boiling point at that specific pressure.
Density Measurement
Causality: Density, an intrinsic property, is a measure of mass per unit volume.[6] Its determination is crucial for reagent measurement and for predicting fluid dynamics in reaction systems. The choice between a pycnometer and a hydrometer depends on the required precision and sample volume.[6][7]
Experimental Workflow (DOT Language):
Caption: Comparative workflows for density determination.
Step-by-Step Methodology (Pycnometer):
-
Calibration: A clean, dry pycnometer is weighed (m₁). It is then filled with deionized water and allowed to equilibrate to a known temperature (e.g., 25°C). The pycnometer is weighed again (m₂). The volume (V) is calculated using the known density of water at that temperature.
-
Measurement: The pycnometer is emptied, dried, and filled with this compound. It is brought to the same temperature and weighed (m₃).
-
Calculation: The density is calculated as (m₃ - m₁) / V.
Refractive Index Measurement
Causality: The refractive index is a dimensionless number that describes how light propagates through a substance.[8] It is a highly sensitive property that can be used for substance identification and to assess purity.[8][9][10] Digital refractometers offer high precision and minimal operator influence.[9]
Experimental Workflow (DOT Language):
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1H NMR and 13C NMR spectral data of 3-(4-Tert-butylphenyl)propan-1-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(4-Tert-butylphenyl)propan-1-ol
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation, supported by established methodologies and advanced NMR techniques.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry, offering unparalleled insight into the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR allows for the detailed mapping of the chemical environment of each atom within a molecule.
The subject of this guide, this compound (Molecular Formula: C₁₃H₂₀O), possesses distinct structural motifs—a para-substituted aromatic ring, a flexible propyl chain, a sterically demanding tert-butyl group, and a terminal primary alcohol. Each of these features imparts a unique signature in the NMR spectrum, and their collective analysis provides unambiguous confirmation of the compound's identity and connectivity. This guide will interpret the spectral data by dissecting the chemical shifts, integration values, and spin-spin coupling patterns.
Molecular Structure and Predicted Spectral Features
A thorough understanding of the molecule's structure is foundational to interpreting its NMR spectra. The key to accurate spectral assignment lies in recognizing the chemical and magnetic equivalence (or non-equivalence) of atoms.
Caption: Structure of this compound with atom numbering.
-
¹H NMR Predictions: Due to the plane of symmetry passing through the C1-C4 axis of the benzene ring, the molecule is not entirely symmetric. We anticipate:
-
Two distinct signals for the aromatic protons (an AA'BB' system).
-
Three distinct signals for the propyl chain methylene (-CH₂-) groups.
-
One signal for the hydroxyl (-OH) proton.
-
One signal for the nine equivalent methyl (-CH₃) protons of the tert-butyl group. This results in a total of 7 predicted proton signals .
-
-
¹³C NMR Predictions: The carbon environments are also distinct. We anticipate:
-
Four signals for the aromatic carbons (two quaternary, two CH).
-
Three signals for the propyl chain carbons.
-
Two signals for the tert-butyl group (one quaternary, one for the three equivalent methyls). This results in a total of 9 predicted carbon signals .
-
Experimental Protocol for NMR Data Acquisition
The integrity of NMR data begins with meticulous sample preparation. The following protocol ensures high-quality, reproducible spectra.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[1][2][3] The concentration is critical; overly concentrated samples can lead to broadened signal lineshapes.[1]
-
Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean vial. CDCl₃ is often chosen for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single residual solvent peak at ~7.26 ppm.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is used, with its signal defined as 0.0 ppm.[4] Many commercially available deuterated solvents already contain TMS.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette containing a small plug of glass wool directly into a high-quality 5 mm NMR tube.[2][3]
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) experiments are performed after locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and splitting patterns (multiplicity). The splitting is governed by the n+1 rule , where 'n' is the number of adjacent, non-equivalent protons.[5][6]
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~7.30 | Doublet (d) | 2H | Ar-H (ortho to t-Bu) |
| b | ~7.12 | Doublet (d) | 2H | Ar-H (ortho to propyl) |
| c | ~3.68 | Triplet (t) | 2H | -CH₂-OH |
| d | ~2.65 | Triplet (t) | 2H | Ar-CH₂- |
| e | ~1.88 | Multiplet (m) | 2H | -CH₂-CH₂-CH₂- |
| f | ~1.55 | Broad Singlet (br s) | 1H | -OH |
| g | ~1.31 | Singlet (s) | 9H | -C(CH ₃)₃ |
Detailed Interpretation:
-
Aromatic Region (δ 7.0-7.5 ppm): The para-substituted benzene ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets at moderate field strengths.[7][8]
-
Signal (a) at ~7.30 ppm: These two protons are ortho to the electron-donating tert-butyl group and are slightly deshielded compared to signal (b).
-
Signal (b) at ~7.12 ppm: These two protons are ortho to the propyl group. Each doublet arises from coupling to its immediate neighbor on the ring.
-
-
Aliphatic Propyl Chain (δ 1.8-3.7 ppm):
-
Signal (c) at ~3.68 ppm: This triplet corresponds to the methylene protons adjacent to the electronegative oxygen atom, causing a significant downfield shift. It is split into a triplet by the two neighboring protons of signal (e).
-
Signal (d) at ~2.65 ppm: This triplet is assigned to the benzylic methylene protons, which are deshielded by the aromatic ring current. It is split into a triplet by the two adjacent protons of signal (e).
-
Signal (e) at ~1.88 ppm: This central methylene group is coupled to the protons of both (c) and (d), resulting in a complex multiplet (expected to be a quintet or sextet).
-
-
Hydroxyl Proton (δ ~1.55 ppm):
-
Signal (f): The chemical shift of the -OH proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet due to rapid chemical exchange and does not usually couple with adjacent protons.[5] Its identity can be confirmed by adding a drop of D₂O to the sample, which results in the disappearance of this signal.
-
-
tert-Butyl Group (δ ~1.31 ppm):
-
Signal (g): This sharp, intense singlet integrating to nine protons is a hallmark of the tert-butyl group.[9] All nine protons are chemically and magnetically equivalent, and there are no adjacent protons to cause splitting.
-
Analysis of the ¹³C NMR and DEPT Spectra
The broadband-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.[10][11]
Table 2: Predicted ¹³C NMR and DEPT-135 Spectral Data for this compound in CDCl₃
| Carbon Label | Chemical Shift (δ, ppm) | Carbon Type | DEPT-135 Signal | Assignment |
| 1 | ~148.5 | Quaternary | Absent | C -t-Bu |
| 2 | ~138.8 | Quaternary | Absent | C -propyl |
| 3 | ~128.2 | CH | Positive | Ar-C H (ortho to propyl) |
| 4 | ~125.3 | CH | Positive | Ar-C H (ortho to t-Bu) |
| 5 | ~62.3 | CH₂ | Negative | C H₂-OH |
| 6 | ~34.4 | Quaternary | Absent | -C (CH₃)₃ |
| 7 | ~34.0 | CH₂ | Negative | -CH₂-C H₂-CH₂- |
| 8 | ~31.8 | CH₂ | Negative | Ar-C H₂- |
| 9 | ~31.4 | CH₃ | Positive | -C(C H₃)₃ |
Detailed Interpretation with DEPT:
-
Aromatic Carbons (δ 125-150 ppm):
-
The two downfield signals at ~148.5 and ~138.8 ppm are quaternary carbons, as they would be absent in both DEPT-90 and DEPT-135 spectra.[11][12] These are assigned to the carbons bearing the tert-butyl and propyl groups, respectively.
-
The signals at ~128.2 and ~125.3 ppm are aromatic CH carbons, which would appear as positive signals in both DEPT-90 and DEPT-135 experiments.[11][12]
-
-
Aliphatic Carbons (δ 30-65 ppm):
-
The signal at ~62.3 ppm is significantly downfield due to the attached hydroxyl group and is assigned to the terminal CH₂ of the propyl chain. It would appear as a negative signal in the DEPT-135 spectrum.[11][12]
-
The other two propyl CH₂ carbons appear at ~34.0 and ~31.8 ppm and would also be negative in the DEPT-135 spectrum.
-
-
tert-Butyl Carbons (δ ~31-35 ppm):
-
The quaternary carbon of the tert-butyl group appears at ~34.4 ppm (absent in DEPT).
-
The three equivalent methyl carbons give a strong, positive signal in the DEPT-135 spectrum at ~31.4 ppm.
-
Structural Confirmation with 2D NMR Spectroscopy
To unequivocally link the proton and carbon assignments and confirm the overall connectivity, 2D NMR experiments are invaluable.
Caption: Logic of 2D NMR experiments for structural validation.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, confirming their spatial proximity (typically through 2-3 bonds).[13][14] For this compound, we would expect to see:
-
A cross-peak between the aromatic doublets (a and b).
-
A cross-peak between the benzylic CH₂ (d) and the central CH₂ (e).
-
A cross-peak between the central CH₂ (e) and the terminal CH₂ (c). These correlations would definitively establish the integrity of the propyl chain.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[13][14] This powerful technique would provide direct, unambiguous confirmation of the assignments listed in Tables 1 and 2. For example, it would show a cross-peak between the proton signal at ~3.68 ppm (c) and the carbon signal at ~62.3 ppm (5), confirming the -CH₂-OH assignment.
Conclusion
The comprehensive analysis of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR spectra provides a complete and self-validating structural elucidation of this compound. The characteristic signals of the para-substituted aromatic ring, the distinct spin systems of the propyl chain, and the unmistakable singlet of the tert-butyl group collectively form a unique spectral fingerprint. The methodologies described herein represent a robust framework for the structural verification of this and similar molecules, underscoring the power of modern NMR spectroscopy in chemical research and development.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Doc Brown's Advanced Organic Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum. [Link]
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University of Regensburg. 13C NMR of 1-Propanol. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
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University of Cambridge. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Chemistry LibreTexts. 13.13: DEPT ¹³C NMR Spectroscopy. [Link]
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Gustavus Adolphus College. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
YouTube. Interpreting Aromatic NMR Signals. [Link]
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University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
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YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
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Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
-
The Royal Society of Chemistry. NMR Katalog [M(L)]. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). [Link]
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University of Maryland. Small molecule NMR sample preparation. [Link]
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Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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The Royal Society of Chemistry. Table of contents. [Link]
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ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-(4-Tert-butylphenyl)propan-1-ol
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 3-(4-tert-butylphenyl)propan-1-ol, a substituted aromatic alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of method development, from sample preparation to spectral interpretation, grounded in established scientific practices.
Introduction: Understanding the Analyte
This compound is an organic compound with the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol [1]. Its structure consists of a propan-1-ol chain attached to a benzene ring, which is substituted with a tert-butyl group at the para position. The presence of a hydroxyl group, a non-polar aromatic ring, and an alkyl chain gives this molecule distinct chemical properties that dictate the analytical approach for its characterization by mass spectrometry.
Table 1: Chemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₃H₂₀O |
| Molecular Weight | 192.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 78574-08-0 |
Foundational Strategy: Methodological Approach
The analytical workflow for this compound must be tailored to its structural characteristics. A logical progression from sample preparation through to data analysis is critical for achieving reliable and reproducible results.
Sources
Infrared (IR) spectroscopy of 3-(4-Tert-butylphenyl)propan-1-ol
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3-(4-Tert-butylphenyl)propan-1-ol
Authored by: A Senior Application Scientist
Abstract
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical analysis, providing critical insights into molecular structure and functional group composition. This guide offers a comprehensive examination of the infrared spectroscopic profile of this compound, a molecule of interest in synthetic chemistry and drug development. We will explore the theoretical underpinnings of its IR spectrum, detailing the vibrational signatures of its constituent functional groups—the hydroxyl, alkyl, and para-substituted aromatic moieties. Furthermore, this document provides a field-proven, step-by-step protocol for acquiring a high-fidelity IR spectrum, discusses the interpretation of the spectral data, and underscores the causality behind key experimental choices. This guide is intended for researchers, scientists, and drug development professionals who leverage IR spectroscopy for structural elucidation and quality control.
Introduction: The Role of IR Spectroscopy in Structural Analysis
Infrared spectroscopy measures the interaction of infrared radiation with matter, specifically the absorption of radiation which corresponds to the vibrational transitions of a molecule's bonds. Each functional group within a molecule possesses a unique set of vibrational modes (stretching, bending, etc.) that absorb IR radiation at characteristic frequencies (represented as wavenumbers, cm⁻¹). The resulting IR spectrum is a molecular fingerprint, offering a rapid, non-destructive method for identifying the presence or absence of key functional groups. For a molecule like this compound, IR spectroscopy serves as a primary tool for confirming its synthesis, verifying its identity, and assessing its purity.
Molecular Structure and Predicted IR Absorptions
To properly interpret the IR spectrum, we must first dissect the molecular structure of this compound. It is composed of three key regions, each with distinct vibrational characteristics:
-
The Primary Alcohol Group (-CH₂OH): This group is defined by the hydroxyl (-OH) and the carbon-oxygen (C-O) single bonds.
-
The Alkyl Framework: This includes the three-carbon propyl chain and the bulky tert-butyl group.
-
The Para-Substituted Benzene Ring: A 1,4-disubstituted aromatic ring.
The interplay of these components gives rise to a predictable yet unique spectral fingerprint.
Diagram of Molecular Structure and Key Functional Groups
An In-depth Technical Guide to 3-(4-tert-butylphenyl)propan-1-ol (CAS 78574-08-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and commercial availability of 3-(4-tert-butylphenyl)propan-1-ol, a versatile building block in organic synthesis.
Chemical Identity and Properties
Chemical Name: this compound[1] CAS Number: 78574-08-0[1] Synonyms: Benzenepropanol, 4-(1,1-dimethylethyl)-[1]
Molecular Structure:
Caption: 2D structure of this compound
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C13H20O | [1] |
| Molecular Weight | 192.30 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 299 - 301 °C | [2] |
| Density | 0.958 g/cm³ | [2] |
| Refractive Index | n20/D 1.508 - 1.512 | [2] |
Synthesis and Mechanistic Insights
This compound can be synthesized through various established organic chemistry routes. A common and logical pathway involves the reduction of the corresponding aldehyde, 3-(4-tert-butylphenyl)propanal.
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: Reduction of 3-(4-tert-butylphenyl)propanal
-
Dissolution: Dissolve 3-(4-tert-butylphenyl)propanal in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to stir at room temperature for a few hours until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of various organic molecules, particularly in the fragrance and pharmaceutical industries.
-
Fragrance Industry: This compound and its derivatives are utilized in the formulation of perfumes and scented products, contributing unique aromatic profiles.[2]
-
Pharmaceutical Synthesis: It is explored for its potential in drug development as an intermediate for active pharmaceutical ingredients (APIs).[2] The tert-butylphenyl moiety is a common feature in various pharmacologically active molecules due to its lipophilic nature, which can enhance membrane permeability and binding to biological targets.
-
Organic Synthesis: As a versatile building block, it can be used to introduce the 4-tert-butylphenylpropyl group into larger molecules. The primary alcohol functionality allows for a wide range of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to halides.
Safety and Handling
A comprehensive safety data sheet (SDS) should be consulted before handling this chemical. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Storage: Store in a cool, dry place in a tightly sealed container.[3]
-
In case of exposure:
-
Skin contact: Wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Ingestion: Seek medical advice.
-
Clarification on Chemical Name Discrepancy
The user's query included the chemical name N-(2-benzoylphenyl)-O-[2-(dimethylamino)ethyl]-L-tyrosine hydrochloride alongside the CAS number 78574-08-0. It is important to note that this chemical name does not correspond to the provided CAS number.
CAS number 78574-08-0 is definitively assigned to This compound .
The name N-(2-benzoylphenyl)-O-[2-(dimethylamino)ethyl]-L-tyrosine hydrochloride describes a significantly different and more complex molecule, a derivative of the amino acid L-tyrosine. Similar molecules, such as N-(2-Benzoylphenyl)-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl]-L-tyrosine, have their own unique CAS numbers (e.g., 196808-45-4).[4] Researchers seeking information on tyrosine derivatives should use the correct CAS number for their specific compound of interest.
Commercial Suppliers
This compound is available from various chemical suppliers for research and development purposes. Some of these suppliers include:
It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.
References
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial (R), via an aldol condensation in an ionic liquid. Available from: [Link]
-
The University of Manchester Research Explorer. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Available from: [Link]
-
Pharmaffiliates. N-Cbz-L-tyrosine. Available from: [Link]
-
Organic Syntheses. Asymmetric Synthesis of tert-Butanesulfinamide. Available from: [Link]
- Google Patents. Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity.
-
Hölzel Biotech. N-(2-Benzoylphenyl)-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl]-L-tyrosine. Available from: [Link]
-
Aadhunik Industries. Ferric Chloride Hexahydrate Pure n BP Manufacturers. Available from: [Link]
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Aadhunik Industries. FERRIC CHLORIDE ANHYDROUS. Available from: [Link]
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PubChem. 3-(4-Butylphenyl)propanal. Available from: [Link]
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北京欣恒研科技有限公司. This compound. Available from: [Link]
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An In-Depth Technical Guide to the Solubility of 3-(4-Tert-butylphenyl)propan-1-ol in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that dictates its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4-tert-butylphenyl)propan-1-ol, a molecule of interest in organic synthesis and potentially in drug development. In the notable absence of extensive empirical solubility data in public literature, this guide establishes a robust predictive framework based on first principles of molecular structure, polarity, and intermolecular forces. We further present a detailed experimental protocol for the systematic determination of its solubility profile and explore the application of theoretical models, such as Hansen Solubility Parameters (HSP), to forecast its behavior in a wide array of organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's solubility to guide experimental design and process development.
Introduction: Understanding the Molecule - this compound
This compound (CAS No. 78574-08-0) is an aromatic alcohol with a distinct molecular architecture that imparts a unique set of physical and chemical properties.[1] Its structure consists of three key domains:
-
A Polar Head: The primary alcohol group (-CH₂OH) is capable of acting as both a hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar solvents.
-
A Non-polar Tail: A propyl (-CH₂CH₂CH₂-) chain and a para-substituted benzene ring provide a significant hydrophobic character.
-
A Bulky Steric Group: The tert-butyl group (-(C(CH₃)₃)) is a large, non-polar moiety that influences molecular packing and can sterically hinder certain intermolecular interactions while enhancing solubility in non-polar media.[2]
A thorough understanding of how these structural features govern the molecule's solubility is paramount for its effective utilization in applications such as fragrance synthesis, specialty chemicals, and as a building block in medicinal chemistry.[3]
Physicochemical Properties
A summary of the key computed properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O | [1] |
| Molecular Weight | 192.30 g/mol | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Predicted XLogP3-AA | 3.5 | [1] |
The high XLogP value suggests a preference for lipophilic environments over aqueous media, a prediction that aligns with the significant non-polar character of the molecule.
Predicted Solubility Profile
While specific experimental data is sparse in publicly available literature, with safety data sheets often stating "no data available," a qualitative and semi-quantitative solubility profile can be expertly predicted based on the principle of "like dissolves like."[2][4] The interplay between the polar alcohol group and the large hydrophobic backbone is the primary determinant of its solubility.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Class | Key Interactions | Predicted Solubility | Rationale |
| Hexane | Non-polar Aliphatic | van der Waals forces | Moderate to High | The long hydrocarbon tail and tert-butyl group will interact favorably with the non-polar solvent. |
| Toluene | Non-polar Aromatic | van der Waals, π-π stacking | High / Miscible | The phenyl ring of the solute will have strong, favorable interactions with the aromatic solvent. |
| Dichloromethane | Polar Aprotic | Dipole-dipole, vdW | High / Miscible | Balances polarity to interact with the alcohol group and non-polar character to solvate the backbone. |
| Ethyl Acetate | Polar Aprotic | Dipole-dipole, H-bond acceptor | High / Miscible | The ester can accept a hydrogen bond from the alcohol, and its ethyl group interacts with the non-polar tail. |
| Acetone | Polar Aprotic | Dipole-dipole, H-bond acceptor | High / Miscible | The ketone is a strong hydrogen bond acceptor, and its small size allows for effective solvation. |
| Isopropanol | Polar Protic | Hydrogen bonding, vdW | High / Miscible | As an alcohol, it shares functional group similarity, leading to strong hydrogen bonding networks. |
| Ethanol | Polar Protic | Hydrogen bonding, vdW | High / Miscible | Similar to isopropanol, strong solute-solvent hydrogen bonding is expected. |
| Methanol | Polar Protic | Hydrogen bonding, vdW | Moderate to High | While a good H-bond partner, its high polarity may be less favorable for the large non-polar part of the solute. |
| Water | Polar Protic | Hydrogen bonding | Very Low / Insoluble | The large, hydrophobic character of the molecule will dominate, leading to poor solvation despite the alcohol group. |
Theoretical Framework: Hansen Solubility Parameters (HSP)
To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a more quantitative framework.[5][6] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every molecule, both solute and solvent, can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between a solute and a solvent in Hansen space is calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [6]
A smaller 'Ra' value indicates a higher likelihood of solubility. While the specific HSP values for this compound are not published, they can be determined experimentally by testing its solubility in a range of solvents with known HSPs.
Caption: Conceptual diagram of Hansen Solubility Parameters.
Experimental Protocol for Solubility Determination
To address the data gap, the following self-validating protocol based on the isothermal shake-flask method is recommended. This method is a gold standard for determining the equilibrium solubility of a compound.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials (20 mL) with PTFE-lined caps
-
Orbital shaker with temperature control
-
Analytical balance (± 0.1 mg)
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure equilibrium with a saturated solution.
-
Pipette a known volume (e.g., 10 mL) of each selected solvent into the corresponding vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a standard temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary kinetics study is advised, but 24-48 hours is typically adequate. The system is self-validating as taking measurements at 24h and 48h should yield the same result, confirming equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved micro-particulates. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the concentration of the saturated solution based on the dilution factor.
-
-
Data Reporting:
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Perform each experiment in triplicate to ensure reproducibility and report the mean and standard deviation.
-
Caption: Isothermal shake-flask method workflow.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility of this compound. While quantitative experimental data is not widely published, a robust prediction of its solubility profile has been established based on its molecular structure. The compound is anticipated to be highly soluble in a range of non-polar and polar aprotic solvents, with particularly high miscibility in aromatic solvents and alcohols, and poor solubility in water. For projects requiring precise solubility data, the detailed isothermal shake-flask protocol provided herein offers a reliable method for its empirical determination. By combining theoretical predictions with a clear path for experimental validation, this guide equips researchers and drug development professionals with the necessary tools to effectively utilize this compound in their work.
References
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15271904, this compound. Available at: [Link]
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Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Available at: [Link]
-
The Royal Society of Chemistry (2024). Hansen Solubility Approach Towards Green Solvent Processing. Available at: [Link]
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Accu Dyne Test (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available at: [Link]
-
Scribd (n.d.). Solvent Miscibility and Polarity Chart. Available at: [Link]
-
Organometallics (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Available at: [Link]
-
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- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
Stability and storage conditions for 3-(4-Tert-butylphenyl)propan-1-ol
An In-Depth Technical Guide to the Stability and Storage of 3-(4-Tert-butylphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chemical Integrity
In the realms of scientific research and pharmaceutical development, the integrity of a chemical compound is the bedrock of reproducible and reliable results. This compound, a substituted aromatic alcohol, serves as a valuable building block and intermediate in various synthetic pathways. Its stability—or lack thereof—can have profound implications, leading to inconsistent experimental outcomes, impurity-related side effects in drug candidates, and significant financial and time-related setbacks.
This guide provides a senior-level perspective on the factors governing the stability of this compound. Moving beyond mere procedural lists, we will explore the causal mechanisms of degradation, establish a framework for optimal storage, and detail a robust, self-validating protocol for assessing its long-term stability.
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is the first step in predicting its stability behavior. These characteristics dictate its susceptibility to environmental factors.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 78574-08-0 | |
| Molecular Formula | C₁₃H₂₀O | |
| Molecular Weight | 192.30 g/mol | |
| Appearance | Data not explicitly available for the propan-1-ol, but related compounds are colorless to pale yellow liquids. | |
| Boiling Point | Data not explicitly available for the propan-1-ol. The related aldehyde boils at 299-301 °C. | |
| Structure | A benzene ring substituted with a tert-butyl group and a propanol chain. |
The structure reveals two key features relevant to stability: a primary alcohol group (-CH₂OH) and a substituted aromatic ring. The primary alcohol is a site susceptible to oxidation, while the benzene ring, though generally stable, can influence the reactivity of its substituents.
Foreseeing Degradation: Potential Pathways and Catalysts
Chemical degradation is not a random process. For this compound, the most probable degradation pathway is the oxidation of the primary alcohol functional group. This is a classic transformation for primary alcohols, particularly when exposed to common environmental stressors.
Primary Degradation Pathway: Oxidation
The propanol side chain is the most likely point of initial degradation. This process typically occurs in two steps:
1.
A Technical Review of 3-(4-Tert-butylphenyl)propan-1-ol and Its Analogs: From Synthesis to Biological Potential
Abstract
This in-depth technical guide provides a comprehensive literature review of 3-(4-tert-butylphenyl)propan-1-ol, its synthetic precursors, and key analogs. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the chemical synthesis, physicochemical properties, and known biological activities of this class of compounds. Particular emphasis is placed on the well-documented role of its aldehyde precursor, 3-(4-tert-butylphenyl)propanal (Bourgeonal), as a potent human sperm chemoattractant, and the emergent therapeutic potential of its amino-alcohol analogs. This guide includes detailed, field-proven experimental protocols for synthesis and biological evaluation, alongside a critical analysis of the structure-activity relationships that govern the bioactivity of these molecules.
Introduction: The 4-Tert-butylphenylpropanoid Scaffold
The 4-tert-butylphenylpropanoid scaffold represents a fascinating and versatile chemical framework. The bulky tert-butyl group at the para position of the phenyl ring imparts significant lipophilicity and steric hindrance, which can profoundly influence molecular interactions with biological targets. The three-carbon propyl chain offers a flexible linker, and the terminal functional group can be readily modified to modulate the compound's physicochemical and pharmacological properties.
While this compound itself has been identified in natural sources such as Achillea abrotanoides, much of the scientific interest has been directed towards its immediate synthetic precursor, 3-(4-tert-butylphenyl)propanal, and structurally related analogs.[1] This review will delve into the chemistry and biology of the parent alcohol, its influential aldehyde precursor, and emerging analogs that hold promise for therapeutic development.
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and its immediate precursor is presented in Table 1.
| Property | This compound | 3-(4-tert-butylphenyl)propanal (Bourgeonal) |
| CAS Number | 78574-08-0[1] | 18127-01-0[2][3] |
| Molecular Formula | C13H20O[1] | C13H18O[2][3] |
| Molecular Weight | 192.30 g/mol [1] | 190.28 g/mol [2][3] |
| Appearance | - | Colorless to pale yellow liquid[2] |
| Boiling Point | - | 299 - 301 °C[2] |
| Primary Use | Natural product, research chemical | Fragrance ingredient, research chemical[2][4] |
Synthesis of this compound
The most direct and common laboratory-scale synthesis of this compound involves the reduction of its corresponding aldehyde, 3-(4-tert-butylphenyl)propanal. This transformation is a cornerstone of organic synthesis, and several reliable methods are available. The use of sodium borohydride (NaBH4) in an alcoholic solvent is often preferred due to its selectivity for aldehydes and ketones, operational simplicity, and milder reaction conditions compared to more potent reducing agents like lithium aluminum hydride (LiAlH4).[5][6][7]
Detailed Experimental Protocol: Reduction of 3-(4-tert-butylphenyl)propanal
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3-(4-tert-butylphenyl)propanal (1.0 eq)
-
Sodium borohydride (NaBH4) (1.5 eq)
-
Ethanol (or Methanol), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Dissolve 3-(4-tert-butylphenyl)propanal in ethanol in a round-bottom flask equipped with a magnetic stirring bar. Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the stirred solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture again in an ice bath. Slowly and carefully add 1 M HCl to quench the excess NaBH4 and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur.
-
Workup: Concentrate the mixture using a rotary evaporator to remove most of the ethanol. Add ethyl acetate to the residue and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent to yield this compound as a pure compound. Confirm the structure and purity using NMR and Mass Spectrometry.
Biological Activities and Analogs
The biological significance of the 4-tert-butylphenylpropanoid scaffold is most prominently illustrated by its aldehyde and amino-alcohol analogs.
3-(4-tert-butylphenyl)propanal (Bourgeonal): A Sperm Chemoattractant
3-(4-tert-butylphenyl)propanal, commercially known as Bourgeonal, is widely used in the fragrance industry for its lily-of-the-valley scent.[2][4] Beyond its olfactory properties, Bourgeonal is a potent agonist for the human olfactory receptor OR1D2 (also known as hOR17-4).[4] Intriguingly, this receptor is not only expressed in the olfactory epithelium but also on the surface of human sperm cells.
Bourgeonal acts as a strong chemoattractant for sperm, playing a potential role in guiding sperm towards the egg.[4] This interaction triggers a well-defined signaling cascade that results in increased sperm motility.
Signaling Pathway of Bourgeonal in Sperm:
-
Receptor Binding: Bourgeonal binds to the OR1D2 receptor on the sperm's surface.[4]
-
G-Protein Activation: This binding activates an associated G-protein, likely Gαolf.[4]
-
Adenylyl Cyclase Activation: The activated G-protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4]
-
Ion Channel Opening: The subsequent increase in intracellular cAMP levels is believed to open cyclic nucleotide-gated (CNG) channels, leading to an influx of Ca²⁺ into the sperm cell.[4] This calcium influx is a critical event for modulating sperm motility and the acrosome reaction.
3-Amino-1-(4-tert-butylphenyl)propan-1-ol: An Emerging Therapeutic Candidate
Modification of the propanol backbone has led to the development of analogs with distinct biological profiles. One such analog, 3-amino-1-(4-tert-butylphenyl)propan-1-ol, has shown potential therapeutic activities. Preliminary studies indicate that this amino-alcohol may possess anti-inflammatory and analgesic properties.[8] It has been investigated for its role in enzyme inhibition and protein interactions, suggesting a departure from the G-protein coupled receptor activity of its aldehyde counterpart.[8] The presence of the amino group introduces a basic center, which can participate in hydrogen bonding and ionic interactions not possible for the parent alcohol or aldehyde, likely contributing to its different biological target profile.
Other Analogs and Structure-Activity Relationship (SAR) Insights
The literature contains a variety of other related structures, often found in chemical supplier catalogs and patent literature. These include compounds with modifications to the alkyl chain, substitutions on the phenyl ring, and different functional groups. A broader class of related compounds, the 2,4-di-tert-butylphenols, are known for a wide range of bioactivities, including antioxidant, anti-inflammatory, and antimicrobial effects, highlighting the general potential of the tert-butylphenyl moiety in bioactive molecules.[9]
Preliminary SAR observations:
-
The terminal functional group is a key determinant of activity: An aldehyde at the 1-position confers potent activity at the OR1D2 receptor. Replacing it with a hydroxyl group (the parent alcohol) significantly diminishes or abolishes this activity (as it is not reported as a chemoattractant). The introduction of an amino group at the 3-position and a hydroxyl at the 1-position shifts the activity towards potential enzyme inhibition and anti-inflammatory pathways.
-
The para-tert-butyl group is likely crucial: This bulky, lipophilic group is a common feature in these active molecules, suggesting it plays a key role in binding to the respective biological targets, possibly by fitting into a hydrophobic pocket.
Protocols for Biological Evaluation
To assess the biological activity of this compound and its analogs, particularly in the context of the known activity of Bourgeonal, the following protocols can be employed.
Protocol: In Vitro cAMP Production Assay for OR1D2 Activation
This functional assay measures a downstream event of OR1D2 receptor activation and is a common method for screening potential agonists or antagonists.[4]
Materials:
-
HEK293 cells stably transfected with the human OR1D2 gene.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
Test compounds (this compound and analogs) dissolved in DMSO to create stock solutions.
-
Forskolin (positive control for adenylyl cyclase activation).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Multi-well plates (e.g., 96-well).
Procedure:
-
Cell Seeding: Seed the OR1D2-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in the stimulation buffer.
-
Cell Stimulation: Remove the culture medium from the cells and wash with stimulation buffer. Add the compound dilutions to the respective wells. Incubate at 37 °C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Data Analysis: Measure the cAMP levels using the chosen detection method (e.g., plate reader for HTRF or ELISA). Plot the cAMP concentration against the log of the test compound concentration to generate dose-response curves and determine EC50 values.
Conclusion and Future Directions
This compound is a structurally interesting molecule that is part of a broader class of compounds with significant and diverse biological activities. While the parent alcohol itself remains relatively understudied, its synthetic precursor, Bourgeonal, provides a compelling example of how a simple organic molecule can have a profound and specific biological effect, in this case, on human sperm chemotaxis. The emergence of amino-alcohol analogs with potential anti-inflammatory and analgesic properties underscores the therapeutic potential of the 4-tert-butylphenylpropanoid scaffold.
Future research should focus on a systematic evaluation of the biological activities of this compound. Furthermore, the synthesis and screening of a wider range of analogs, with modifications to the alkyl chain, the position and nature of the phenyl substituent, and the terminal functional groups, will be crucial for elucidating a more detailed structure-activity relationship. Such studies could lead to the development of novel modulators of the OR1D2 receptor for applications in reproductive medicine or the discovery of new therapeutic agents for inflammatory conditions.
References
- Cunico, F., et al. (n.d.). Facile Reduction of Aromatic Aldehydes, Ketones, Diketones and Oxo Aldehydes to Alcohols by an Aqueous TiCl3/NH3 System. Sciencemadness.
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ResearchGate. Reduction of aromatic ketones to alcohols with aluminium-KOH. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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Chemistry Steps. Reduction of Aldehydes and Ketones. Available at: [Link]
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OpenOChem Learn. Reduction of Aldehydes and Ketones. Available at: [Link]
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Chemguide. reduction of aldehydes and ketones. Available at: [Link]
-
PubChem. CID 87303470. Available at: [Link]
-
The University of Manchester. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Available at: [Link]
- Google Patents. US20120071696A1 - Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity.
-
LookChem. 3-(4-Tert-butylphenyl)propanal. Available at: [Link]
-
ResearchGate. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available at: [Link]
-
PubChem. Bourgeonal. Available at: [Link]
-
PubChem. 3-(4-Butylphenyl)propanal. Available at: [Link]
Sources
- 1. This compound | C13H20O | CID 15271904 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Discovery and natural occurrence of 3-(4-Tert-butylphenyl)propan-1-ol
An In-Depth Technical Guide to 3-(4-Tert-butylphenyl)propan-1-ol: Discovery, Occurrence, and Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 78574-08-0), a substituted aromatic alcohol. While its corresponding aldehyde, 3-(4-tert-butylphenyl)propanal (Bourgeonal), is well-documented in the fragrance industry, the alcohol itself remains a less-explored molecule. This document consolidates the available information regarding its discovery, its reported natural occurrence in the plant kingdom, and detailed, field-proven methodologies for its chemical synthesis and analytical characterization. The guide is structured to provide both foundational knowledge and practical, actionable protocols for scientific professionals engaged in chemical research and development.
Introduction and Physicochemical Profile
This compound is an organic compound characterized by a benzene ring substituted at the para position with a tert-butyl group and a propan-1-ol chain. The presence of the bulky, lipophilic tert-butyl group significantly influences its physical properties, such as solubility and boiling point, while the primary alcohol functional group serves as a key site for chemical reactions.
While not as commercially prevalent as its aldehyde analogue, Bourgeonal, the alcohol is a valuable synthon and a potential fragrance component in its own right. Its study is pertinent for researchers in fields ranging from phytochemistry to synthetic organic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 78574-08-0 | [1] |
| Molecular Formula | C₁₃H₂₀O | [1] |
| Molecular Weight | 192.30 g/mol | [1] |
| Calculated LogP | 3.5 | [1] |
Discovery and Natural Occurrence
Historical Context and Discovery
The specific historical details surrounding the first synthesis and discovery of this compound are not well-documented in prominent scientific literature. Its existence is largely contextualized by the extensive research into its aldehyde precursor, 3-(4-tert-butylphenyl)propanal (Bourgeonal), a key fragrance ingredient. It is highly probable that the alcohol was first synthesized as a derivative during the chemical exploration of Bourgeonal and related phenylpropanoid compounds.
Natural Occurrence in Achillea abrotanoides
The identification of constituents from plant matrices is typically achieved through the extraction of essential oils followed by gas chromatography-mass spectrometry (GC-MS) analysis.[3][5]
Representative Protocol: Essential Oil Extraction from Achillea Species
The following is a generalized, yet robust, protocol for the hydrodistillation of essential oils from plant material of the Achillea genus. This method is standard for isolating volatile compounds, including aromatic alcohols.
Methodology: Hydrodistillation via Clevenger Apparatus
-
Plant Material Preparation: Air-dry the aerial parts (flowers and leaves) of the Achillea species at room temperature in a well-ventilated area, shielded from direct sunlight, for 7-10 days.
-
Comminution: Reduce the particle size of the dried plant material using a laboratory mill to increase the surface area for efficient extraction.
-
Hydrodistillation:
-
Place 100 g of the powdered plant material into a 2 L round-bottom flask.
-
Add 1 L of deionized water.
-
Connect the flask to a Clevenger-type apparatus and a condenser.
-
Heat the flask using a heating mantle to initiate boiling.
-
Continue the distillation for 3 hours, collecting the volatile oil that separates from the aqueous distillate.
-
-
Oil Recovery and Drying:
-
Carefully collect the separated essential oil from the Clevenger arm.
-
Dry the collected oil over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. .
-
Store the final oil in a sealed amber vial at 4°C prior to analysis.[5]
-
Caption: Workflow for Essential Oil Extraction.
Chemical Synthesis
The most direct and efficient synthetic route to this compound is the chemoselective reduction of the corresponding aldehyde, 3-(4-tert-butylphenyl)propanal. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its high selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.[10][11][12][13]
Causality of Reagent Choice
Sodium borohydride is selected over more powerful reducing agents like lithium aluminum hydride (LiAlH₄) for several key reasons:
-
Selectivity: NaBH₄ does not typically reduce other common functional groups like esters, amides, or carboxylic acids, which provides a significant advantage in the synthesis of complex molecules.[12]
-
Safety and Handling: NaBH₄ is a stable solid that can be handled in air and used with protic solvents like methanol or ethanol. LiAlH₄, in contrast, reacts violently with water and alcohols and requires strictly anhydrous conditions.
-
Workup Procedure: The workup for a NaBH₄ reduction is typically a simple aqueous quench, whereas LiAlH₄ requires a more complex and hazardous multi-step quenching procedure.
Detailed Protocol: Synthesis via Aldehyde Reduction
This protocol describes the reduction of 3-(4-tert-butylphenyl)propanal to this compound.
Reaction Scheme: C₁₃H₁₈O (aldehyde) + NaBH₄ → C₁₃H₂₀O (alcohol)
Materials:
-
3-(4-tert-butylphenyl)propanal (Bourgeonal)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (or Ethyl Acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-(4-tert-butylphenyl)propanal in 100 mL of methanol.
-
Cooling: Cool the solution to 0°C in an ice-water bath. This is a critical step to control the initial exothermic reaction upon addition of the reducing agent.
-
Reagent Addition: While stirring, add 1.2 g of sodium borohydride in small portions over 15-20 minutes. The portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.
-
Quenching: Once the reaction is complete, cool the flask again to 0°C and slowly add 50 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the resulting borate esters. Caution: Hydrogen gas will be evolved.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with 50 mL of saturated NaHCO₃ solution (to remove any residual acid) and 50 mL of brine (to aid in drying).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): If necessary, the product can be further purified by flash column chromatography on silica gel.
Caption: Synthesis of the Target Alcohol via Reduction.
Analytical Methodologies
Accurate identification and characterization of this compound rely on standard analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for analyzing volatile and semi-volatile compounds in complex mixtures, such as essential oils or reaction products.
Representative Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 100 ppm solution of the sample (either the synthesized product or a concentrated essential oil fraction) in a suitable solvent like dichloromethane or hexane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is appropriate for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Maintain 280°C for 5 minutes.[14]
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Identify this compound by comparing its retention time and mass spectrum with a known reference standard or by interpreting its fragmentation pattern and comparing it to spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural information. For this compound, both ¹H and ¹³C NMR are essential for full characterization.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Expected Chemical Shifts (δ, ppm):
-
~7.30 (d, 2H): Aromatic protons ortho to the alkyl chain.
-
~7.15 (d, 2H): Aromatic protons meta to the alkyl chain.
-
~3.65 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).
-
~2.70 (t, 2H): Benzylic methylene protons (-Ar-CH₂-).
-
~1.85 (m, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂-CH₂-).
-
~1.30 (s, 9H): Protons of the tert-butyl group.[15]
-
~1.5-2.0 (br s, 1H): Hydroxyl proton (-OH). This peak can be broad and its position is variable.
-
-
-
¹³C NMR Spectroscopy (Proton-Decoupled):
-
Acquire the spectrum on the same instrument.
-
Expected Chemical Shifts (δ, ppm):
-
~148-150: Quaternary aromatic carbon attached to the tert-butyl group.
-
~138-140: Quaternary aromatic carbon attached to the propyl chain.
-
~128: Aromatic CH carbons ortho to the propyl chain.
-
~125: Aromatic CH carbons meta to the propyl chain.
-
~62: Methylene carbon attached to the hydroxyl group (-CH₂-OH).
-
~34-35: Quaternary carbon of the tert-butyl group.
-
~32-34: Methylene carbon in the middle of the propyl chain.
-
~31-32: Benzylic methylene carbon.
-
~31: Methyl carbons of the tert-butyl group.[16]
-
-
Conclusion
This compound represents a molecule of interest at the intersection of natural product chemistry and synthetic fragrance research. While its natural occurrence is noted, further phytochemical investigation is required to confirm and detail its isolation from Achillea abrotanoides. The synthetic pathway via reduction of the corresponding aldehyde is straightforward, robust, and readily scalable, providing a reliable source of the material for further study. The analytical protocols outlined in this guide offer a solid foundation for researchers to identify, quantify, and structurally characterize this compound, facilitating its potential application in drug development, fragrance formulation, and as a versatile chemical intermediate.
References
-
ResearchGate. (2020). A new longipinane ketone from Achillea abrotanoides (Vis.) Vis.: chemical transformation of the essential oil enables the identification of a minor constituent. [Link]
-
MDPI. (2023). Investigation on the Essential Oils of the Achillea Species: From Chemical Analysis to the In Silico Uptake against SARS-CoV-2 Main Protease. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15271904, this compound. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method. [Link]
-
National Center for Biotechnology Information. (2016). Characterization of Volatile Compounds of Eleven Achillea Species from Turkey and Biological Activities of Essential Oil and Methanol Extract of A. hamzaoglui Arabacı & Budak. [Link]
-
American Journal of Biomedical Science and Research. (2023). GC-MS Analysis of Essential Oils of Species of the Genus Achillea L. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
-
National Center for Biotechnology Information. (2023). Phytochemical analysis and allelopathic potential of essential oil of yarrow (Achillea spp.) ecotypes against redroot pigweed (Amaranthus retroflexus L.). [Link]
-
Organic Syntheses. (n.d.). Procedure 82. [Link]
-
ResearchGate. (2008). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial (R), via an aldol condensation in an ionic liquid. [Link]
-
University of Manchester. (n.d.). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. [Link]
- Google Patents. (n.d.). EP2616424B1 - Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity.
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. [Link]
-
ResearchGate. (2023). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. [Link]
-
Asian Journal of Chemistry. (2010). Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions. [Link]
-
Oriental Journal of Chemistry. (2016). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. [Link]
-
Separation Science. (2023). GC–MS method for the aroma profiling of vodka. [Link]
-
National Center for Biotechnology Information. (2006). Phytochemical analysis of the essential oil of Achillea millefolium L. from various European Countries. [Link]
-
MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]
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Royal Society of Chemistry. (2018). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. [Link]
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ACS Publications. (2012). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
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MDPI. (2023). Non-Volatile Terpenoids and Lipophilic Flavonoids from Achillea erba-rotta Subsp. moschata (Wulfen) I. Richardson. [Link]
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DergiPark. (2023). Evaluation of volatile components of Achillea millefolium L. essential oil. [Link]
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University of Calgary. (n.d.). 13C NMR of 1-Propanol. [Link]
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National Center for Biotechnology Information. (2023). Isolation of Secondary Metabolites from Achillea grandifolia Friv. (Asteraceae) and Main Compounds' Effects on a Glioblastoma Cellular Model. [Link]
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Methodological & Application
Application Notes: 3-(4-Tert-butylphenyl)propan-1-ol as a Versatile Synthetic Intermediate
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of 3-(4-tert-butylphenyl)propan-1-ol as a synthetic intermediate. We move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for key chemical transformations. This guide covers the synthesis of the parent alcohol and its subsequent conversion into high-value aldehydes, esters, and ethers, highlighting its utility in developing complex molecules for the fragrance, materials, and pharmaceutical industries.
Introduction: The Strategic Value of this compound
This compound is a bifunctional organic molecule featuring a sterically hindered aromatic ring and a reactive primary alcohol. This unique combination makes it a valuable building block in multi-step organic synthesis.
-
The 4-tert-butylphenyl Group: This bulky, lipophilic moiety is crucial for modulating the physicochemical properties of a target molecule. It can enhance solubility in non-polar environments, introduce steric shielding to protect adjacent functional groups, and improve the thermal stability of materials like polymers.[1] In pharmaceutical applications, this group can increase a compound's affinity for hydrophobic pockets in biological targets.[1]
-
The Propan-1-ol Chain: The primary alcohol (-CH₂OH) serves as a versatile chemical handle. It is readily converted into a wide array of other functional groups, including aldehydes, carboxylic acids, esters, ethers, and alkyl halides, providing numerous pathways for molecular elaboration.
The strategic placement of these two groups allows chemists to construct complex molecular architectures with tailored properties.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 78574-08-0 | [2][3] |
| Molecular Formula | C₁₃H₂₀O | [2] |
| Molecular Weight | 192.30 g/mol | [2] |
| Appearance | Reported as a liquid or solid | [2] |
| SMILES | CC(C)(C)C1=CC=C(C=C1)CCCO | [2] |
Synthesis of the Intermediate: A Friedel-Crafts Approach
A robust and scalable synthesis of this compound is essential for its use as a starting material. A common and effective strategy involves a two-step sequence: Friedel-Crafts acylation of tert-butylbenzene followed by a complete reduction of the resulting ketone.
Sources
Application Notes and Protocols for the Selective Oxidation of 3-(4-Tert-butylphenyl)propan-1-ol to 3-(4-tert-butylphenyl)propanal
Introduction: The Significance of 3-(4-tert-butylphenyl)propanal in Industry and Research
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for creating valuable molecules for various industries.[1] This guide focuses on the conversion of 3-(4-tert-butylphenyl)propan-1-ol to 3-(4-tert-butylphenyl)propanal, an aromatic aldehyde commercially known as Bourgeonal.[2][3] Bourgeonal is a significant compound, particularly in the fragrance industry, prized for its potent lily-of-the-valley scent.[2][4] Beyond its use in perfumery, it serves as a versatile intermediate in the synthesis of specialty chemicals and pharmaceuticals.[5] Notably, 3-(4-tert-butylphenyl)propanal is a potent agonist for the human olfactory receptor OR1D2 (hOR17-4), which is also found in sperm cells, making it a subject of interest in reproductive biology research.[6]
A primary challenge in this synthesis is preventing the over-oxidation of the aldehyde to the less desirable carboxylic acid.[7] This document provides detailed protocols for three reliable methods for this selective oxidation, offering researchers and drug development professionals a comparative guide to achieving high-yield synthesis of 3-(4-tert-butylphenyl)propanal.
Core Principles of Selective Alcohol Oxidation
The conversion of a primary alcohol to an aldehyde involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached.[7] The key to a successful and selective oxidation lies in the choice of the oxidizing agent and the reaction conditions. Mild oxidizing agents are required to prevent the aldehyde from being further oxidized to a carboxylic acid.[8] This guide will explore three such methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation.
Comparative Overview of Oxidation Methods
The selection of an appropriate oxidation protocol depends on several factors, including substrate compatibility, scalability, reaction conditions, and safety considerations. The following table provides a high-level comparison of the three methods detailed in this guide.
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) | Pyridinium Chlorochromate (PCC) |
| Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane | Pyridinium Chlorochromate |
| Temperature | -78 °C to room temperature | Room temperature | Room temperature |
| Key Advantages | Mild conditions, high yields, metal-free.[1][9] | Mild, neutral pH, short reaction times, high chemoselectivity.[10][11] | Readily available, stable reagent, efficient.[12] |
| Key Disadvantages | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[13][14] | Reagent is expensive and potentially explosive.[10] | Chromium-based reagent (toxic), can be acidic.[12][15] |
| Work-up | Aqueous wash | Basic work-up | Filtration through silica or celite |
Experimental Protocols
Protocol 1: Swern Oxidation
The Swern oxidation is a widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes under very mild, cryogenic conditions.[1][13]
Mechanism of Swern Oxidation
The reaction proceeds through the formation of an electrophilic sulfur species, which is then attacked by the alcohol. A subsequent base-mediated elimination yields the aldehyde, dimethyl sulfide, and carbon monoxide/dioxide.[14]
Caption: Mechanism of the Swern Oxidation.
Step-by-Step Protocol:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM, 10 volumes relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM, followed by the dropwise addition of anhydrous DMSO (2.5 equivalents). Stir the mixture for 15 minutes at -78 °C.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.
-
Elimination: Add triethylamine (5.0 equivalents) dropwise to the flask. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of NH4Cl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine compound, Dess-Martin periodinane (DMP), to achieve a mild and selective oxidation of primary alcohols to aldehydes.[11][16]
Experimental Workflow for DMP Oxidation
Caption: General experimental workflow for DMP oxidation.
Step-by-Step Protocol:
-
Preparation: To a round-bottom flask containing a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM, 10 volumes), add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 0.5 to 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO3 and a 10% aqueous solution of Na2S2O3. Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a stable, commercially available chromium(VI) reagent that provides an efficient method for oxidizing primary alcohols to aldehydes.[12][15]
Mechanism of PCC Oxidation
The alcohol attacks the chromium center, forming a chromate ester. A base then removes the proton from the alcohol-bearing carbon, leading to the formation of the aldehyde and a reduced chromium species.[8][17]
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Application Notes and Protocols for the Synthesis of Ethers from 3-(4-Tert-butylphenyl)propan-1-ol
Introduction
Ethers are a fundamental class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their unique properties, including chemical stability and exceptional solvent capabilities, make them indispensable in pharmaceuticals, agrochemicals, and materials science. 3-(4-Tert-butylphenyl)propan-1-ol is a valuable starting material, featuring a primary alcohol ripe for conversion into a diverse array of ethers. The bulky tert-butyl group provides steric hindrance that can influence reaction pathways and imparts lipophilicity to the resulting ether products, a desirable trait in drug development for modulating pharmacokinetic properties.
This comprehensive guide provides detailed protocols for the synthesis of ethers from this compound, focusing on the venerable Williamson ether synthesis and acid-catalyzed dehydration. We will delve into the mechanistic underpinnings of these reactions, offering insights into experimental design and optimization. Additionally, we will touch upon modern catalytic approaches that offer milder and more efficient alternatives. The protocols herein are designed to be self-validating, with an emphasis on the causality behind each experimental choice to ensure reproducibility and success.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O | PubChem[1] |
| Molecular Weight | 192.30 g/mol | PubChem[1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| IUPAC Name | This compound | PubChem[1] |
I. The Williamson Ether Synthesis: A Cornerstone of Ether Formation
The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In the first step, the alcohol is deprotonated by a strong base to form a potent nucleophile, the alkoxide. This alkoxide then attacks a primary alkyl halide or other suitable electrophile, displacing the leaving group to form the ether.[2]
Mechanism of the Williamson Ether Synthesis
The reaction is a classic example of an SN2 pathway, involving the backside attack of the alkoxide on the carbon atom bearing the leaving group.[4]
Caption: Mechanism of the Williamson Ether Synthesis.
Experimental Protocol: Synthesis of 3-(4-Tert-butylphenyl)propyl Methyl Ether
This protocol details the synthesis of the methyl ether derivative.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 g, 5.2 mmol).
-
Solvent Addition: Add anhydrous THF (20 mL) to dissolve the alcohol.
-
Deprotonation: Carefully add sodium hydride (0.25 g, 6.2 mmol, 60% dispersion) portion-wise at 0 °C (ice bath). The reaction will evolve hydrogen gas. Stir the mixture at room temperature for 30 minutes after the addition is complete.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (0.88 g, 6.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-(4-tert-butylphenyl)propyl methyl ether.
Key Considerations for the Williamson Ether Synthesis:
-
Choice of Base: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating primary alcohols.[3] For aryl ethers, weaker bases such as potassium carbonate can be used.[5]
-
Alkylating Agent: The reaction works best with methyl and primary alkyl halides.[2][3] Secondary and tertiary alkyl halides are prone to elimination reactions (E2), leading to the formation of alkenes as major byproducts.[5][6]
-
Solvent: Polar aprotic solvents like THF, DMF, or DMSO are commonly used to dissolve the alkoxide and promote the SN2 reaction.[3][5]
| Ether Product | Alkylating Agent | Expected Yield |
| 3-(4-Tert-butylphenyl)propyl methyl ether | Methyl iodide | >90% |
| 3-(4-Tert-butylphenyl)propyl ethyl ether | Ethyl bromide | 85-95% |
| Benzyl 3-(4-tert-butylphenyl)propyl ether | Benzyl bromide | 80-90% |
II. Acid-Catalyzed Dehydration of Alcohols
The acid-catalyzed dehydration of alcohols can lead to the formation of either alkenes or ethers, depending on the reaction conditions.[7] For the synthesis of symmetrical ethers, primary alcohols are heated in the presence of a strong acid, such as sulfuric acid.[6][8] The reaction proceeds through the protonation of the alcohol, followed by an SN2 attack of a second alcohol molecule.[8][9]
Mechanism of Acid-Catalyzed Dehydration for Ether Formation
This method is generally limited to the synthesis of symmetrical ethers from primary alcohols.
Caption: Mechanism of Acid-Catalyzed Ether Synthesis.
Experimental Protocol: Synthesis of Bis(3-(4-tert-butylphenyl)propyl) Ether
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, place this compound (2.0 g, 10.4 mmol).
-
Acid Addition: Slowly add concentrated sulfuric acid (0.5 mL) while cooling the flask in an ice bath.
-
Heating: Heat the mixture to 130-140 °C and maintain this temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (50 mL).
-
Neutralization and Extraction: Neutralize the mixture with saturated NaHCO₃ solution and extract with diethyl ether (3 x 25 mL).
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain bis(3-(4-tert-butylphenyl)propyl) ether.
III. Modern Catalytic Methods for Ether Synthesis
While the Williamson synthesis and acid-catalyzed dehydration are workhorse reactions, modern organic synthesis often seeks milder and more atom-economical methods.
-
Iron-Catalyzed Etherification: Simple and readily available iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols.[10][11] This method can be used for the synthesis of both symmetrical and unsymmetrical ethers.
-
Palladium-Catalyzed Reductive Etherification: Unsymmetrical ethers can be synthesized from alcohols and carbonyl compounds in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[12][13]
These methods often offer advantages in terms of substrate scope and reaction conditions, but may require more specialized catalysts and optimization.
Conclusion
The synthesis of ethers from this compound can be effectively achieved through well-established methods like the Williamson ether synthesis and acid-catalyzed dehydration. The choice of method depends on the desired ether structure—the Williamson synthesis for its versatility in producing unsymmetrical ethers and acid-catalyzed dehydration for symmetrical ethers. For researchers in drug development and other fields, these protocols provide a solid foundation for accessing a variety of ether derivatives from this valuable starting material. The exploration of modern catalytic methods may offer further advantages in terms of efficiency and sustainability.
References
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. [Link]
-
Read Chemistry. (2024, May 22). Synthesis of Ethers. [Link]
-
JoVE. (2023, April 30). Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. [Link]
-
Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. [Link]
-
ACS Omega. (2018, January 5). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. [Link]
-
Doubtnut. (n.d.). Give a mechanism for the acid-catalysed dehydration of ethyl alcohol to form diethyl ether. [Link]
-
Fujii, Y., Furugaki, H., Yano, S., & Kita, K. (2000). A Convenient Catalytic Method for the Synthesis of Ethers from Alcohols and Carbonyl Compounds. Chemistry Letters, 29(9), 926–927. [Link]
-
BYJU'S. (n.d.). Preparation of Ethers by Dehydration of Alcohols. [Link]
-
The Journal of Organic Chemistry. (2007). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemical Communications (RSC Publishing). (2011). The first non-acid catalytic synthesis of tert-butyl ether from tert-butyl alcohol using ionic liquid as dehydrator. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
ResearchGate. (2020). Catalytic reductive etherification of alcohols with aldehydes/ketones.... [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Organic Chemistry. (2019, August 26). Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
ACS Omega. (2018, January 5). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]
-
PubChem. (n.d.). This compound. [Link]
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The Versatile Palette of 3-(4-Tert-butylphenyl)propan-1-ol in Modern Fragrance Synthesis
In the intricate world of fragrance chemistry, where molecular structure dictates olfactory perception, 3-(4-tert-butylphenyl)propan-1-ol emerges as a pivotal building block. While not a potent odorant in its own right, its true value lies in its role as a versatile precursor to a range of sought-after fragrance ingredients. This technical guide delves into the primary applications of this aryl-substituted alcohol, providing detailed protocols and expert insights for researchers and developers in the fragrance and cosmetic industries. We will explore its transformation into the iconic lily-of-the-valley aldehyde, Bourgeonal, and further investigate its potential in the synthesis of novel ester-based fragrance compounds.
PART 1: The Cornerstone Application: Synthesis of 3-(4-tert-butylphenyl)propanal (Bourgeonal)
The most significant application of this compound is its oxidation to 3-(4-tert-butylphenyl)propanal, commercially known as Bourgeonal.[1][2][3][4] This aromatic aldehyde is prized for its powerful and fresh lily-of-the-valley scent, often described as floral, watery, and green.[1] Its unique olfactory profile has secured its place in a wide array of consumer products, from fine fragrances and cosmetics to soaps and detergents.[1]
The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. However, for fragrance applications, the choice of methodology is critical to ensure high selectivity, avoid over-oxidation to the corresponding carboxylic acid (which would possess a different and undesirable odor), and adhere to increasingly stringent green chemistry principles.
Experimental Workflow: From Alcohol to Aldehyde
Caption: Workflow for the synthesis of Bourgeonal.
Protocol 1: TEMPO-Catalyzed Aerobic Oxidation
This protocol leverages a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-based catalytic system, a cornerstone of modern green chemistry for its high selectivity and use of air or oxygen as the terminal oxidant. The causality behind this choice lies in the mild reaction conditions that prevent over-oxidation and the environmentally benign nature of the process.
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) |
| This compound | 78574-08-0 | 192.30 | 10 |
| TEMPO | 2564-83-2 | 156.25 | 0.1 |
| Copper(I) Chloride (CuCl) | 7758-89-6 | 99.00 | 0.1 |
| 2,2'-Bipyridine (bpy) | 366-18-7 | 156.18 | 0.1 |
| N-Methylimidazole (NMI) | 616-47-7 | 82.10 | 0.2 |
| Acetonitrile (CH3CN) | 75-05-8 | 41.05 | 20 mL |
Procedure:
-
Catalyst Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.92 g, 10 mmol) in acetonitrile (20 mL).
-
Addition of Catalysts: To the stirred solution, add TEMPO (15.6 mg, 0.1 mmol), CuCl (9.9 mg, 0.1 mmol), 2,2'-bipyridine (15.6 mg, 0.1 mmol), and N-methylimidazole (16.4 mg, 0.2 mmol).
-
Reaction Initiation: Fit the flask with a balloon filled with oxygen (or bubble air through the solution) and stir vigorously at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL), then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-(4-tert-butylphenyl)propanal.
Expected Yield: >90%
Expert Insight: The Cu(I)/bpy/NMI system is highly efficient for the aerobic oxidation of primary alcohols. The bipyridine and N-methylimidazole act as ligands that stabilize the copper catalyst and facilitate the catalytic cycle. This method is superior to traditional chromium-based oxidants, which are toxic and produce stoichiometric amounts of heavy metal waste.
Protocol 2: Enzymatic Oxidation
Biocatalysis offers an even "greener" alternative, operating under exceptionally mild conditions (room temperature, neutral pH) with high specificity. Alcohol oxidases are enzymes that can selectively oxidize primary alcohols to aldehydes.
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) |
| This compound | 78574-08-0 | 192.30 | 1 |
| Alcohol Oxidase (from Pichia pastoris) | 9073-63-6 | N/A | ~500 units |
| Catalase | 9001-05-2 | N/A | ~1000 units |
| Phosphate Buffer (pH 7.0) | N/A | N/A | 50 mL |
Procedure:
-
Reaction Setup: In a 100 mL flask, prepare a 50 mL solution of 0.1 M phosphate buffer (pH 7.0).
-
Substrate Addition: Add this compound (192 mg, 1 mmol) to the buffer solution. A co-solvent such as DMSO (1-5% v/v) may be necessary to improve solubility.
-
Enzyme Addition: Add alcohol oxidase (~500 units) and catalase (~1000 units) to the reaction mixture.
-
Incubation: Stir the mixture gently at room temperature (25-30°C) with exposure to air (the enzyme uses molecular oxygen as the oxidant).
-
Monitoring: Monitor the formation of the aldehyde by GC-MS analysis of small aliquots taken from the reaction mixture.
-
Work-up and Extraction: Once the reaction has reached completion (typically 24-48 hours), extract the product with a water-immiscible organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by chromatography if necessary.
Expert Insight: The inclusion of catalase is crucial. Alcohol oxidase produces hydrogen peroxide as a byproduct, which can deactivate the enzyme. Catalase efficiently decomposes the hydrogen peroxide into water and oxygen, thereby protecting the alcohol oxidase and maintaining its catalytic activity. This enzymatic approach is highly valued for producing "natural" labeled fragrance ingredients where applicable.
PART 2: Expanding the Olfactory Palette: Ester Synthesis
Beyond its role as a precursor to Bourgeonal, this compound can be esterified to create a new family of fragrance molecules. Esters are renowned in the fragrance industry for their fruity and floral notes.[5][6] The reaction of this alcohol with various carboxylic acids can yield esters with potentially interesting and novel olfactory properties.
Anticipated Olfactory Profile of Esters
Based on the structure-odor relationships of similar aryl alkyl esters, we can anticipate the following scent profiles:
| Ester Derivative | Carboxylic Acid Reactant | Anticipated Odor Profile |
| 3-(4-tert-butylphenyl)propyl acetate | Acetic Acid | Fruity (pear-like), slightly floral, with a green nuance |
| 3-(4-tert-butylphenyl)propyl propionate | Propionic Acid | Fruity, slightly sweet, with a hint of rum or apple |
| 3-(4-tert-butylphenyl)propyl isobutyrate | Isobutyric Acid | Fruity, sweet, with berry and apricot undertones |
| 3-(4-tert-butylphenyl)propyl benzoate | Benzoic Acid | Balsamic, slightly floral, with a hint of almond and cherry |
Protocol 3: Lipase-Catalyzed Esterification for 3-(4-tert-butylphenyl)propyl acetate
Enzymatic esterification using lipases is a highly selective and environmentally friendly method that avoids the use of strong acid catalysts and high temperatures, which can lead to side reactions and degradation of sensitive fragrance molecules.[7]
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) |
| This compound | 78574-08-0 | 192.30 | 5 |
| Acetic Anhydride | 108-24-7 | 102.09 | 5 |
| Immobilized Lipase (Candida antarctica B) | 9001-62-1 | N/A | 100 mg |
| Heptane (anhydrous) | 142-82-5 | 100.21 | 25 mL |
Procedure:
-
Reaction Setup: To a 50 mL flask, add this compound (0.96 g, 5 mmol), acetic anhydride (0.51 g, 5 mmol), and anhydrous heptane (25 mL).
-
Enzyme Addition: Add the immobilized lipase (100 mg) to the mixture.
-
Incubation: Seal the flask and place it in an orbital shaker at 40-50°C.
-
Monitoring: Monitor the reaction progress by GC analysis.
-
Enzyme Recovery: Once the reaction is complete (typically 6-24 hours), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Work-up: Wash the filtrate with a saturated sodium bicarbonate solution (2 x 15 mL) to remove any unreacted acetic anhydride and acetic acid byproduct, followed by a wash with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the desired ester.
Expert Insight: Acetic anhydride is used here as the acyl donor instead of acetic acid to avoid the production of water, which can lead to a competing hydrolysis reaction catalyzed by the lipase and reduce the overall yield. The use of an immobilized enzyme simplifies product purification and allows for catalyst recycling, making the process more cost-effective and sustainable.
Synthetic Pathways Overview
Caption: Key synthetic routes from the parent alcohol.
PART 3: Safety and Regulatory Considerations
The safe use of fragrance ingredients is paramount. Both this compound and its derivatives are subject to rigorous safety assessments.
-
Bourgeonal (3-(4-tert-butylphenyl)propanal): This ingredient is regulated by the International Fragrance Association (IFRA).[8][9][10] The IFRA Standards set maximum concentration levels for Bourgeonal in various consumer product categories to ensure its safe use and to mitigate risks such as skin sensitization.[8][10] It is the responsibility of the formulator to adhere to these guidelines.
-
This compound and its Esters: While specific RIFM (Research Institute for Fragrance Materials) safety assessments for this compound were not found in the immediate search, a safety assessment for the structurally related compound 3-(p-tert-butylphenyl)-2-methylpropanol is available.[11][12] Toxicological assessments often use a "read-across" approach, where data from a well-studied chemical is used to infer the safety of a structurally similar one. Given the structural similarity, it is reasonable to anticipate that the toxicological profile would be comparable, but a full safety assessment would be required for any new ingredient intended for commercial use.
Conclusion
This compound stands as a testament to the elegance of fragrance chemistry, where a single, unassuming molecule can be the starting point for a diverse range of olfactory experiences. Its primary role as a precursor to the classic lily-of-the-valley aldehyde, Bourgeonal, is well-established, and modern, green catalytic methods now allow for its synthesis with greater efficiency and environmental responsibility. Furthermore, its potential to be transformed into a variety of esters opens up exciting possibilities for the creation of new fruity and floral fragrance ingredients. By understanding the chemistry and applying the detailed protocols outlined in this guide, researchers and developers can fully harness the potential of this versatile molecule to innovate and captivate in the ever-evolving world of fragrance.
References
-
Api, A.M., et al. (2020). RIFM fragrance ingredient safety assessment, 3-(p-tert-butylphenyl)-2-methylpropanol (Lysmerol), CAS Registry Number 56107-04-1. Food and Chemical Toxicology, 141, 111425. [Link]
-
IFRA Standards. (2020). p-tert-Butyldihydrocinnamaldehyde. Amendment 49. [Link]
-
Api, A.M., et al. (2022). RIFM fragrance ingredient safety assessment, 3-phenyl-1-propanol, CAS Registry Number 122-97-4. Food and Chemical Toxicology, 163, 113009. [Link]
-
PerfumersWorld. (2021). IFRA Conformity Certificate: Bourgeonal 10% in DPG. [Link]
-
The Good Scents Company. (n.d.). phenyl propyl phenyl acetate. [Link]
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.
-
Tomke, P. D., & Rathod, V. K. (2020). Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. Bioprocess and Biosystems Engineering, 43(9), 1659–1670. [Link]
-
ResearchGate. (n.d.). Schematic representation of the synthesis of propyl-phenyl acetate. [Link]
-
Fischer Esterification: Unraveling the Chemistry Behind Fragrances and Flavors. (2024). AdvancedWriters.com. [Link]
- Bolm, C., & Hildebrand, J. P. (2000). TEMPO and Oxone: A convenient catalytic system for the oxidation of alcohols. Organic Letters, 2(9), 1193–1195.
-
Organic Syntheses Procedure. (n.d.). TEMPO-Catalyzed Oxidation of Alcohols. [Link]
-
IFRA Standards Library. (n.d.). [Link]
- Tomke, P. D., & Rathod, V. K. (2020). Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. Bioprocess and Biosystems Engineering, 43(9), 1659-1670.
-
Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 3-(p-tert-butylphenyl)-2-methylpropanol (Lysmerol), CAS Registry Number 56107-04-1. PubMed. [Link]
-
KUNSHAN ODOWELL CO.,LTD. (2022). 3-(4-tert-Butylphenyl)propanal;Bourgeonal. [Link]
-
The Good Scents Company. (n.d.). methyl butyl phenyl acetate. [Link]
-
Scribd. (n.d.). TEMPO: Oxidizing Alcohols Efficiently. [Link]
- Api, A. M., et al. (2025). Update to RIFM fragrance ingredient safety assessment, 3-phenyl-1-propanol, CAS Registry Number 122-97-4. Food and Chemical Toxicology, 206, 115721.
-
ResearchGate. (n.d.). Schematic representation of the synthesis of propyl-phenyl acetate. [Link]
-
Scentspiracy. (n.d.). IFRA Limits, The 26 most common. [Link]
-
PerfumersWorld. (n.d.). IFRA Conformity Certificate: Bourgeonal 10% in TEC. [Link]
-
Perfumer & Flavorist. (n.d.). The Butyl Acetates. [Link]
- de Oliveira, D., et al. (2021). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Molecules, 26(20), 6263.
- Google Patents. (n.d.). US20100256421A1 - Propanal Production Methods.
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
- Padovan, D., & G-J., M. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Molecules, 29(1), 23.
-
Shandong Hexie New Material Co., Ltd. (n.d.). 4-Tert-Butylphenol Good Scents. [Link]
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Application Notes and Protocols for 3-(4-Tert-butylphenyl)propan-1-ol in Advanced Polymer Synthesis
Introduction: Unveiling the Potential of a Niche Molecule in Polymer Design
3-(4-Tert-butylphenyl)propan-1-ol is an aromatic alcohol with the chemical formula C13H20O.[1][2] While its primary applications to date have been as an intermediate in the synthesis of fragrances and specialty chemicals, its unique molecular architecture presents untapped potential within the realm of polymer chemistry.[3] The molecule combines two key features valuable for polymer design: a primary hydroxyl group capable of initiating polymerization and a bulky tert-butylphenyl group that can impart specific physical properties to a polymer chain.
This guide provides a comprehensive overview of the inferred, yet scientifically grounded, applications of this compound in polymer synthesis. We will explore its role as a functional initiator in ring-opening polymerization (ROP) and as a modifying agent for tuning the properties of polyesters. The protocols and insights provided herein are designed for researchers and scientists engaged in the development of advanced polymeric materials.
Part 1: A Functional Initiator for Ring-Opening Polymerization (ROP) of Biodegradable Polyesters
Scientific Rationale: Precision End-Group Functionalization
Ring-opening polymerization (ROP) is a cornerstone technique for the synthesis of biodegradable aliphatic polyesters such as polylactide (PLA).[4] The mechanism often involves the use of an alcohol as an initiator in the presence of a catalyst, such as stannous octoate.[5] The alcohol's hydroxyl group attacks the cyclic ester monomer, initiating chain growth. A key advantage of this method is that the initiator molecule remains as the starting point (alpha-terminus) of the polymer chain.
The primary alcohol group of this compound makes it an excellent candidate for an initiator in such reactions.[5][6] By using this molecule to kickstart the polymerization of a cyclic ester like lactide, we can synthesize a polyester chain with a covalently attached 3-(4-tert-butylphenyl)propyl group at one end. This allows for the precise introduction of a bulky, hydrophobic end-group, enabling the synthesis of well-defined, functionalized polymers.[7][8]
Experimental Workflow: ROP of L-Lactide
Caption: Workflow for the synthesis of end-functionalized polylactide.
Protocol 1: Synthesis of Poly(L-lactide) with a 3-(4-tert-butylphenyl)propyl End-Group
This protocol details the synthesis of poly(L-lactide) (PLLA) via ROP using this compound as the initiator.
Materials:
-
L-Lactide (recrystallized from ethyl acetate and dried under vacuum)
-
This compound (98% or higher purity)
-
Stannous octoate [Sn(Oct)2]
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (cold)
-
Nitrogen or Argon gas supply
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Schlenk line or equivalent inert atmosphere setup
-
Syringes and needles
-
Standard laboratory glassware
Procedure:
-
Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and then cooled under a stream of dry nitrogen.
-
Charging the Reactor: 10.0 g of purified L-lactide is added to the flask. The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.
-
Initiator and Catalyst Addition:
-
The desired molecular weight of the polymer is controlled by the molar ratio of monomer to initiator. For a target molecular weight of ~20,000 g/mol , a ratio of [Lactide]/[Initiator] of approximately 100:1 is a good starting point.
-
A stock solution of this compound in anhydrous toluene is prepared. The calculated amount is added to the reaction flask via syringe.
-
A stock solution of Sn(Oct)2 in anhydrous toluene is prepared. A typical catalyst to monomer ratio is 1:1000. The calculated amount is added to the flask via syringe.
-
-
Polymerization: The flask is immersed in a preheated oil bath at 145°C.[9] The reaction mixture is stirred for 24-48 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
Purification:
-
The flask is cooled to room temperature, and the solid polymer is dissolved in a minimal amount of DCM.
-
The polymer solution is slowly added to a beaker of cold, stirring methanol. The polymer will precipitate as a white solid.
-
The precipitate is collected by filtration, washed with fresh methanol, and dried under vacuum at 40-50°C until a constant weight is achieved.
-
Characterization: The resulting polymer should be characterized by:
-
¹H NMR: To confirm the incorporation of the 3-(4-tert-butylphenyl)propyl end-group and to determine the number-average molecular weight (Mn) by comparing the integrals of the polymer backbone protons to the aromatic protons of the end group.
-
Gel Permeation Chromatography (GPC): To determine the Mn, weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
Quantitative Data Summary
| Parameter | Value/Range | Rationale |
| [L-Lactide]/[Initiator] Molar Ratio | 50:1 to 500:1 | Controls the target molecular weight of the polymer. |
| [L-Lactide]/[Catalyst] Molar Ratio | 500:1 to 5000:1 | Affects the rate of polymerization and can influence side reactions. |
| Temperature | 130 - 160 °C | Balances the rate of polymerization with the risk of thermal degradation or side reactions.[10] |
| Time | 12 - 72 hours | Depends on the desired conversion and molecular weight. |
| Expected PDI | < 1.5 | Indicates a well-controlled polymerization. |
Part 2: A Modifier of Polymer Physicochemical Properties
Scientific Rationale: The Impact of Bulky End-Groups
The introduction of specific end-groups can significantly influence the overall properties of a polymer, especially for low to moderate molecular weight chains where the end-groups constitute a non-negligible fraction of the total mass.[11] The 4-tert-butylphenyl group is sterically demanding and hydrophobic. Its presence at the end of a polymer chain can lead to several important modifications of the material's properties.
-
Solubility: The bulky, non-polar tert-butylphenyl group can enhance the solubility of typically semi-crystalline polymers like PLLA in organic solvents by disrupting regular chain packing and reducing crystallinity.[12][13]
-
Thermal Properties: The presence of a bulky end group can hinder chain mobility, potentially leading to an increase in the glass transition temperature (Tg). Conversely, by disrupting crystalline domains, it might lower the melting temperature (Tm).[12]
-
Processability: Altering the intermolecular forces and chain packing can affect the melt viscosity and processing characteristics of the polymer.
-
Self-Assembly: In block copolymers, such a hydrophobic end-group could influence the morphology of self-assembled structures in solution or in the solid state.
Conceptual Visualization: Disruption of Polymer Chain Packing
Caption: Bulky end-groups (yellow diamonds) disrupt the regular packing of polymer chains.
While not a mainstream polymer building block, this compound emerges as a potent specialty chemical for the synthesis of advanced polymers. Its primary alcohol functionality allows for its use as a precise initiator in ring-opening polymerizations, enabling the creation of polyesters with a defined hydrophobic end-group. The incorporation of the bulky tert-butylphenyl moiety is a strategic choice for tuning the physical properties of the resulting polymers, including their solubility, thermal characteristics, and processability. The protocols and concepts outlined in this guide provide a solid foundation for researchers to explore the use of this compound in creating novel, tailor-made polymeric materials.
References
-
Csihony, S., Culkin, D. A., Sentman, A. C., Dove, A. P., Waymouth, R. M., & Hedrick, J. L. (2005). Single-Component Catalyst/Initiators for the Organocatalytic Ring-Opening Polymerization of Lactide. Journal of the American Chemical Society, 127(25), 9079–9084. Available from: [Link]
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Rasal, R. M., & Hirt, D. E. (2009). Synthesis and degradation of end-group-functionalized polylactide. Polymer Chemistry, 1(1), 86-93. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]
-
Intan, I., & Sapuan, S. M. (2014). Effect of initiators on synthesis of poly(L-lactide) by ring opening polymerization. IOP Conference Series: Materials Science and Engineering, 62, 012015. Available from: [Link]
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Li, Y., & Liu, X. (2010). Polymerization and Characterization of Functionalized Poly(L-Lactide). Materials Science Forum, 620-622, 657-660. Available from: [Link]
-
LookChem. (n.d.). 3-(4-Tert-butylphenyl)propanal. Retrieved from: [Link]
-
Kassab, Z., & Schaper, F. (2021). High Tm linear poly(l-lactide)s prepared via alcohol-initiated ROPs of l-lactide. RSC Advances, 11(26), 15865–15873. Available from: [Link]
-
Kaczmarek, H., & Nowaczyk, J. (2018). Functionalization of Polylactide with Multiple Tetraphenyethane Inifer Groups to Form PLA Block Copolymers with Vinyl Monomers. Polymers, 10(12), 1374. Available from: [Link]
-
Wang, Y., & Lin, C. (2023). Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures. Polymers, 15(11), 2548. Available from: [Link]
-
Pastusiak, M., & Sobota, M. (2013). Synthesis and Characterization of Functionalized Polylactides Containing Acetal Units. Biomacromolecules, 14(10), 3479–3488. Available from: [Link]
-
Jing, S., & Wu, C. (2023). Molecular Design and Role of the Dynamic Hydrogen Bonds and Hydrophobic Interactions in Temperature-Switchable Polymers: From Understanding to Applications. Polymers, 15(23), 4568. Available from: [Link]
-
S, A., & Al-Ghamdi, A. A. (2021). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of polyimides and their nanocomposites. RSC Advances, 11(30), 18367-18378. Available from: [Link]
-
Lee, S., & Olsen, B. D. (2019). Impact of the Pendant Group on the Chain Conformation and Bulk Properties of Norbornene Imide-Based Polymers. Macromolecules, 52(9), 3468–3477. Available from: [Link]
-
Kim, J. H., & Lee, S. H. (2018). Synthesis of Polyimide from Diamine Containing 4-tert-Butyl Group. Elastomers and Composites, 53(2), 59-64. Available from: [Link]
-
Various Authors. (2015). What is the effect of end group on a polymer's properties? ResearchGate. Retrieved from: [Link]
-
Lee, S., & Olsen, B. D. (2019). Impact of the Pendant Group on the Chain Conformation and Bulk Properties of Norbornene Imide-Based Polymers. Macromolecules, 52(9), 3468–3477. Available from: [Link]
-
Various Authors. (2024). Effect of Nature of Side Group on Tacticity. YouTube. Retrieved from: [Link]
-
Various Authors. (n.d.). Ring-Opening Polymerization of Lactide To Form a Biodegradable Polymer. ResearchGate. Retrieved from: [Link]
-
Doyle, L., & Hill, M. S. (2010). Polyamine-stabilized sodium aryloxides: simple initiators for the ring-opening polymerization of rac-lactide. Dalton Transactions, 39(40), 9591–9598. Available from: [Link]
-
Gerasimov, A. V., & Gerasimova, Y. V. (2021). Thermal Stability Study of 4-tert-Butylphenol. Russian Journal of Physical Chemistry B, 15(4), 543-548. Available from: [Link]
-
Gallego, I., & Lozano, Á. E. (2022). Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. Polymers, 14(24), 5529. Available from: [Link]
-
Taylor & Francis. (n.d.). Tert-butyl – Knowledge and References. Retrieved from: [Link]
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Application Notes and Protocols: 3-(4-Tert-butylphenyl)propan-1-ol as a Versatile Building Block for Pharmaceutical Compounds
This document serves as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(4-tert-butylphenyl)propan-1-ol as a foundational building block in the synthesis of pharmaceutical compounds. We will delve into its core physicochemical properties, detail robust protocols for its key chemical transformations, and explore its application in constructing complex molecular architectures, thereby underscoring its value in modern drug discovery.
The incorporation of a 4-tert-butylphenyl group into a molecule is a common strategy in medicinal chemistry. This bulky, lipophilic moiety can significantly influence a compound's pharmacokinetic profile by enhancing its solubility in organic media, providing steric hindrance to protect adjacent functional groups from metabolic degradation, and acting as a bioisostere for other groups like phenyl rings or alkynes.[1] The this compound scaffold provides this valuable group attached to a flexible three-carbon chain terminating in a highly versatile primary alcohol, which serves as a handle for a multitude of synthetic elaborations.
Physicochemical Properties
A thorough understanding of a building block's physical and chemical characteristics is paramount for effective reaction design and process optimization. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 78574-08-0 | [2][3] |
| Molecular Formula | C₁₃H₂₀O | [2] |
| Molecular Weight | 192.30 g/mol | [2] |
| Appearance | Colorless Oil (reported) | [4] |
| Boiling Point | 291.0 ± 9.0 °C (Predicted) | [3] |
| Density | 0.947 ± 0.06 g/cm³ (Predicted) | [3] |
| SMILES | CC(C)(C)C1=CC=C(C=C1)CCCO | [2] |
Core Synthetic Transformations & Protocols
The primary alcohol functional group is the synthetic linchpin of this compound. Its reactivity allows for controlled conversion into aldehydes, carboxylic acids, ethers, and esters, which are all critical intermediates in pharmaceutical synthesis.
Oxidation to 3-(4-tert-butylphenyl)propanal
The selective oxidation of the primary alcohol to its corresponding aldehyde, 3-(4-tert-butylphenyl)propanal (also known as Bourgeonal), is a foundational transformation.[5][6] This aldehyde is not only a valuable intermediate for subsequent reactions like reductive amination and olefination but is also investigated for its own biological activities.[4][7][8]
Causality & Experimental Choice: The primary challenge in this synthesis is preventing over-oxidation to the carboxylic acid. Therefore, mild, selective oxidizing agents are required. While classic reagents like pyridinium chlorochromate (PCC) are effective, modern methods utilizing reagents such as Dess-Martin periodinane (DMP) or catalytic systems like TEMPO with a stoichiometric oxidant (e.g., bleach) offer milder conditions, easier workups, and reduced heavy metal waste. The following protocol utilizes a TEMPO-catalyzed system, which is highly efficient for primary alcohols.
Caption: General workflow for the TEMPO-catalyzed oxidation.
Protocol: TEMPO-Catalyzed Oxidation to 3-(4-tert-butylphenyl)propanal
-
Materials:
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)
-
Sodium hypochlorite solution (household bleach, ~8.25%)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-water bath (0-5°C), dissolve this compound (1.0 eq) in DCM.
-
Add TEMPO (0.01 eq) and an aqueous solution of KBr (0.1 eq).
-
In a separate beaker, prepare an oxidant solution by adding NaHCO₃ to the sodium hypochlorite solution until the pH is ~9.
-
Add the oxidant solution dropwise to the vigorously stirred reaction mixture, ensuring the internal temperature does not exceed 10°C. The reaction is often characterized by a color change.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate. Continue stirring until the orange color dissipates.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 3-(4-tert-butylphenyl)propanal.
-
-
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and GC-MS. The disappearance of the broad alcohol -OH peak and the appearance of a characteristic aldehyde proton signal around 9.8 ppm in the ¹H NMR spectrum confirm the transformation.
O-Alkylation and Esterification
The alcohol moiety can be readily converted into ethers and esters, which are common motifs in drug molecules, often used to modulate solubility, stability, and bioavailability (e.g., ester prodrugs).
Causality & Experimental Choice:
-
Etherification: The Williamson ether synthesis is a classic and reliable method. It involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of a polar aprotic solvent like THF or DMF is crucial to solvate the cation and promote the Sₙ2 reaction.
-
Esterification: The Fischer-Speier esterification is an acid-catalyzed equilibrium process between an alcohol and a carboxylic acid.[9] To drive the reaction to completion, the alcohol is often used as the solvent (if it is inexpensive and low-boiling) or water is removed azeotropically.[10][11]
Caption: Key synthetic transformations from the parent alcohol.
Protocol: General Procedure for Fischer Esterification
-
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., acetic acid, benzoic acid)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene or a suitable solvent for azeotropic water removal
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and toluene.
-
Add a catalytic amount of concentrated H₂SO₄ or p-TsOH (0.05 eq).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected, indicating the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Carefully wash the organic mixture with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
-
Application in Pharmaceutical Synthesis: A Case Study
To illustrate the utility of this building block, we propose a synthetic route to a novel analogue of Fenproporex, a stimulant drug historically used as an appetite suppressant.[12][13] Fenproporex is N-2-cyanoethylamphetamine.[12] Our proposed analogue will incorporate the 4-tert-butylphenyl moiety, which could potentially alter its metabolic stability and receptor binding profile. This hypothetical synthesis demonstrates a logical pathway a medicinal chemist might take to create new chemical entities for screening.
Proposed Analogue: N-(2-cyanoethyl)-1-(4-tert-butylphenyl)propan-2-amine.
Synthetic Rationale: The most direct approach to this target is a two-step sequence starting from our building block: oxidation to the corresponding propanone, followed by a reductive amination.
Caption: A plausible synthetic pathway to a novel bioactive compound.
Protocol: Reductive Amination (Step 2)
-
Note: This protocol assumes the successful synthesis of 1-(4-tert-butylphenyl)propan-2-one from the parent alcohol.
-
Materials:
-
1-(4-tert-butylphenyl)propan-2-one
-
3-Aminopropionitrile
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol or 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(4-tert-butylphenyl)propan-2-one (1.0 eq) and 3-aminopropionitrile (1.1 eq) in methanol.
-
Add a few drops of glacial acetic acid to catalyze imine formation (target pH 5-6).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise, controlling any gas evolution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Make the solution basic (pH > 10) with 2 M NaOH and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the target amine.
-
This case study exemplifies how this compound can serve as a starting point for the rapid generation of novel compounds for biological evaluation. The introduction of the 4-tert-butylphenyl group provides a clear vector for exploring structure-activity relationships (SAR) in established pharmacophores.
References
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3-(4-tert-Butylphenyl)propanal ;Bourgeonal - News - KUNSHAN ODOWELL CO.,LTD. Available at: [Link]
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-
Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid - Research Explorer - The University of Manchester. Available at: [Link]
-
Bourgeonal™ (CAS N° 18127-01-0) - ScenTree. Available at: [Link]
-
Bourgeonal - Wikipedia. Available at: [Link]
-
3-(4-Tert-butylphenyl)propanal - LookChem. Available at: [Link]
-
Fenproporex - Wikipedia. Available at: [Link]
-
Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015) - ResearchGate. Available at: [Link]
-
Fenproporex - chemeurope.com. Available at: [Link]
-
Fenproporex | C12H16N2 | CID 61810 - PubChem. Available at: [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]
-
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-
Propan-1-ol Oxidation | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. Available at: [Link]
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Application Notes and Protocols for the Selective Reduction of 3-(4-tert-butylphenyl)propanal
Introduction: The Strategic Conversion of Aldehydes in Modern Synthesis
The reduction of aldehydes to primary alcohols represents a cornerstone transformation in organic chemistry, pivotal to the synthesis of a vast array of molecules, from fragrances and flavorings to complex pharmaceutical intermediates. This conversion, while seemingly straightforward, demands precision and control to ensure high yields and purity, avoiding over-reduction or unwanted side reactions. 3-(4-tert-butylphenyl)propanal, a key aromatic aldehyde, serves as an important precursor in various industrial applications. Its selective reduction to 3-(4-tert-butylphenyl)propan-1-ol is a critical step in the synthesis of more complex target molecules, where the introduction of a primary alcohol functionality is desired.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and reliable protocol for the reduction of 3-(4-tert-butylphenyl)propanal. We will delve into the mechanistic underpinnings of the chosen methodology, providing not just a set of instructions, but a framework for understanding and optimizing this crucial chemical transformation.
Physicochemical Properties of Reactants and Products
A thorough understanding of the physical and chemical properties of the starting material and the desired product is fundamental to designing a successful synthetic protocol, particularly concerning reaction conditions and purification strategies.
| Property | 3-(4-tert-butylphenyl)propanal (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₃H₁₈O[1] | C₁₃H₂₀O[2] |
| Molecular Weight | 190.28 g/mol [1][3] | 192.30 g/mol [2][4] |
| Appearance | Colorless to pale yellow liquid[1] | No data available |
| Boiling Point | 299 - 301 °C | No data available |
| Density | ~0.958 g/cm³ | No data available |
The Choice of Reducing Agent: Sodium Borohydride
For the selective reduction of an aldehyde in the presence of other potentially reducible functional groups, sodium borohydride (NaBH₄) is an excellent choice of reagent.[5] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is a milder agent that readily reduces aldehydes and ketones but does not typically affect esters, amides, or carboxylic acids under standard conditions.[5] This chemoselectivity is a significant advantage in multi-step syntheses.
The mechanism of reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide intermediate, typically by the solvent (e.g., an alcohol) or during an aqueous workup, to yield the primary alcohol.[5]
Visualizing the Reduction and Workflow
Reaction Mechanism
Caption: General mechanism of aldehyde reduction using sodium borohydride.
Experimental Workflow
Caption: Step-by-step workflow for the reduction and purification.
Detailed Experimental Protocol
Materials and Reagents
-
3-(4-tert-butylphenyl)propanal (≥97% purity)
-
Sodium borohydride (NaBH₄, ≥98% purity)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
Safety Precautions
-
3-(4-tert-butylphenyl)propanal: May cause skin irritation and an allergic skin reaction. Suspected of damaging fertility or the unborn child. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Sodium Borohydride: Water-reactive, emitting flammable gases which may ignite spontaneously.[6] Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[6] Handle in a dry environment, away from water and acids.[6] All additions and quenching procedures should be performed slowly and with adequate cooling. Wear a lab coat, safety goggles, and appropriate gloves.
-
Ethanol, Ethyl Acetate, Hexanes: Flammable liquids. Keep away from ignition sources.
Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-tert-butylphenyl)propanal (1.0 eq) in anhydrous ethanol (0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches an internal temperature of 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition. The reaction is exothermic and may generate hydrogen gas.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 hexanes:ethyl acetate. The disappearance of the starting aldehyde spot and the appearance of a more polar product spot (lower Rf value) indicates the reaction is proceeding.
-
Quenching the Reaction: Once the reaction is complete as indicated by TLC, cool the flask back to 0 °C in an ice-water bath. Slowly and carefully add deionized water dropwise to quench the excess sodium borohydride. Be cautious as this will generate hydrogen gas.[7] After the initial effervescence subsides, add 1 M HCl dropwise until the solution is neutral to slightly acidic (pH ~6-7).
Workup and Purification
-
Solvent Removal: Remove the ethanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes).[8] The polarity of the eluent should be optimized based on TLC analysis. Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.
Characterization of the Product
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Infrared (IR) Spectroscopy
-
Expected Peaks: The IR spectrum of the product is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol. The C=O stretching peak of the starting aldehyde at approximately 1720-1740 cm⁻¹ should be absent. C-H stretching vibrations for the alkyl and aromatic groups will be observed in the 2850-3000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the product will show characteristic signals for the aromatic protons, the aliphatic chain protons, and the tert-butyl group. The aldehydic proton signal at ~9.8 ppm in the starting material will be absent. A new signal corresponding to the -CH₂-OH protons will appear, typically as a triplet around 3.6 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will confirm the reduction by the absence of the aldehyde carbonyl carbon signal at ~202 ppm. A new signal for the carbon bearing the hydroxyl group (-CH₂-OH) will be present in the upfield region, typically around 60-65 ppm.
Conclusion
This application note provides a detailed and reliable protocol for the reduction of 3-(4-tert-butylphenyl)propanal to this compound using sodium borohydride. The causality behind the choice of reagents and procedural steps has been explained to provide a deeper understanding of the transformation. By following this protocol and adhering to the safety precautions, researchers can confidently and efficiently synthesize the desired primary alcohol in high yield and purity. The provided guidelines for reaction monitoring, workup, purification, and characterization ensure a self-validating system for achieving and confirming the desired synthetic outcome.
References
-
University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Quenching of Water Reactive Materials. Retrieved from [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
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KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
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SpectraBase. (n.d.). 3-(4-(Tert-butyl)phenyl)-2-methylpropan-1-ol, o-methyl. Retrieved from [Link]
-
Firdaus, M., et al. (2016). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Indonesian Journal of Chemistry, 16(2), 229-232. Retrieved from [Link]
-
Reddit. (2023, March 14). Resources on 3+ component chromatography solvent systems?. r/Chempros. Retrieved from [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
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Duke University. (n.d.). Toxic Powders SOP Template. Retrieved from [Link]
-
Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 96, 283-308. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium borohydride. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Purification of aromatic alcohols.
-
Organic Syntheses. (2018). A. 2-(tert-Butyl) 3-ethyl (S)-isoxazolidine-2,3-dicarboxylate (4). Org. Synth., 95, 157-172. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). 4-tert-Butylphenol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propanal. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Bourgeonal. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]
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- 8. Chromatography [chem.rochester.edu]
Application Note & Protocol: Laboratory Scale Synthesis and Purification of 3-(4-Tert-butylphenyl)propan-1-ol
Abstract
This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis and purification of 3-(4-tert-butylphenyl)propan-1-ol. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed narrative that explains the rationale behind experimental choices. The synthesis is approached via a robust two-step sequence: a Friedel-Crafts acylation followed by a complete reduction of the resulting keto-acid intermediate. This guide includes detailed, step-by-step methodologies, data presentation in structured tables, and visual diagrams to illustrate the workflow, ensuring scientific integrity and reproducibility.
Introduction and Synthesis Strategy
This compound is a valuable building block in organic synthesis, with potential applications in the development of novel pharmaceutical agents and specialty chemicals. Its structure, featuring a substituted aromatic ring and a primary alcohol, makes it a versatile intermediate for further functionalization.
The synthetic strategy outlined herein is a classic and reliable approach, beginning with readily available starting materials. The core of this synthesis involves two key transformations:
-
Step 1: Friedel-Crafts Acylation: This step involves the reaction of tert-butylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 3-(4-tert-butylbenzoyl)propanoic acid. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation on aromatic rings.[1][2][3]
-
Step 2: Reduction: The intermediate keto-acid is then fully reduced to the target alcohol. A powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), is employed for this transformation. LiAlH₄ is chosen for its ability to reduce both the ketone and the carboxylic acid functionalities to the corresponding alcohol.[4][5][6][7]
This two-step approach is advantageous as it avoids potential rearrangements that can occur in direct Friedel-Crafts alkylations and provides a high-yielding route to the desired product.[8]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| tert-Butylbenzene | Reagent | Major Supplier | --- |
| Succinic Anhydride | Reagent | Major Supplier | --- |
| Aluminum Chloride (Anhydrous) | Reagent | Major Supplier | Handle in a fume hood, moisture sensitive |
| Dichloromethane (DCM) | Anhydrous | Major Supplier | --- |
| Hydrochloric Acid (HCl) | Concentrated | Major Supplier | --- |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M in THF | Major Supplier | Handle with extreme care, moisture sensitive |
| Tetrahydrofuran (THF) | Anhydrous | Major Supplier | --- |
| Diethyl Ether | Anhydrous | Major Supplier | --- |
| Sodium Sulfate (Anhydrous) | Reagent | Major Supplier | --- |
| Silica Gel | 60 Å, 230-400 mesh | Major Supplier | For column chromatography |
| Hexane | HPLC Grade | Major Supplier | For column chromatography |
| Ethyl Acetate | HPLC Grade | Major Supplier | For column chromatography |
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3-(4-tert-butylbenzoyl)propanoic acid
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with tert-butylbenzene (1.0 eq) and anhydrous dichloromethane (DCM, 100 mL). Cool the flask to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (2.2 eq) to the stirred solution.
-
Succinic Anhydride Addition: Dissolve succinic anhydride (1.1 eq) in 50 mL of anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a beaker containing crushed ice and 50 mL of concentrated hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 2 x 50 mL of water and 1 x 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-tert-butylbenzoyl)propanoic acid as a solid. This can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
LiAlH₄ Addition: Add Lithium Aluminum Hydride (LiAlH₄) solution (1.0 M in THF, 3.0 eq) to the flask and cool to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the crude 3-(4-tert-butylbenzoyl)propanoic acid from the previous step in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ solution over 1 hour.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to reflux for 6 hours. Monitor the reaction by TLC.
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used. A granular precipitate should form.
-
Workup: Filter the precipitate and wash it thoroughly with diethyl ether. Combine the filtrates and dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the solution under reduced pressure to obtain the crude this compound as an oil.
Purification and Characterization
Purification by Column Chromatography
The crude product is purified using flash column chromatography on silica gel.[9][10]
-
Column Packing: A slurry of silica gel in hexane is prepared and packed into a glass column.
-
Sample Loading: The crude oil is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the column.
-
Elution: The product is eluted using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%). Fractions are collected and analyzed by TLC.
-
Final Product: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield this compound as a colorless oil.
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | - Aromatic protons (AA'BB' system) ~7.0-7.3 ppm. - Triplet for the CH₂-OH group ~3.6 ppm. - Triplet for the benzylic CH₂ group ~2.6 ppm. - Multiplet for the central CH₂ group ~1.8 ppm. - Singlet for the tert-butyl group ~1.3 ppm. - Broad singlet for the OH proton (exchangeable with D₂O).[11] |
| ¹³C NMR | - Aromatic carbons in the range of 125-150 ppm. - Carbon of the CH₂-OH group ~62 ppm. - Carbons of the other two CH₂ groups ~30-35 ppm. - Quaternary carbon and methyl carbons of the tert-butyl group ~31 and 34 ppm respectively. |
| IR (Infrared Spectroscopy) | - Broad O-H stretch around 3300 cm⁻¹. - C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹. - C=C aromatic stretches around 1600 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight of 192.30 g/mol .[12] |
Safety and Handling
-
Aluminum Chloride: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Lithium Aluminum Hydride: Extremely reactive with water and protic solvents, potentially causing fire. Handle under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried.
-
Solvents: Dichloromethane, THF, diethyl ether, hexane, and ethyl acetate are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical intermediate with high purity. The explanation of the chemical principles behind each step is intended to provide a deeper understanding and facilitate troubleshooting.
References
-
Clemmensen reduction - Wikipedia. Available at: [Link]
-
Reduction of carboxylic acids - Chemguide. Available at: [Link]
-
Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺) - OrgoSolver. Available at: [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023-02-03). Master Organic Chemistry. Available at: [Link]
-
Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Available at: [Link]
-
Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Available at: [Link]
-
Clemmensen Reduction - Organic Chemistry Portal. Available at: [Link]
-
Clemmensen Reduction – Mechanism, Reaction & Applications - Allen. Available at: [Link]
-
Clemmensen Reduction reaction - BYJU'S. Available at: [Link]
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Column chromatography - Columbia University. Available at: [Link]
-
Column chromatography. Available at: [Link]
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Benzene and Related Compounds - II - NPTEL Archive. Available at: [Link]
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How To Perform Manual Prepacked Column Chromatography (Kool-Aid example). (2019-09-11). YouTube. Available at: [Link]
-
16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
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Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid - Research Explorer - The University of Manchester. Available at: [Link]
-
What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of - Vedantu. Available at: [Link]
-
Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial (R), via an aldol condensation in an ionic liquid - ResearchGate. Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022-09-24). Chemistry LibreTexts. Available at: [Link]
-
Separation of 3-(4-tert-Butylphenyl)propanal on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. (2016-05-02). Available at: [Link]
-
1-(4-tert-butylphenyl)-3-phenyl-1-propanone - ChemSynthesis. (2025-05-20). Available at: [Link]
-
propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem. Available at: [Link]
-
3-(5- tert Butyl2-hydroxybenzoyl)propanoic acid | Request PDF - ResearchGate. Available at: [Link]
-
5′-di(tert-butyl)-4′-hydroxyphenyl]propanoic acid with thionyl chloride - ResearchGate. (2025-08-06). Available at: [Link]
-
tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di - PubMed. (2021-10-07). Available at: [Link]
-
3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389 - PubChem. Available at: [Link]
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Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 3-(4-Tert-butylphenyl)propan-1-ol
Abstract
This technical guide provides a comprehensive overview of key methodologies for the derivatization of the primary hydroxyl group of 3-(4-tert-butylphenyl)propan-1-ol. The strategic modification of this hydroxyl moiety is critical in multi-step organic syntheses, enabling the formation of various functional groups and serving as a cornerstone for the development of novel compounds in pharmaceutical and materials science research. This document outlines detailed, field-proven protocols for esterification, etherification, tosylation, and conversion to alkyl halides. Each protocol is accompanied by mechanistic insights, a discussion of the rationale behind procedural choices, and guidance for reaction monitoring and product purification. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to confidently and efficiently perform these transformations.
Introduction: Strategic Importance of Derivatizing this compound
This compound is a versatile building block in organic synthesis, characterized by a primary alcohol functional group and a sterically hindered tert-butylphenyl moiety.[1] The hydroxyl group is a reactive site that can participate in a wide array of chemical transformations. However, its inherent reactivity can also interfere with reactions intended for other parts of the molecule.[2] Therefore, the strategic derivatization of this hydroxyl group is a fundamental tactic in synthetic chemistry.
Derivatization serves several key purposes:
-
Protection: The hydroxyl group can be converted into a less reactive entity, a "protecting group," to prevent it from undergoing unwanted side reactions during subsequent synthetic steps.[2][3] Silyl ethers are a common choice for this purpose due to their ease of formation and removal under mild conditions.[4]
-
Activation: The hydroxyl group is a poor leaving group. Converting it into a better leaving group, such as a tosylate, facilitates nucleophilic substitution reactions.[5]
-
Functional Group Interconversion: Derivatization allows for the transformation of the alcohol into a variety of other functional groups, such as esters, ethers, and alkyl halides, thereby expanding the synthetic utility of the parent molecule.[6][7][8]
This guide will delve into the practical aspects of several common and reliable derivatization strategies for this compound.
Esterification: Formation of Carboxylate Esters
Esterification is a fundamental reaction that converts an alcohol into an ester. This transformation is widely used to modify the biological activity of molecules and to protect the hydroxyl group.[9] The reaction of this compound with a carboxylic acid, acid chloride, or acid anhydride will yield the corresponding ester.
Fischer Esterification with Carboxylic Acids
Fischer esterification involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, typically sulfuric acid.[10] This is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side. This can be accomplished by using an excess of one of the reactants or by removing water as it is formed.[11]
Causality of Experimental Choices:
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Excess Reagent/Water Removal: Le Chatelier's principle dictates that removing a product (water) or increasing the concentration of a reactant will drive the reaction to completion.
Experimental Protocol: Fischer Esterification of this compound with Acetic Acid
Materials:
-
This compound (1.0 eq.)
-
Glacial Acetic Acid (can be used in excess as the solvent)
-
Concentrated Sulfuric Acid (catalytic amount, ~5 mol%)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic Solvent (e.g., Diethyl Ether or Dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound and an excess of glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water and an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Acylation with Acid Chlorides and Anhydrides
A more reactive and often higher-yielding approach to ester formation is the use of acid chlorides or acid anhydrides.[12][13] These reactions are typically faster and do not require an acid catalyst. A base, such as pyridine or triethylamine, is often added to neutralize the HCl or carboxylic acid byproduct.[14]
Causality of Experimental Choices:
-
Acylating Agents: Acid chlorides and anhydrides are more electrophilic than their corresponding carboxylic acids, leading to a more rapid reaction.
-
Base: The base acts as a scavenger for the acidic byproduct, preventing potential side reactions and driving the reaction to completion.
Experimental Protocol: Acylation of this compound with Acetyl Chloride
Materials:
-
This compound (1.0 eq.)
-
Acetyl Chloride (1.1 eq.)
-
Anhydrous Pyridine or Triethylamine (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine or triethylamine to the solution.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting alcohol.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ester by flash column chromatography.
Etherification: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide or sulfonate.[15][16] To synthesize an ether from this compound, the alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile.[7]
Causality of Experimental Choices:
-
Strong Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the alcohol and form the nucleophilic alkoxide.
-
Primary Alkyl Halide: The reaction proceeds via an SN2 mechanism, which is most efficient with unhindered primary alkyl halides. Secondary and tertiary alkyl halides are more prone to elimination side reactions.[15]
Experimental Protocol: Williamson Ether Synthesis of 3-(4-Tert-butylphenyl)propyl Methyl Ether
Materials:
-
This compound (1.0 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Methyl Iodide (1.2 eq.)
-
Saturated Ammonium Chloride Solution
-
Water
-
Organic Solvent (e.g., Diethyl Ether)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Partition the mixture between water and an organic solvent (e.g., diethyl ether).
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude ether by column chromatography.
Conversion to Alkyl Halides
The transformation of alcohols into alkyl halides is a key synthetic step, as alkyl halides are versatile intermediates for a variety of nucleophilic substitution and elimination reactions.[17] For primary alcohols like this compound, reagents such as thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides are commonly used to avoid the harsh acidic conditions of hydrohalic acids that can lead to rearrangements.[18][19]
Synthesis of 1-Chloro-3-(4-tert-butylphenyl)propane using Thionyl Chloride
Thionyl chloride converts primary alcohols to alkyl chlorides with the formation of gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion.[19]
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): This reagent reacts with the alcohol to form an intermediate chlorosulfite, which is a much better leaving group than the hydroxide ion. The subsequent SN2 attack by the chloride ion yields the alkyl chloride.[20]
-
Pyridine (Optional): A base like pyridine can be added to neutralize the HCl generated, which is particularly useful for acid-sensitive substrates.
Experimental Protocol: Chlorination with Thionyl Chloride
Materials:
-
This compound (1.0 eq.)
-
Thionyl Chloride (SOCl₂, 1.2 eq.)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Ice-cold Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl and SO₂), dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and then gently reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it over ice-cold water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude alkyl chloride can be purified by vacuum distillation or column chromatography.
Tosylation: Activation of the Hydroxyl Group
Tosylation is the process of converting an alcohol into a tosylate ester using p-toluenesulfonyl chloride (TsCl).[21] This is a crucial transformation as the tosylate group is an excellent leaving group, making the derivatized alcohol susceptible to nucleophilic substitution reactions.[5] The reaction is typically carried out in the presence of a base like pyridine.[22]
Causality of Experimental Choices:
-
p-Toluenesulfonyl Chloride (TsCl): This reagent reacts with the alcohol to form the tosylate ester.
-
Pyridine: Pyridine serves as both the solvent and the base to neutralize the HCl produced during the reaction.[5]
Experimental Protocol: Tosylation of this compound
Materials:
-
This compound (1.0 eq.)
-
p-Toluenesulfonyl Chloride (TsCl, 1.2 eq.)
-
Anhydrous Pyridine
-
Ice-cold Water
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve this compound in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride in portions to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction at 0 °C for several hours or overnight in a refrigerator, monitoring by TLC.
-
Pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude tosylate can be purified by recrystallization or column chromatography.
Data Summary and Visualization
The following table summarizes the key aspects of the discussed derivatization reactions.
| Derivatization Reaction | Reagents | Key Conditions | Product |
| Fischer Esterification | Carboxylic Acid, H₂SO₄ (cat.) | Reflux | Ester |
| Acylation | Acid Chloride/Anhydride, Base | 0 °C to RT | Ester |
| Williamson Ether Synthesis | NaH, Alkyl Halide | 0 °C to RT | Ether |
| Chlorination | SOCl₂ | Reflux | Alkyl Chloride |
| Tosylation | TsCl, Pyridine | 0 °C | Tosylate |
Reaction Workflow Visualization
Caption: General derivatization pathways for the hydroxyl group.
Conclusion
The derivatization of the hydroxyl group of this compound is a versatile and powerful strategy in organic synthesis. The choice of the appropriate derivatization method depends on the overall synthetic plan, including the desired final product and the compatibility of the reagents with other functional groups in the molecule. The protocols provided in this guide are robust and have been widely applied to primary alcohols, serving as a solid foundation for further optimization based on the specific requirements of the research. Careful execution of these procedures, coupled with diligent reaction monitoring, will ensure successful and reproducible outcomes in the laboratory.
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Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
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Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
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Paolillo, M., & Tommasi, V. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 26(16), 4838. [Link]
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Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. Retrieved from [Link]
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Otera, J., & Nishikido, J. (2010). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 65(26), 9084-9087. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
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Chemistry Steps. (n.d.). Alcohols to Alkyl Halides. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]
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OpenStax. (2023, September 20). 10.5 Preparing Alkyl Halides from Alcohols. In Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, November 5). Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style [Video]. YouTube. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Tert-butylphenyl)propan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(4-tert-butylphenyl)propan-1-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important chemical intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the robustness of your synthetic protocols.
Section 1: Overview of Primary Synthetic Strategies
The synthesis of this compound (PubChem CID: 149) can be approached through several pathways.[1] However, two routes stand out for their reliability and adaptability. The choice between them often depends on the availability of starting materials, scalability requirements, and specific laboratory capabilities.
-
Route A: Reduction of a Carbonyl Precursor. This is arguably the most direct approach, starting from the commercially available aldehyde, 3-(4-tert-butylphenyl)propanal (also known as Bourgeonal).[2][3] This method involves the straightforward reduction of the aldehyde functional group to a primary alcohol.
-
Route B: Grignard Synthesis with Epoxide Opening. This classic organometallic approach builds the carbon skeleton by reacting a suitable Grignard reagent with an epoxide. This route offers flexibility but requires stringent control over reaction conditions, particularly the exclusion of water.
Caption: High-level overview of the two primary synthetic routes.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
General Issues (Applicable to All Routes)
Q: My overall yield is consistently lower than reported values. What are the first things to check?
A: Low yields are often traced back to fundamental experimental parameters. Systematically verify the following:
-
Reagent Purity & Stoichiometry: Ensure the purity of your starting materials. For reactions sensitive to stoichiometry, accurately weigh all reagents. An excess of a key reagent is sometimes used to drive a reaction to completion, but a gross excess can complicate purification.
-
Solvent Quality: For moisture-sensitive reactions like Grignard synthesis or those using LiAlH₄, anhydrous solvents are non-negotiable. Use freshly distilled solvents or those from a solvent purification system.
-
Atmospheric Control: If using air-sensitive reagents, ensure your inert gas (Nitrogen or Argon) setup is leak-free and provides a positive pressure throughout the reaction.
-
Temperature Control: Verify your reaction temperature. An exothermic reaction without proper cooling can lead to side product formation. Conversely, a reaction run too cold may proceed too slowly or not at all.
Route A: Troubleshooting Carbonyl Reduction
Q: I am reducing 3-(4-tert-butylphenyl)propanal with Sodium Borohydride (NaBH₄), but my conversion is incomplete. How can I improve it?
A: Incomplete conversion in a NaBH₄ reduction is a common issue. Here’s a troubleshooting workflow:
-
Check Reagent Activity: NaBH₄ can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or a properly stored one.
-
Increase Equivalents: While theoretically 0.25 equivalents are needed, it's standard practice to use 1.0 to 1.5 equivalents to ensure a sufficient driving force for the reaction.
-
Solvent Choice: Methanol or ethanol are typical solvents. Methanol is more reactive and can speed up the reaction but also consumes the reagent faster. Ensure the starting material is fully dissolved.
-
Extend Reaction Time/Increase Temperature: These reactions are often run at 0 °C to control the initial exotherm and then warmed to room temperature. If conversion is still low after an hour at room temperature, consider extending the time or gently warming the reaction (e.g., to 40 °C), though this can increase side reactions.
-
Switch to a Stronger Reducing Agent: If optimization fails, switching to Lithium Aluminum Hydride (LiAlH₄) will almost certainly solve the conversion issue.[4] However, LAH is a much more hazardous reagent requiring stricter anhydrous conditions and a more cautious workup.[5]
Q: How do I choose between NaBH₄ and LiAlH₄ for this specific reduction?
A: The choice is a balance of reactivity and safety.
-
Sodium Borohydride (NaBH₄): This is the preferred reagent for reducing simple aldehydes and ketones.[4] It is safer to handle, tolerant of protic solvents (alcohols), and has a simpler workup. For reducing 3-(4-tert-butylphenyl)propanal, it is generally sufficient and the recommended starting point.
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent.[5] It will readily reduce aldehydes, ketones, esters, and carboxylic acids.[4] Its high reactivity means it reacts violently with water and protic solvents. It should be used in anhydrous ethers (like THF or diethyl ether) under an inert atmosphere. The workup procedure is also more involved to safely quench the excess reagent. Use LAH only if NaBH₄ proves ineffective.
Caption: Generalized mechanism of aldehyde reduction by a hydride agent.
Route B: Troubleshooting Grignard Synthesis
Q: My Grignard reaction with 4-tert-butylbenzyl bromide fails to initiate. What should I do?
A: This is the most common failure point in Grignard synthesis. The cause is almost always passivation of the magnesium surface or the presence of moisture.
-
Ensure Absolute Dryness: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and assembled hot under a stream of inert gas). The solvent (diethyl ether or THF) must be anhydrous.
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a layer of magnesium oxide. This layer must be breached.
-
Mechanical Activation: Vigorously crush a few pieces of magnesium with a dry glass rod against the bottom of the flask (under inert gas).
-
Chemical Activation: Add a small crystal of iodine (the brown color will disappear upon reaction initiation) or a few drops of 1,2-dibromoethane.[6]
-
-
Initiate with High Concentration: Add only a small portion of the total solvent first, so the initial drops of your alkyl halide are added to a high concentration of magnesium. Once the reaction initiates (you will see bubbling or a grayish, cloudy appearance), add the remaining solvent and then add the rest of the halide solution dropwise.
Q: My Grignard reaction produced the target alcohol in low yield, along with a significant amount of a high-boiling, nonpolar side product. What happened?
A: This strongly suggests the formation of a Wurtz coupling side product, in this case, 1,2-bis(4-tert-butylphenyl)ethane. This occurs when the Grignard reagent attacks the C-Br bond of an unreacted molecule of 4-tert-butylbenzyl bromide.[6]
-
How to Mitigate:
-
Slow Addition: Add the solution of the benzyl bromide slowly and dropwise to the suspension of magnesium. This keeps the instantaneous concentration of the halide low, favoring reaction with magnesium over reaction with already-formed Grignard reagent.[6]
-
Maintain Dilution: Using a sufficient volume of solvent helps to keep the reagents from being overly concentrated.
-
Control Temperature: While some heat is needed for initiation, runaway temperatures can favor side reactions. Maintain a gentle reflux using a water bath.
-
Caption: Troubleshooting flowchart for a failed Grignard reaction initiation.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions when performing these syntheses? A:
-
Grignard Reagents & LiAlH₄: Both are highly reactive with water, releasing flammable gases (ethane from ethylmagnesium bromide, hydrogen from LAH). Always work in a fume hood under an inert atmosphere and away from ignition sources. Have an appropriate fire extinguisher (Class D for metal fires) nearby.
-
Quenching: The workup and quenching of these reactive agents are highly exothermic. Always perform the quench slowly in an ice bath. For Grignards, a slow addition of saturated aqueous ammonium chloride is often safer than adding water or acid directly. For LAH, the Fieser workup (sequential addition of water, then 15% NaOH, then more water) is a standard and safe procedure.
-
Ethers: Diethyl ether and THF are highly flammable and can form explosive peroxides. Use from freshly opened containers or test for peroxides if the container has been open for a long time.
Q: Which synthetic route is better for scaling up? A: Route A (Carbonyl Reduction) is generally more favorable for scaling up. The starting aldehyde is readily available, and the reduction with NaBH₄ uses less hazardous reagents and has a simpler, more robust workup procedure compared to the stringent anhydrous conditions and reactive intermediates of the Grignard synthesis.
Q: How should I purify the final product, this compound? A:
-
Flash Column Chromatography: This is the most common method for laboratory-scale purification. Use silica gel as the stationary phase. An eluent system of ethyl acetate in hexanes (e.g., starting with 5% EtOAc/Hex and gradually increasing to 20-30%) is a good starting point for separating the more polar alcohol product from nonpolar impurities like starting materials or coupling byproducts.
-
Vacuum Distillation: If the product is obtained in high purity after workup and the main impurities are solvent or very low/high boiling, vacuum distillation can be an effective purification method for larger quantities.
Q: How can I confirm the identity and purity of my product? A: A combination of spectroscopic methods is essential:
-
¹H NMR: Look for the characteristic triplet for the -CH₂OH protons around 3.6 ppm, another triplet for the benzylic -CH₂- protons around 2.7 ppm, and a multiplet for the central -CH₂- group around 1.9 ppm. The aromatic protons will appear in the 7.1-7.4 ppm region, and the large singlet for the tert-butyl group will be around 1.3 ppm.
-
¹³C NMR: Expect signals for the alcohol carbon (~62 ppm), the three aliphatic carbons (~30-40 ppm), the tert-butyl quaternary carbon and methyls, and the aromatic carbons.
-
IR Spectroscopy: A strong, broad absorption in the 3200-3500 cm⁻¹ region is characteristic of the O-H stretch of an alcohol.
-
Mass Spectrometry: To confirm the molecular weight (192.30 g/mol ).[1]
Section 4: Data Summary Table
| Feature | Route A: Carbonyl Reduction | Route B: Grignard Synthesis |
| Starting Materials | 3-(4-tert-butylphenyl)propanal | 4-tert-butylbenzyl halide, Magnesium, Ethylene Oxide |
| Key Reagents | NaBH₄ (preferred) or LiAlH₄ | Magnesium turnings, Anhydrous ether/THF |
| Pros | High-yielding, uses safer reagents (with NaBH₄), simple workup, more scalable. | Good for building carbon skeletons, demonstrates a classic C-C bond formation. |
| Cons | Relies on the availability of the starting aldehyde. | Requires strict anhydrous conditions, risk of initiation failure, potential for Wurtz coupling side products.[6] |
| Typical Yield | >90% | 60-80% |
Section 5: Experimental Protocols
Protocol 5.1: Synthesis via Reduction of 3-(4-tert-butylphenyl)propanal
This protocol is recommended for its reliability and operational simplicity.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-tert-butylphenyl)propanal (10.0 g, 52.5 mmol). Dissolve the aldehyde in methanol (100 mL).
-
Reaction: Cool the solution to 0 °C in an ice-water bath. In small portions over 15 minutes, add sodium borohydride (1.99 g, 52.5 mmol, 1.0 eq). Caution: Hydrogen gas is evolved.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC (20% EtOAc/Hexanes), checking for the disappearance of the starting aldehyde.
-
Workup: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl (~60 mL) to quench the excess NaBH₄ and neutralize the solution (check with pH paper).
-
Extraction: Reduce the volume of methanol on a rotary evaporator. Add deionized water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify further by flash column chromatography on silica gel.
Protocol 5.2: Synthesis via Grignard Reaction
This protocol requires rigorous attention to anhydrous technique.
-
Setup: Assemble an oven-dried 250 mL three-neck flask equipped with a stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen or argon. Add magnesium turnings (1.53 g, 63.0 mmol, 1.2 eq) to the flask.
-
Initiation: Add 20 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of 4-tert-butylbenzyl bromide (12.0 g, 52.8 mmol) in 80 mL of anhydrous diethyl ether. Add ~5 mL of this solution to the magnesium suspension. If the reaction does not start, warm gently and/or add a crystal of iodine.
-
Grignard Formation: Once initiated (gentle reflux), add the remainder of the bromide solution dropwise at a rate that maintains a steady reflux. After addition, continue to stir for 1 hour.
-
Reaction with Epoxide: Cool the freshly prepared Grignard reagent to 0 °C. In a separate flask, prepare a solution of ethylene oxide (condensed and weighed, ~2.5 g, 57 mmol, 1.1 eq) in 20 mL of cold, anhydrous diethyl ether. Caution: Ethylene oxide is a toxic, flammable gas. Add this solution slowly to the Grignard reagent via cannula or syringe.
-
Monitoring & Workup: Allow the reaction to warm to room temperature and stir overnight. Cool the reaction to 0 °C and quench by the very slow, dropwise addition of saturated aqueous ammonium chloride (50 mL).
-
Extraction & Purification: Add water (50 mL) and diethyl ether (50 mL). Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil by flash column chromatography.
References
- Catalysis Science & Technology (RSC Publishing).
- DigitalCommons@UMaine.
- ACS Catalysis.
- National Institutes of Health (NIH).
- ACS Publications. Hydrogenation of Cinnamaldehyde on Cu(110) Single-Crystal Surfaces.
- Chemistry LibreTexts. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- KUNSHAN ODOWELL CO.,LTD. 3-(4-tert-Butylphenyl)propanal ;Bourgeonal.
- Chemistry Steps.
- SIELC Technologies. Separation of 3-(4-tert-Butylphenyl)propanal on Newcrom R1 HPLC column.
- University of Calgary.
- PubChem. This compound.
- YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- Benchchem. 3-(4-Tert-butylphenyl)propanal|Bourgeonal|CAS 18127-01-0.
- University of California, Riverside. preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
- National Institutes of Health (NIH).
- Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- Sigma-Aldrich. 3-(4-(tert-Butyl)phenyl)propanal | 18127-01-0.
- ChemicalBook. 3-(4-TERT-BUTYL-PHENYL)-PROPAN-1-OL.
- Chemistry LibreTexts. 17.
- YouTube. Reduction of Carbonyls to Alcohols.
Sources
- 1. This compound | C13H20O | CID 15271904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-tert-Butylphenyl)propanal ;Bourgeonal - News - KUNSHAN ODOWELL CO.,LTD [odowell.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-(4-Tert-butylphenyl)propan-1-ol
Welcome to the technical support center for the synthesis of 3-(4-tert-butylphenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during the synthesis of this important aromatic alcohol. By understanding the causality behind these side reactions, you can optimize your experimental design for higher yields and purity.
Section 1: Friedel-Crafts Acylation Route Troubleshooting
One of the most common and robust methods to prepare the carbon skeleton of this compound involves a two-step sequence: Friedel-Crafts acylation of tert-butylbenzene followed by reduction. While effective, this pathway presents several opportunities for side-product formation.
FAQ 1.1: My Friedel-Crafts acylation with succinic anhydride is giving me a mixture of products, including a significant amount of an acidic compound I didn't expect. What is happening?
Answer: This is a classic issue related to the nature of the Friedel-Crafts acylation reaction with anhydrides. The electrophile attacks the aromatic ring, but the anhydride ring opens, resulting in a keto-acid, 4-(4-tert-butylphenyl)-4-oxobutanoic acid.
Causality: The reaction proceeds via the formation of an acylium ion intermediate when the Lewis acid (e.g., AlCl₃) coordinates to one of the carbonyls of succinic anhydride. The aromatic ring then attacks this electrophile. After the electrophilic aromatic substitution, the anhydride ring is opened, leaving a carboxylic acid at the end of the propyl chain.[1] This is not a side-product but the expected intermediate that requires a subsequent reduction step to remove the ketone and reduce the carboxylic acid.
Troubleshooting Protocol:
-
Confirm the Intermediate: Before proceeding, confirm the structure of your intermediate via IR (strong C=O stretch for ketone around 1680 cm⁻¹ and a broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹) and ¹H NMR.
-
Plan a Two-Fold Reduction: The intermediate keto-acid requires the reduction of both the ketone and the carboxylic acid. A simple Wolff-Kishner or Clemmensen reduction will only address the ketone, leaving you with 4-(4-tert-butylphenyl)butanoic acid.
-
Recommended Reduction: The most effective way to reduce both functionalities simultaneously is with a powerful hydride reagent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent such as THF, followed by an aqueous workup. This will convert the ketone to a methylene group and the carboxylic acid to a primary alcohol. However, this will produce 4-(4-tert-butylphenyl)butan-1-ol, not the desired propanol.
To obtain the target propanol via a Friedel-Crafts route, you should use 3-chloropropionyl chloride as the acylating agent. This will form 3-chloro-1-(4-tert-butylphenyl)propan-1-one. The subsequent reduction of the ketone (e.g., via Wolff-Kishner) would be followed by a separate step to handle the chloride, making this a more complex route. The Aldol route described in Section 2 is often more direct.
FAQ 1.2: I performed a Clemmensen reduction on 1-(4-tert-butylphenyl)propan-1-one, but the yield is low and I've isolated a significant amount of a high-boiling point oil. What is it?
Answer: The Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is notorious for producing several side-products, especially with aryl-alkyl ketones.[2][3] The high-boiling point oil is likely a dimeric product formed via pinacol-type coupling.
Causality: The mechanism of the Clemmensen reduction is thought to occur on the surface of the zinc and involve radical intermediates.[3] Two of these ketyl radicals can couple to form a diol (a pinacol), which can then undergo further reduction and rearrangement under the harsh acidic conditions to yield complex dimeric alkanes.
Side-Products and Their Avoidance:
| Side-Product | Formation Mechanism | Prevention Strategy |
| Incomplete Reduction | Insufficient reaction time, impure zinc amalgam, or low acid concentration. | Ensure zinc is fully amalgamated and activated. Use a large excess of concentrated HCl and allow for extended reflux (12-24 hours). |
| Pinacol Coupling Products | Dimerization of radical intermediates on the zinc surface. | Add a co-solvent like toluene to increase the solubility of the ketone, potentially reducing surface-catalyzed dimerization. |
| Rearranged Alkenes | Dehydration of the intermediate secondary alcohol, followed by rearrangement. | Maintain a high concentration of strong acid and ensure sufficient reducing agent is present to push the reaction to the fully reduced alkane. |
Workflow: Optimizing the Clemmensen Reduction
Caption: Troubleshooting workflow for a problematic Clemmensen reduction.
FAQ 1.3: My Wolff-Kishner reduction of 1-(4-tert-butylphenyl)propan-1-one turned bright yellow and formed a precipitate. What is this side-product?
Answer: The yellow precipitate is almost certainly the azine of your starting ketone. This is a common side-product in the Wolff-Kishner reduction, especially if the reaction conditions are not carefully controlled.[4]
Causality: The Wolff-Kishner reduction proceeds by first forming a hydrazone intermediate from the reaction of the ketone with hydrazine (N₂H₄).[5][6] If there is a localized excess of the ketone relative to hydrazine, or if the initial hydrazone formation is slow, a second molecule of the ketone can react with the already-formed hydrazone to produce a symmetrical, conjugated azine. This product is often a stable, colored, and high-melting-point solid.
Prevention and Mitigation:
-
Use Pre-formed Hydrazone: To avoid this issue entirely, you can pre-form the hydrazone by reacting the ketone with hydrazine under milder conditions first. Isolate the hydrazone and then subject it to the strong base (e.g., KOH or t-BuOK) and high temperatures required for the reduction step.[7]
-
Huang-Minlon Modification: This is a one-pot procedure that helps minimize side reactions.[4][7] The ketone, excess hydrazine hydrate, and base (KOH) are heated together in a high-boiling solvent like diethylene glycol. Water and excess hydrazine are then distilled off, allowing the temperature to rise to ~200 °C, which drives the reduction to completion. This procedure ensures the complete conversion of the ketone to the hydrazone before the high-temperature reduction begins.
-
Ensure Stoichiometry: Use a slight excess of hydrazine hydrate to ensure all the ketone is converted to the hydrazone in the initial phase of the reaction.
Section 2: Aldol Condensation & Hydrogenation Route
A highly efficient route involves the cross-aldol condensation of 4-tert-butylbenzaldehyde with propanal, followed by catalytic hydrogenation of the resulting α,β-unsaturated aldehyde.[8] This pathway, however, requires careful control to maximize selectivity.
FAQ 2.1: My aldol condensation of 4-tert-butylbenzaldehyde and propanal gives a very low yield of the desired cross-product. What is the major side-product?
Answer: The major side-product is from the self-condensation of propanal . Since propanal has α-hydrogens, it can readily enolize and react with itself, leading to a mixture of aldol and dehydrated products.
Causality: In a base-catalyzed aldol reaction, the base abstracts an acidic α-hydrogen to form an enolate. Propanal is readily enolized, while 4-tert-butylbenzaldehyde has no α-hydrogens and cannot enolize. Therefore, the propanal enolate can attack another molecule of propanal (self-condensation) or a molecule of 4-tert-butylbenzaldehyde (cross-condensation).[9] To favor the desired cross-condensation, the reaction must be set up to ensure the enolate preferentially reacts with the non-enolizable aldehyde.
Strategies to Improve Cross-Aldol Selectivity:
-
Slow Addition: Add the propanal slowly to a mixture of the 4-tert-butylbenzaldehyde and the base (e.g., dilute NaOH). This maintains a low concentration of propanal, ensuring that any enolate that forms is more likely to encounter a molecule of the more abundant 4-tert-butylbenzaldehyde.
-
Use of Ionic Liquids: Recent studies have shown that using certain ionic liquids as the solvent can suppress the self-condensation of propanal and significantly increase the yield of the cross-condensation product.[8][9]
-
Directed Aldol Reactions: For maximum control, use a pre-formed lithium enolate of propanal (using a strong, non-nucleophilic base like LDA at low temperature) and then add the 4-tert-butylbenzaldehyde. This is more suitable for small-scale synthesis.
FAQ 2.2: After hydrogenating 3-(4-tert-butylphenyl)-2-propenal, my product contains the desired alcohol, but also significant amounts of 3-(4-tert-butylphenyl)propanal and 1-tert-butyl-4-propylbenzene. How do I control the selectivity?
Answer: This is a classic selectivity problem in catalytic hydrogenation. You are observing both incomplete reduction (the aldehyde) and over-reduction (the alkane). The key is to choose the right catalyst and control the reaction conditions (pressure, temperature, and time).
Causality: Catalytic hydrogenation of an α,β-unsaturated aldehyde to a saturated alcohol involves two distinct reductions: saturation of the C=C double bond and reduction of the C=O aldehyde. These two steps can have different reaction rates depending on the catalyst and conditions. Further reduction of the resulting primary alcohol to an alkane (hydrogenolysis) can also occur, especially at higher temperatures and with certain catalysts like Palladium.[10]
Catalyst and Condition Selection for Optimal Yield:
| Parameter | To Reduce C=C only | To Reduce C=O to CH₂OH | To Avoid Over-reduction |
| Catalyst | Pd/C is highly selective for C=C bonds.[11] | Raney Nickel (Ra-Ni) or Copper Chromite are effective for aldehyde reduction.[10][12] A combination or a specific Rh catalyst may also work. | Avoid aggressive catalysts like Pd/C at high temperatures. Ra-Ni is a good choice.[13] |
| H₂ Pressure | Low to moderate pressure (1-10 bar) is often sufficient. | Moderate to high pressure (10-50 bar) may be needed for the carbonyl reduction.[10] | Avoid excessively high pressures (>100 bar) and high temperatures. |
| Temperature | Room temperature to 50 °C. | 50 °C to 100 °C. | Keep the temperature as low as possible while still achieving a reasonable reaction rate. |
| Solvent | Ethanol, Ethyl Acetate, THF. | Protic solvents like Ethanol are generally preferred. | Neutral, non-acidic solvents. |
Recommended Two-Step Protocol for High Purity:
-
Step 1 (C=C Reduction): Hydrogenate the 3-(4-tert-butylphenyl)-2-propenal using Pd/C (5%) under low H₂ pressure (2-5 bar) at room temperature. Monitor the reaction by TLC or GC until the starting material is consumed. This will selectively yield 3-(4-tert-butylphenyl)propanal.[14]
-
Step 2 (C=O Reduction): After filtering off the Pd/C catalyst, reduce the resulting saturated aldehyde (propanal) to the desired alcohol using Sodium Borohydride (NaBH₄) in ethanol. NaBH₄ is a mild and highly selective reagent for reducing aldehydes and will not affect the aromatic ring. This two-step approach provides much greater control and higher purity than a single, forceful hydrogenation.
Section 3: Grignard Route Troubleshooting
Reacting 4-tert-butylphenylmagnesium bromide with an electrophile like oxetane is a direct method to form the desired carbon skeleton. However, Grignard reactions are highly sensitive to reaction conditions.
FAQ 3.1: My attempt to form the Grignard reagent from 4-tert-butylbromobenzene resulted in a high-melting white solid and a very low yield of the desired reagent. What is this solid?
Answer: The white solid is almost certainly 4,4'-di-tert-butylbiphenyl . This is the product of a Wurtz-type homocoupling reaction, a very common side reaction during the formation of Grignard reagents.[15]
Causality: The Grignard reagent, once formed, can react with the starting alkyl/aryl halide. This is particularly problematic if the local concentration of the halide is high or if the reaction is initiated at too high a temperature.
Diagram: Desired Grignard Formation vs. Wurtz Coupling
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Wolff-Kishner Reduction [organic-chemistry.org]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol from natural sources - Google Patents [patents.google.com]
- 11. US5811588A - Process for the preparation of 3-phenylpropanal - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 14. 3-(4-tert-Butylphenyl)propanal ;Bourgeonal - News - KUNSHAN ODOWELL CO.,LTD [odowell.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(4-Tert-butylphenyl)propan-1-ol
Welcome to the technical support center for the purification of 3-(4-tert-butylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation of this compound from typical reaction mixtures. Our approach is rooted in practical, field-proven experience to ensure scientific integrity and reliable outcomes in your laboratory.
Introduction: Understanding the Purification Challenge
The purification of this compound, a substituted aromatic alcohol, presents a common yet critical challenge in organic synthesis. The primary goal is to remove unreacted starting materials, reaction byproducts, and residual solvents to obtain the target molecule with high purity. The choice of purification strategy is dictated by the physical properties of the desired compound and its impurities.
Key Physical Properties:
| Compound | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Physical State at RT |
| This compound | 192.30[1] | 291.0 ± 9.0[2] | Likely liquid or low-melting solid |
| 3-(4-tert-butylphenyl)propanal (precursor) | 190.28[3] | 299 - 301[3] | Colorless to pale yellow liquid[3] |
Given the high boiling point of the target alcohol, purification is often best achieved through vacuum distillation. However, depending on the nature of the impurities, other techniques such as column chromatography or recrystallization may be necessary.
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the most appropriate purification method based on the initial assessment of the crude reaction mixture.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Fractional Vacuum Distillation
Q1: My vacuum distillation is not separating the product from a close-boiling impurity. What can I do?
A1: This is a common challenge when impurities have similar vapor pressures to your target compound. Here are several strategies to improve separation:
-
Increase the column efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). This increases the number of theoretical plates, allowing for better separation of components with close boiling points.[4]
-
Optimize the reflux ratio: Increasing the reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can enhance separation. This is achieved by carefully controlling the heating rate and the insulation of the distillation column.
-
Improve vacuum depth: A lower pressure will decrease the boiling points of all components and may increase the boiling point difference between your product and the impurity. Ensure your vacuum pump is in good working order and that all connections in your distillation setup are airtight.
-
Consider a different purification technique: If distillation fails to provide the desired purity, the impurity may be an isomer with a very similar boiling point. In such cases, column chromatography is often a more effective separation method.
Q2: I'm observing bumping or unstable boiling during vacuum distillation. How can I prevent this?
A2: Bumping is the sudden, violent boiling of a liquid and can be hazardous. It is typically caused by the absence of nucleation sites for smooth boiling.
-
Use a magnetic stir bar or boiling chips: These provide nucleation sites, promoting smooth boiling. For vacuum distillation, a magnetic stirrer is generally preferred as boiling chips can become less effective under reduced pressure.
-
Ensure uniform heating: Use a heating mantle with a stirrer or an oil bath to provide even heat distribution to the distillation flask. Avoid localized overheating with a Bunsen burner.
-
Introduce a fine stream of air or nitrogen: A very fine capillary leak can be introduced to the system to provide a steady stream of bubbles, which act as nucleation sites. This must be done carefully to avoid significantly raising the system pressure.
Column Chromatography
Q1: My compound is streaking on the TLC plate and the column, leading to poor separation. What is the cause and solution?
A1: Streaking is often a sign of overloading the stationary phase or poor solubility of the compound in the eluent.
-
Reduce the amount of sample loaded: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Choose a more appropriate solvent system: Your compound may be sparingly soluble in the chosen eluent, causing it to precipitate and then redissolve as it moves down the column, resulting in streaking. Try a slightly more polar solvent system to improve solubility.[5]
-
Dry-load the sample: If your compound is not very soluble in the column eluent, it is best to pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of the column.[6]
Q2: I can't find a solvent system that gives good separation of my product and an impurity on the TLC plate.
A2: Finding the right solvent system is key to a successful chromatographic separation.
-
Systematic solvent screening: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Run TLCs with varying ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find the optimal separation.
-
Try a different solvent combination: If a hexane/ethyl acetate system doesn't work, consider other combinations such as dichloromethane/methanol or toluene/ethyl acetate. The different selectivities of these solvent systems may provide the separation you need.
-
Consider a different stationary phase: While silica gel is the most common stationary phase, alumina (basic, neutral, or acidic) or reverse-phase silica (C18) can offer different separation selectivities for certain compounds.
Recrystallization
Q1: My product is not crystallizing from the solution, even after cooling.
A1: Failure to crystallize is usually due to the solution not being saturated or the presence of impurities that inhibit crystal formation.
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The small glass particles that are scraped off can act as nucleation sites.
-
Seeding: Add a few small crystals of the pure product to the solution. This provides a template for crystal growth.
-
-
Reduce the amount of solvent: If the solution is not saturated, you can gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Change the solvent system: Your compound may be too soluble in the chosen solvent. If you are using a single solvent, you can try adding a "poor" solvent (one in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool again. This is known as a mixed-solvent recrystallization.[7][8]
Q2: My product "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly.
-
Use a lower-boiling solvent: Choose a solvent with a boiling point below the melting point of your compound.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.
-
Use a more dilute solution: Add more of the "good" solvent to the hot solution before cooling. This will lower the saturation point and may prevent the compound from oiling out.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities will depend on the synthetic route used. A common synthesis involves the reduction of 3-(4-tert-butylphenyl)propanal. In this case, likely impurities include:
-
Unreacted 3-(4-tert-butylphenyl)propanal: The starting aldehyde.
-
Isomeric byproducts: If the synthesis of the precursor aldehyde involved a Friedel-Crafts type reaction, you might have isomeric impurities (e.g., the meta-substituted isomer).[9]
-
Over-reduction products: Depending on the reducing agent and reaction conditions, the aromatic ring could potentially be reduced, though this is less common with mild reducing agents like sodium borohydride.
-
Byproducts from the reducing agent: For example, borate esters from a sodium borohydride reduction, which are typically removed during the aqueous workup.
Q2: What is the best way to monitor the purity of my fractions during purification?
A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of a column chromatography and for checking the purity of distillation fractions. By spotting the crude mixture, the current fraction, and a reference standard (if available) on the same TLC plate, you can quickly assess the separation. For quantitative analysis of purity, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.
Q3: Can I use simple distillation instead of fractional vacuum distillation?
A3: Simple distillation is only effective for separating liquids with significantly different boiling points (typically a difference of >25 °C) or for separating a liquid from a non-volatile solid. Since the likely impurities in your reaction mixture may have boiling points close to that of your product, fractional distillation is necessary to achieve good separation.[4] Given the high boiling point of this compound, performing the distillation under reduced pressure (vacuum) is essential to prevent decomposition of the compound at high temperatures.
Q4: How do I choose a good recrystallization solvent?
A4: An ideal recrystallization solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the crystals.
You can screen for a suitable solvent by testing the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating. Common choices for aromatic alcohols include mixed solvent systems like ethanol/water, acetone/hexane, or toluene/hexane.[10]
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and apply vacuum to the system.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.
-
As the temperature approaches the boiling point of the product at the given pressure, change to a clean receiving flask.
-
Collect the main fraction over a narrow temperature range.
-
Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential hazards.
-
-
Analysis: Analyze the collected fractions by TLC or GC-MS to determine their purity.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Pack a glass chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading:
-
Wet loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.
-
Dry loading: Pre-adsorb the crude product onto a small amount of silica gel and add the resulting powder to the top of the column.[6]
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions in test tubes or flasks.
-
-
Fraction Analysis: Monitor the composition of the fractions using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
LookChem. 3-(4-tert-butylphenyl)propanal. Available at: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Reddit. troubleshooting column chromatography : r/chemistry. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Available at: [Link]
-
ChemBAM. Purification by fractional distillation. Available at: [Link]
-
Research Explorer - The University of Manchester. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Available at: [Link]
- Google Patents. US20100256421A1 - Propanal Production Methods.
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]
-
KUNSHAN ODOWELL CO.,LTD. 3-(4-tert-Butylphenyl)propanal ;Bourgeonal. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
O-Chem. 4. Crystallization. Available at: [Link]
-
ChemSynthesis. 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. Available at: [Link]
-
O-Chem. recrystallization-2.doc.pdf. Available at: [Link]
-
YouTube. Fractional Distillation, Distillation under reduced pressure- Methods of Purification. Available at: [Link]
-
北京欣恒研科技有限公司. This compound. Available at: [Link]
Sources
- 1. This compound | C13H20O | CID 15271904 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. chemimpex.com [chemimpex.com]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. US20100256421A1 - Propanal Production Methods - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Column Chromatography of 3-(4-Tert-butylphenyl)propan-1-ol
This guide serves as a technical resource for researchers and chemists performing column chromatography purification of 3-(4-tert-butylphenyl)propan-1-ol. It is presented in a question-and-answer format to directly address common challenges and provide practical, field-tested solutions.
Section 1: Fundamentals & Initial Setup
Q1: What are the key properties of this compound that influence its chromatographic separation?
To design an effective purification strategy, it's crucial to understand the physicochemical properties of the target molecule. This compound possesses a dual nature: a bulky, non-polar tert-butylphenyl group and a polar primary alcohol functional group.[1] This structure defines it as a moderately polar compound. The hydroxyl group (-OH) is the primary site for interaction with the polar stationary phase (silica gel), while the large hydrocarbon portion provides significant non-polar character, influencing its solubility in the mobile phase.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 78574-08-0 | ChemicalBook, PubChem[1][2] |
| Molecular Formula | C₁₃H₂₀O | PubChem[1] |
| Molecular Weight | 192.30 g/mol | PubChem[1] |
| Predicted Boiling Point | 291.0 ± 9.0 °C | ChemicalBook[2] |
| Structure | Aromatic ring with a tert-butyl group and a propanol side chain. | PubChem[1] |
Q2: What is the recommended stationary phase and mobile phase system for this compound?
Stationary Phase: The industry standard for separating moderately polar organic compounds like this is normal-phase chromatography using silica gel (SiO₂) of 230-400 mesh (for flash chromatography) .[3][4] Silica gel's surface is covered in polar silanol (Si-OH) groups, which interact with the polar alcohol group of the target molecule, leading to retention.[5][6]
Mobile Phase (Eluent): An effective mobile phase must be strong enough to move the compound along the column but selective enough to separate it from impurities. A binary solvent system of a non-polar solvent and a polar solvent is ideal.[5]
-
Recommended System: Ethyl acetate (EtOAc) in Hexanes (or Petroleum Ether) .
-
Rationale: This is one of the most common and versatile solvent systems in organic synthesis.[7][8][9] Hexane, a non-polar solvent, has minimal interaction with the silica gel. Ethyl acetate is a moderately polar solvent that competes with the analyte for binding sites on the silica, thus "pushing" the analyte along the column.[6] By adjusting the ratio of EtOAc to Hexane, you can precisely control the retention of this compound.
Section 2: Experimental Protocol & Optimization
Q3: How do I determine the optimal solvent ratio using Thin Layer Chromatography (TLC)?
Before committing to a large-scale column, you must optimize the solvent system using TLC.[4][9] The goal is to find a solvent composition that gives your target compound a Retention Factor (Rf) between 0.2 and 0.4 . This Rf range typically provides the best separation on a column.[8][10]
Step-by-Step TLC Optimization:
-
Prepare several small beakers with different solvent mixtures. A good starting range for this compound would be 5%, 10%, 15%, and 20% ethyl acetate in hexanes.
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (like dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the crude mixture onto separate TLC plates.
-
Develop each plate in one of the prepared solvent systems.
-
Visualize the plates, typically under a UV lamp (254 nm), and identify the spot corresponding to your product.
-
Calculate the Rf value for the product spot in each system (Rf = distance traveled by spot / distance traveled by solvent front).[8]
-
Select the solvent system that gives an Rf value in the target range of 0.2-0.4.
Table 2: Example TLC Screening and Interpretation
| % EtOAc in Hexanes | Observed Rf | Interpretation | Action |
|---|---|---|---|
| 5% | 0.10 | Not polar enough. Compound is stuck. | Increase solvent polarity. |
| 10% | 0.35 | Ideal. Good starting point for the column. | Use this system for the column. |
| 15% | 0.60 | Too polar. Compound moves too fast. | Decrease solvent polarity. |
| 20% | 0.85 | Much too polar. Poor separation expected. | Decrease solvent polarity. |
Q4: Can you provide a detailed, step-by-step protocol for purifying this compound using flash column chromatography?
This protocol assumes a crude sample of 1-2 grams and that TLC analysis has determined an optimal eluent (e.g., 10% EtOAc/Hexanes).
1. Column Preparation (Wet Packing):
- Plug the bottom of a glass column with a small piece of cotton or glass wool.[6][11]
- Add a ~1 cm layer of sand to create a flat base.[11]
- In a beaker, prepare a slurry by mixing silica gel (typically 30-50 times the weight of your crude sample) with your starting eluent (10% EtOAc/Hexanes).[6][11]
- Quickly pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[11][12]
- Open the stopcock to drain some solvent, continuously adding more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica.[13]
- Add a final ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[11][13]
2. Sample Loading (Dry Loading Recommended):
- Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel (2-3 times the weight of your crude sample) to this solution.[13]
- Gently evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[13]
- Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
- Carefully add your eluent (10% EtOAc/Hexanes) to the column.
- Apply gentle air pressure (1-4 psi for flash chromatography) to the top of the column to begin elution.[13]
- Collect the eluting solvent in a series of test tubes or flasks (fractions).
4. Analysis and Product Isolation:
- Monitor the fractions using TLC to determine which ones contain your pure product.[13]
- Combine the fractions that show a single, clean spot corresponding to the Rf of your product.
- Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Section 3: Troubleshooting Guide
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the standard workflow and a decision tree for troubleshooting common issues.
Caption: Standard workflow for column chromatography purification.
Caption: Decision tree for troubleshooting common TLC/column issues.
Q5: My compound remains at the baseline on the TLC plate (Rf ≈ 0). What should I do?
This is a classic sign that your mobile phase is not polar enough to displace the compound from the silica gel.[5][14]
-
Solution: Increase the polarity of the eluent. Incrementally increase the percentage of ethyl acetate in your EtOAc/Hexanes mixture (e.g., from 10% to 15% or 20%) and re-run the TLC until the Rf is in the desired range.
Q6: My compound runs with the solvent front (Rf ≈ 1). How can I fix this?
This indicates that your mobile phase is too polar. The compound is spending almost all its time dissolved in the eluent and is not interacting sufficiently with the stationary phase.[10][14]
-
Solution: Decrease the polarity of the eluent. Reduce the percentage of ethyl acetate in your mixture (e.g., from 10% to 5% or 2%) to increase retention on the column.
Q7: The separation between my product and an impurity is poor (ΔRf is small). How can I improve resolution?
Poor resolution can be challenging. Here are several strategies:
-
Optimize the Solvent System: A small change in solvent polarity can sometimes dramatically improve separation. Try adjusting your EtOAc/Hexanes ratio by just 1-2%.
-
Try a Different Solvent System: Sometimes, changing the nature of the solvents can alter selectivity. Consider trying a system like dichloromethane/hexanes or acetone/hexanes.
-
Use a Shallower Gradient: If you are using gradient elution (gradually increasing polarity), make the gradient shallower (i.e., increase the polarity more slowly over a larger volume of solvent).
-
Check Column Loading: Overloading the column with too much crude material is a common cause of poor separation.[14] As a rule of thumb, use at least 30-50g of silica for every 1g of crude product.
Q8: My bands are streaking or tailing on the column. What causes this?
Streaking or tailing bands lead to poor separation and cross-contamination of fractions.
-
Potential Causes & Solutions:
-
Overloading: You have loaded too much sample for the column size. Reduce the amount of material or use a larger column.[14]
-
Poor Solubility: The sample was not fully dissolved when loaded, or it is precipitating at the top of the column. Ensure the sample is fully dissolved before dry loading, and ensure it is soluble in the mobile phase.[14]
-
Column Packing Issues: The column was packed unevenly, or it has cracked or developed channels. This requires repacking the column carefully, ensuring no air bubbles are trapped.[12]
-
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15271904, this compound. [Link]
-
Department of Chemistry, University of Rochester. Solvent Systems for TLC. [Link]
-
Hawach Scientific. Several Problems of Flash Column Chromatography. [Link]
-
Restek. GC Troubleshooting Guide. [Link]
-
LookChem. 3-(4-Tert-butylphenyl)propanal. [Link]
-
University of York, Department of Chemistry. Determining a solvent system. [Link]
-
Millersville University. Thin Layer Chromatography. [Link]
-
Reddit r/OrganicChemistry. Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]
-
Teledyne ISCO. Chromatography Troubleshooting. [Link]
-
University of Alberta. Column chromatography. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]
-
Columbia University. Column chromatography. [Link]
-
University of Rochester. How to run column chromatography. [Link]
Sources
- 1. This compound | C13H20O | CID 15271904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-TERT-BUTYL-PHENYL)-PROPAN-1-OL | 78574-08-0 [amp.chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. columbia.edu [columbia.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 9. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 10. reddit.com [reddit.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Chromatography [chem.rochester.edu]
Overcoming challenges in the oxidation of 3-(4-Tert-butylphenyl)propan-1-ol
Welcome to the technical support center for the oxidation of 3-(4-tert-butylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 3-(4-tert-butylphenyl)propanal and 3-(4-tert-butylphenyl)propanoic acid. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the oxidation of this compound, providing explanations for the underlying causes and actionable protocols to resolve them.
Issue 1: Low or No Conversion of the Starting Alcohol
Q1: I've set up my oxidation reaction, but TLC/GC-MS analysis shows a significant amount of unreacted this compound. What could be the cause?
A1: Incomplete conversion is a frequent challenge, often stemming from several factors related to the substrate's structure and the reaction conditions. The bulky tert-butyl group on the phenyl ring can sterically hinder the approach of the oxidizing agent to the alcohol moiety.
Causality and Remediation:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. For sterically hindered alcohols, a molar excess of the oxidant is often necessary to drive the reaction to completion.
-
Actionable Protocol: Increase the molar equivalents of your chosen oxidant incrementally (e.g., in 0.2 equivalent steps) and monitor the reaction progress. Be cautious of over-oxidation with stronger agents.
-
-
Inadequate Reaction Temperature: Many common oxidations, such as those using PCC or Swern reagents, have specific temperature requirements.[1][2][3] Deviations can significantly slow down or halt the reaction.
-
Actionable Protocol: For Swern oxidations, ensure the initial addition of oxalyl chloride or trifluoroacetic anhydride to DMSO is performed at or below -60 °C to form the active oxidant species correctly.[4] For PCC oxidations, maintaining the recommended temperature (often room temperature) is crucial.[5]
-
-
Poor Reagent Quality: Oxidizing agents can degrade over time, especially if not stored under anhydrous conditions.
-
Actionable Protocol: Use freshly opened or properly stored reagents. If you suspect degradation, consider titrating the oxidant to determine its active concentration.
-
Issue 2: Over-oxidation to the Carboxylic Acid When the Aldehyde is the Target
Q2: My goal is to synthesize 3-(4-tert-butylphenyl)propanal, but I'm observing the formation of 3-(4-tert-butylphenyl)propanoic acid. How can I prevent this?
A2: Over-oxidation is a classic problem when oxidizing primary alcohols.[6][7] The initially formed aldehyde can be further oxidized to a carboxylic acid, especially in the presence of water and a strong oxidizing agent.[5][8]
Causality and Remediation:
-
Choice of Oxidizing Agent: Strong, chromium-based oxidants in aqueous acidic conditions (e.g., Jones reagent) will readily oxidize primary alcohols to carboxylic acids.[9][10]
-
Actionable Protocol: Employ milder, anhydrous oxidizing agents that are known to stop at the aldehyde stage.[3] Excellent choices include:
-
Pyridinium Chlorochromate (PCC): A reliable reagent for oxidizing primary alcohols to aldehydes without significant over-oxidation.[5][11][12] The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).[5][12]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.[1][4] It is known for its mild conditions and high yields of aldehydes.[1]
-
TEMPO-catalyzed Oxidation: (2,2,6,6-Tetrachloro-1-piperidinyloxy) radical-catalyzed oxidations are highly selective for primary alcohols and can be performed under mild conditions.[13][14]
-
-
-
Reaction Conditions: The presence of water can facilitate the formation of a hydrate from the aldehyde, which is then easily oxidized.[15]
-
Actionable Protocol: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Issue 3: Formation of Side Products and Difficult Purification
Q3: My reaction mixture is complex, with multiple spots on the TLC plate, making the purification of my target compound difficult. What are these side products and how can I minimize them?
A3: The formation of side products is often linked to the reactivity of the chosen oxidant and the specific reaction conditions.
Causality and Remediation:
-
With Swern Oxidation: A common side product is a mixed thioacetal, which can form if the reaction temperature is not kept sufficiently low (around -78 °C).[1][2]
-
Actionable Protocol: Maintain a strict low-temperature profile during the addition of the alcohol and the base. Use a cryostat or a dry ice/acetone bath for consistent temperature control.
-
-
With PCC Oxidation: The acidic nature of PCC can sometimes lead to the formation of acetals if an alcohol is used as a solvent or is present as an impurity.
-
Actionable Protocol: Use a non-alcoholic, anhydrous solvent like dichloromethane.[5] Purification of the crude product via column chromatography is often necessary to remove chromium byproducts.
-
-
General Purification Strategy:
-
Actionable Protocol:
-
Work-up: After the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate for acidic reactions).
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Wash the organic layer with brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product using flash column chromatography on silica gel, employing an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
II. Frequently Asked Questions (FAQs)
Q4: Which oxidizing agent is best for converting this compound to the aldehyde, 3-(4-tert-butylphenyl)propanal?
A4: The "best" reagent depends on the scale of your reaction, available equipment, and tolerance for certain byproducts. Here is a comparative summary:
| Oxidizing Agent | Advantages | Disadvantages |
| PCC | Easy to handle, reliable for aldehyde synthesis.[5][11] | Toxic chromium waste, purification can be challenging.[12] |
| Swern Oxidation | Mild conditions, high yields, avoids toxic metals.[1][4] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[4] |
| TEMPO (catalytic) | Environmentally benign, highly selective.[13] | Can be more expensive, may require optimization of co-oxidants. |
Q5: I need to synthesize the carboxylic acid, 3-(4-tert-butylphenyl)propanoic acid. What is the most efficient method?
A5: For the synthesis of the carboxylic acid, a stronger oxidizing agent is required.
-
Recommended Method: A two-step, one-pot procedure is often efficient. First, oxidize the alcohol to the aldehyde using a mild reagent like PCC or a Swern oxidation. Then, without isolating the aldehyde, add a stronger oxidant like sodium chlorite (NaClO2) with a catalytic amount of a scavenger like 2-methyl-2-butene. Alternatively, stronger oxidizing systems like chromic acid (generated in situ from CrO3 and sulfuric acid) can directly convert the primary alcohol to the carboxylic acid, though this method is less favored due to its harshness and chromium waste.[9][10][16] A chromium trioxide-catalyzed oxidation with periodic acid (H5IO6) in acetonitrile is also a viable option.[17]
Q6: Are there any specific safety precautions I should take during these oxidations?
A6: Yes, safety is paramount.
-
Chromium Reagents (PCC, Jones): These are toxic and carcinogenic. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Dispose of chromium waste according to your institution's hazardous waste guidelines.
-
Swern Oxidation: The reaction generates carbon monoxide, which is highly toxic, and dimethyl sulfide, which has an extremely unpleasant and pervasive odor.[4] This reaction must be performed in a well-ventilated fume hood. Rinsing glassware with bleach can help to oxidize the residual dimethyl sulfide to the odorless dimethyl sulfoxide.[4]
-
General Precautions: Many of the solvents used (e.g., dichloromethane) have their own health risks. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
III. Visualized Workflows
Decision Tree for Oxidant Selection
Caption: Decision tree for selecting the appropriate oxidizing agent.
General Experimental Workflow for Oxidation
Caption: A generalized workflow for the oxidation of this compound.
IV. References
-
Bourgeonal™ (CAS N° 18127-01-0) - ScenTree. Available at: [Link]
-
Swern Oxidation - ResearchGate. Available at: [Link]
-
US20120071696A1 - Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity - Google Patents. Available at:
-
Swern oxidation - Wikipedia. Available at: [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
-
Swern Oxidation - Organic Chemistry Portal. Available at: [Link]
-
Bourgeonal - Wikipedia. Available at: [Link]
-
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone | Request PDF - ResearchGate. Available at: [Link]
-
Swern Oxidation. Available at: [Link]
-
Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Available at: [Link]
-
US20100256421A1 - Propanal Production Methods - Google Patents. Available at:
-
Green oxidation of fatty alcohols: Challenges and opportunities - SciSpace. Available at: [Link]
-
Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid - Research Explorer - The University of Manchester. Available at: [Link]
-
PCC Oxidation Mechanism - Chemistry Steps. Available at: [Link]
-
Oxidation with Chromic Acid and PCC - Chad's Prep®. Available at: [Link]
-
oxidation of alcohols - Chemguide. Available at: [Link]
-
US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents. Available at:
-
3-(4-Tert-butylphenyl)propanoic acid | C13H18O2 | CID 4962173 - PubChem. Available at: [Link]
-
Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown. Available at: [Link]
-
This compound - PubChem. Available at: [Link]
-
The Oxidation of Alcohols - Chemistry LibreTexts. Available at: [Link]
-
Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts. Available at: [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. Available at: [Link]
-
Specific Solvent Issues with Oxidation of Primary Alcohols to Carboxylic Acids - Wordpress. Available at: [Link]
-
Oxidation of Alcohols with PCC - Organic Chemistry Tutor. Available at: [Link]
-
Oxidation of Propanol: Easy exam revision notes for GSCE Chemistry. Available at: [Link]
-
Synthesis of carboxylic acids by oxidation of alcohols - Organic Chemistry Portal. Available at: [Link]
-
Reaction mechanism for oxidation of primary alcohol to carboxylic acid. Available at: [Link]
-
TEMPO: Oxidizing Alcohols Efficiently | PDF - Scribd. Available at: [Link]
-
Tuning Reactivity in Cu/TEMPO Catalyzed Alcohol Oxidation Reactions - PMC - NIH. Available at: [Link]
-
3-(4-Tert-butylphenyl)propanal - LookChem. Available at: [Link]
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- 2. glaserr.missouri.edu [glaserr.missouri.edu]
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- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Oxidation of Propanol: Easy exam revision notes for GSCE Chemistry [passmyexams.co.uk]
- 8. Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 9. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 17. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Tert-butylphenyl)propan-1-ol
Prepared by: Senior Application Scientist, Chemical Process Development
This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the scalable synthesis of 3-(4-tert-butylphenyl)propan-1-ol. We will explore a robust and scalable synthetic route, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure a successful scale-up campaign.
Section 1: Recommended Synthetic Pathway for Scale-Up
For the large-scale synthesis of this compound, a two-step approach starting from 4-tert-butylcinnamic acid is recommended. This pathway is advantageous due to the relatively low cost of starting materials, the robustness of the reactions, and the avoidance of hazardous or difficult-to-handle reagents like organolithiums or complex organometallics at scale. The chosen method involves the esterification of the cinnamic acid followed by a one-pot catalytic hydrogenation to reduce both the alkene and the ester functionalities.
Experimental Workflow: Two-Step Synthesis
Caption: Figure 1. Recommended two-step synthetic workflow.
Detailed Experimental Protocol
Part A: Synthesis of Ethyl 4-tert-butylcinnamate (Esterification)
This step converts the carboxylic acid to an ethyl ester, which is generally more amenable to catalytic hydrogenation than the free acid.
-
Reactor Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-tert-butylcinnamic acid.
-
Reagent Addition: Add ethanol (EtOH) as the solvent, followed by a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). The product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester.
Part B: Synthesis of this compound (Hydrogenation)
This is a one-pot reduction of both the carbon-carbon double bond and the ester carbonyl group.
-
Reactor Setup: In a high-pressure hydrogenation reactor (e.g., a Parr hydrogenator), charge the ethyl 4-tert-butylcinnamate and a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 50% wet) catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Reaction Conditions: Seal the reactor. Purge the system with nitrogen gas several times to remove oxygen, then purge with hydrogen gas. Pressurize the reactor with hydrogen and heat to the target temperature.
-
Monitoring: The reaction is monitored by the uptake of hydrogen. Once hydrogen consumption ceases, maintain the conditions for an additional 1-2 hours to ensure completion.
-
Work-up & Purification: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with nitrogen. The catalyst is removed by filtration through a pad of Celite®. Extreme caution must be exercised as the catalyst can be pyrophoric. [1] The filter cake should be kept wet with solvent and never allowed to dry in the air. The filtrate is concentrated under reduced pressure. The resulting crude alcohol can be purified by vacuum distillation.
Quantitative Data Summary
| Parameter | Step A: Esterification | Step B: Hydrogenation |
| Substrate | 4-tert-butylcinnamic acid | Ethyl 4-tert-butylcinnamate |
| Key Reagents | Ethanol, H₂SO₄ (cat.) | H₂, 10% Pd/C (50% wet) |
| Solvent | Ethanol | Ethanol or Ethyl Acetate |
| Temperature | ~78 °C (Reflux) | 50 - 80 °C |
| Pressure | Atmospheric | 50 - 200 psi (H₂) |
| Typical Yield | >95% | 90-95% |
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the recommended hydrogenation step.
Catalytic Hydrogenation Issues
Q1: My hydrogenation reaction is slow, incomplete, or has completely stalled. What are the primary causes and how can I resolve this?
A1: Slow or stalled hydrogenation is a common issue in scaling up and can be attributed to several factors related to the catalyst, reaction conditions, or substrate purity.[2] A systematic approach is needed for diagnosis.
-
Probable Cause 1: Catalyst Inactivity.
-
Poisoning: The active sites on the palladium catalyst can be blocked by poisons. Common poisons include sulfur compounds (from starting materials or contaminated solvents), halides, or strong coordinating ligands.[3]
-
Deactivation: The catalyst may have lost activity from improper storage or handling. Palladium catalysts should be handled carefully, and fresh catalyst should be used if deactivation is suspected.[3]
-
Insufficient Loading: On a larger scale, the catalyst-to-substrate ratio might be too low. Typical loadings range from 1-5 mol%, but difficult reductions may require more.[3]
-
-
Solution Strategy:
-
Analyze Starting Materials: Ensure the ethyl 4-tert-butylcinnamate is free from potential catalyst poisons. If necessary, purify the ester by recrystallization or a silica plug before hydrogenation.
-
Use Fresh Catalyst: Rule out catalyst deactivation by using a fresh batch from a reputable supplier.
-
Increase Catalyst Loading: Incrementally increase the catalyst loading. However, this increases cost and makes filtration more challenging.
-
-
Probable Cause 2: Suboptimal Reaction Conditions.
-
Inadequate Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. While some reductions work at atmospheric pressure, ester reductions typically require elevated pressures.[2]
-
Poor Agitation: This is a critical scale-up parameter. The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring leads to poor mass transfer of hydrogen to the catalyst surface, which becomes the rate-limiting step.[3]
-
Incorrect Temperature: While higher temperatures increase reaction rates, excessive heat can sometimes promote side reactions or catalyst degradation.[2]
-
-
Solution Strategy:
-
Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safety limits of your reactor.
-
Optimize Agitation: Ensure the stirring is vigorous enough to keep the catalyst suspended uniformly throughout the liquid phase. Baffles in the reactor can improve mixing.
-
Adjust Temperature: Cautiously increase the temperature. A typical range for this type of reduction is 50-80°C.
-
Caption: Figure 2. Troubleshooting logic for stalled hydrogenation.
Q2: I am observing over-reduction, specifically the reduction of the tert-butylphenyl ring to a tert-butylcyclohexyl ring. How can I improve chemoselectivity?
A2: Reduction of the aromatic ring is a potential side reaction, especially under harsh conditions. Improving chemoselectivity requires fine-tuning the reaction parameters.
-
Probable Cause 1: Overly Harsh Conditions.
-
High hydrogen pressure and high temperatures can provide enough energy to reduce the aromatic ring, which is thermodynamically stable.[3]
-
-
Probable Cause 2: Highly Active Catalyst.
-
While Pd/C is generally selective, other catalysts like Rhodium (Rh) or Ruthenium (Ru) are much more aggressive towards arene hydrogenation. Ensure you are using the correct catalyst.
-
-
Solution Strategy:
-
Reduce Severity: Lower the hydrogen pressure and reaction temperature to the minimum required for the primary reduction.
-
Confirm Catalyst: Double-check that you are using Palladium on Carbon (Pd/C) and not a more aggressive hydrogenation catalyst.
-
Monitor Closely: Stop the reaction as soon as hydrogen uptake ceases to avoid prolonged exposure to reduction conditions.
-
Work-up and Purification Issues
Q3: How can I safely and effectively remove the Pd/C catalyst after the reaction, especially at a larger scale?
A3: Handling pyrophoric catalysts is a major safety concern during scale-up.[1]
-
Procedure:
-
Inert Atmosphere: After the reaction, ensure the reactor is fully purged with an inert gas like nitrogen or argon to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of a filter aid like Celite® 545. The Celite pad helps trap the fine catalyst particles and prevents clogging of the filter paper.
-
Keep Catalyst Wet: Crucially, never allow the catalyst filter cake to dry in the air. [1] During and after filtration, keep the cake wet with the reaction solvent or water. A dry Pd/C catalyst that has been exposed to hydrogen can ignite spontaneously upon contact with oxygen.
-
Quenching and Disposal: The wet filter cake should be carefully transferred to a designated waste container and can be further quenched by making a slurry in water. Dispose of it according to your institution's hazardous waste protocols.
-
Q4: My final product is contaminated with byproducts after filtration. What is the best method for purification at scale?
A4: While chromatography is useful in the lab, it is often not economical for large-scale purification.
-
Recommended Method: Vacuum Distillation.
-
This compound is a high-boiling liquid, making it an ideal candidate for purification by vacuum distillation. This method is highly scalable and effective at removing non-volatile impurities (like residual catalyst or high molecular weight byproducts) and more volatile impurities (like residual solvent).[4]
-
-
Alternative Method: Crystallization.
-
If the product can be solidified or if a solid derivative can be easily formed and hydrolyzed, crystallization can be a very effective and scalable purification technique. However, for an oil like the target molecule, distillation is more direct.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I reduce the 4-tert-butylcinnamic acid directly to the final product without making the ester first?
A1: While possible, direct reduction of carboxylic acids is generally more challenging than reducing esters.
-
With Catalytic Hydrogenation: Direct hydrogenation of carboxylic acids to alcohols is possible but typically requires more forcing conditions (higher temperatures and pressures) and often uses more specialized and expensive catalysts, such as those based on Ruthenium (Ru) or Rhenium (Re).
-
With Hydride Reagents: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce carboxylic acids. However, LiAlH₄ is expensive, moisture-sensitive, and generates large amounts of waste, making it undesirable and hazardous for large-scale operations.[5][6] The esterification-hydrogenation route is generally safer, more cost-effective, and more scalable.
Q2: Are there viable alternative synthetic routes for this molecule? What are their pros and cons for scale-up?
A2: Yes, several other routes exist, each with its own set of advantages and disadvantages for large-scale production.
-
Friedel-Crafts Alkylation: Reacting tert-butylbenzene with a 3-carbon electrophile like 3-chloropropan-1-ol.
-
Suzuki Coupling: Coupling 4-tert-butylphenylboronic acid with a protected 3-halopropanol (e.g., 3-bromopropanol protected as a TBDMS ether).
-
Pros: Excellent for precise C-C bond formation with high functional group tolerance.[9][10]
-
Cons: Boronic acids can be expensive. The process requires a palladium catalyst, a base, and often specialized ligands, adding to the cost and complexity. It also involves extra protection/deprotection steps.[11]
-
-
Grignard Reaction: Reacting 4-tert-butylphenylmagnesium bromide with oxetane (trimethylene oxide).
-
Pros: A very direct, one-step C-C bond formation and alcohol synthesis.
-
Cons: Grignard reagents are highly basic and moisture-sensitive, requiring strictly anhydrous conditions which can be challenging at scale.[12][13] Oxetane can be more expensive than the building blocks used in the recommended route.
-
Q3: What is the rationale for choosing ethanol or ethyl acetate as the solvent for hydrogenation?
A3: Solvent choice is critical for safety, efficiency, and environmental impact.
-
Ethanol: It is a good solvent for both the starting ester and the final alcohol product. It is relatively inexpensive and has a favorable environmental and safety profile compared to many other organic solvents.
-
Ethyl Acetate: Also a good solvent for this system. It has a lower boiling point than ethanol, which can make its removal during work-up faster and more energy-efficient.
-
Why Not Others?: Solvents like THF can form peroxides, and chlorinated solvents are environmentally undesirable. Alcohols and esters often provide the best balance of solubility, safety, and cost for hydrogenation reactions.[2]
References
- BenchChem. (2025). Troubleshooting guide for Grignard reactions involving sterically hindered ketones.
- Unknown Author. (n.d.). Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1).
- BenchChem. (2025). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
- WordPress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation.
- Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex. (n.d.).
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Pearson. (n.d.). Show how you would use the Friedel–Crafts acylation, Clemmensen r....
- Reddit. (2020). Troubleshooting my grignard reactions.
- Myers, A. (n.d.). The Suzuki Reaction - Chem 115.
- UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
- Semantic Scholar. (1968). Reduction of cinnamic acid to cinnamaldehyde and alcohol.
- Alfa Chemistry. (n.d.). Heck Reaction.
- Unknown Author. (n.d.). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction.
- ACS Publications. (1944). The Catalytic Reduction of Nitrocinnamic Acids and Esters.
- YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!.
- Unknown Author. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
- YouTube. (2020). Biosynthesis of Cinnamic Acid Derivatives.
- ResearchGate. (n.d.). Origins and reasons of hazards upon performing catalytic hydrogenation.
- YouTube. (2022). Esters to Primary Alcohols, Part 3: Boron Hydrides.
- MDPI. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives.
- NIH. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.
- University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
- Reddit. (2016). Reduction of esters to alcohols.
- YouTube. (2022). Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation.
- Wikipedia. (n.d.). Heck reaction.
- Chemistry Steps. (n.d.). Esters to Alcohols.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Research Explorer - The University of Manchester. (n.d.). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid.
- ResearchGate. (2025). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial (R), via an aldol condensation in an ionic liquid.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- Unknown Author. (n.d.). Ethanol production, purification, and analysis techniques: a review.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- PrepChem.com. (n.d.). Synthesis of 3-(3,5-di-tert.-butyl-4-hydroxyphenyl) propanol.
- PubChem. (2007). This compound.
- BYJU'S. (n.d.). General Methods of Preparation of Alcohols.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Green Chemistry (RSC Publishing). (2005). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid.
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
- Sigma-Aldrich. (n.d.). 3-(4-(tert-Butyl)phenyl)propanal | 18127-01-0.
Sources
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- 2. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
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- 13. reddit.com [reddit.com]
Technical Support Center: Identification of Impurities in 3-(4-Tert-butylphenyl)propan-1-ol
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in samples of 3-(4-tert-butylphenyl)propan-1-ol. This document provides in-depth technical guidance, field-proven insights, and validated methodologies to ensure the integrity of your experimental results.
Introduction: The Criticality of Impurity Profiling
This compound is a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals. The purity of this intermediate is paramount, as even trace-level impurities can have a significant impact on the safety, efficacy, and stability of the final product. A thorough understanding of the potential impurities and robust analytical methods for their detection are therefore essential. This guide will walk you through the common impurities, their origins, and the analytical strategies to identify and quantify them.
Part 1: Frequently Asked Questions (FAQs) on Potential Impurities
This section addresses the common questions regarding the types of impurities you might encounter in your this compound samples.
Q1: What are the most likely process-related impurities in my sample?
Process-related impurities are substances that are introduced or formed during the synthesis of this compound. The most common synthetic routes often involve a few key steps, each with the potential to introduce specific impurities.
-
Unreacted Starting Materials:
-
4-tert-Butylbenzaldehyde: A common precursor in aldol condensation reactions.[1]
-
Propanal (or its equivalent): The other key component in the initial condensation step.
-
3-(4-tert-Butylphenyl)propanoic acid: If the alcohol is produced via reduction of the corresponding carboxylic acid, incomplete reduction can leave this as an impurity.[2]
-
-
Intermediates:
-
3-(4-tert-Butylphenyl)-2-propenal (Cinnamaldehyde derivative): This is the product of the initial aldol condensation between 4-tert-butylbenzaldehyde and propanal. Incomplete hydrogenation of this intermediate will result in its presence in the final product.
-
-
By-products:
-
Self-condensation products of propanal: Aldol reactions can sometimes result in the self-condensation of the enolizable aldehyde, leading to undesired by-products.[1]
-
Over-alkylation products: If the synthesis involves a Friedel-Crafts type reaction, poly-alkylated species on the benzene ring can be formed.
-
Q2: What are the likely degradation products I should be looking for?
Degradation products are formed during storage or handling of the substance due to exposure to environmental factors such as air, light, or temperature. For an aromatic alcohol like this compound, the primary degradation pathway is oxidation.
-
Oxidation Products:
-
3-(4-tert-Butylphenyl)propanal: Oxidation of the primary alcohol will yield the corresponding aldehyde.
-
3-(4-tert-Butylphenyl)propanoic acid: Further oxidation of the aldehyde will result in the formation of the carboxylic acid.[3]
-
Q3: What are residual solvents and how can I identify them?
Residual solvents are organic volatile chemicals used during the synthesis and purification of the drug substance.[4] Their presence is strictly regulated by guidelines such as ICH Q3C(R8).
-
Common Solvents: Depending on the synthesis and purification steps, common solvents like Toluene, Hexane, Ethyl Acetate, or alcohols like Methanol and Ethanol could be present.
-
Identification Technique: The most common and effective technique for identifying and quantifying residual solvents is Headspace Gas Chromatography (HS-GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[5][6]
Part 2: Analytical Methodologies and Protocols
This section provides detailed starting points for the analytical methods required for impurity profiling of this compound.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is the workhorse technique for separating and quantifying the main component from its non-volatile impurities. A stability-indicating HPLC method is one that can resolve the active pharmaceutical ingredient (API) from all its potential degradation products and process-related impurities.[7]
This method is a good starting point and should be optimized and validated for your specific sample matrix and instrument.
| Parameter | Recommendation | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A C18 column provides good hydrophobic retention for the aromatic ring and the alkyl chain.[8][9] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a consistent pH and good peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | 50% B to 80% B over 20 min | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 220 nm | The benzene ring provides strong UV absorbance at lower wavelengths.[8][9] |
| Injection Vol. | 10 µL | A typical injection volume. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Purity Assessment
GC-MS is an excellent technique for analyzing volatile and semi-volatile impurities, including residual solvents. It can also be used as an orthogonal technique to HPLC for purity assessment.
| Parameter | Recommendation | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium, constant flow 1.2 mL/min | An inert carrier gas compatible with MS detection. |
| Inlet Temp. | 250 °C | To ensure complete vaporization of the sample. |
| Injection Mode | Split (50:1) | To avoid overloading the column with the main component. |
| Oven Program | 80°C (2 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature program to separate compounds with different boiling points. |
| MS Transfer Line | 280 °C | To prevent condensation of analytes. |
| Ion Source Temp. | 230 °C | A standard ion source temperature. |
| Mass Range | m/z 40-400 | To detect a wide range of potential fragments and the molecular ion. |
Structural Elucidation of Unknown Impurities
When an unknown peak is detected, further investigation is required to determine its structure.
-
Mass Spectrometry (MS): The fragmentation pattern obtained from GC-MS or LC-MS can provide valuable information about the molecular weight and structure of the unknown impurity. For this compound, characteristic fragments would include the loss of water (M-18) and benzylic cleavage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unequivocal structure elucidation.[10] By isolating the impurity (e.g., by preparative HPLC) and performing 1H and 13C NMR, the exact connectivity of the atoms can be determined.
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of this compound samples.
Q: My main peak is tailing in my HPLC chromatogram. What could be the cause?
A: Peak tailing for the main component or impurities can be caused by several factors:
-
Secondary Interactions: The hydroxyl group of the alcohol can have secondary interactions with active sites on the silica-based C18 column.
-
Solution: Ensure the mobile phase pH is low (e.g., with 0.1% phosphoric or formic acid) to suppress the ionization of residual silanols on the column.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Degradation: The column may be degrading.
-
Solution: Try flushing the column or replace it if necessary.
-
Q: I see a peak in my chromatogram that corresponds to the aldehyde, but I'm analyzing the alcohol. Why?
A: This is a common issue and can arise from two sources:
-
Degradation: The alcohol may have oxidized to the aldehyde during storage or sample preparation.
-
Solution: Prepare fresh samples and store them in a cool, dark place. Use an amber vial for analysis.
-
-
In-situ Oxidation: The alcohol can sometimes be oxidized in the GC inlet if the temperature is too high or if the liner is not inert.
-
Solution: Use a deactivated inlet liner and try reducing the inlet temperature in your GC method.
-
Q: I'm seeing "ghost peaks" in my GC-MS analysis. What are they and how do I get rid of them?
A: Ghost peaks are peaks that appear in your chromatogram even when you inject a blank solvent. They are typically due to contamination.
-
Carryover: Residual sample from a previous injection.
-
Solution: Run several solvent blanks between sample injections.
-
-
Contaminated Syringe or Inlet: The syringe or the GC inlet may be contaminated.
-
Solution: Clean the syringe and the inlet, including replacing the septum and liner.
-
-
Bleed from the GC Column: At high temperatures, the stationary phase of the column can degrade and "bleed" into the detector.
-
Solution: Ensure you are not exceeding the maximum operating temperature of your column. You may need to condition the column.
-
Part 4: Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating method.[11][12] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.
Typical Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Typically stable, but check for any ester impurities that might hydrolyze. |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Typically stable. |
| Oxidative | 3% H₂O₂, RT, 24h | 3-(4-tert-Butylphenyl)propanal, 3-(4-tert-Butylphenyl)propanoic acid. |
| Thermal | 80 °C, 48h | Check for any dehydration or other thermal decomposition products. |
| Photolytic | ICH Q1B conditions (UV/Vis light exposure) | Check for any photo-oxidation or rearrangement products. |
Visualizations
Impurity Identification Workflow
Caption: Workflow for the identification and quantification of impurities.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A logical approach to troubleshooting peak tailing in HPLC analysis.
References
-
Optimization of HS-GC–FID–MS Method for Residual Solvent Profiling in Active Pharmaceutical Ingredients Using DoE. Oxford Academic. Available at: [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). Available at: [Link]
-
HPLC Determination of Phenethyl alcohol on Newcrom BH Column. SIELC Technologies. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Published December 14, 2016. Available at: [Link]
-
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. CURE. Available at: [Link]
-
Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. ScienceDirect. Available at: [Link]
-
Separation of Phenethyl alcohol, p-(tert-butyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Research Explorer - The University of Manchester. Available at: [Link]
-
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. Published June 23, 2025. Available at: [Link]
-
NMR Chemical Shifts. Available at: [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Published April 15, 2014. Available at: [Link]
-
HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. HELIX Chromatography. Available at: [Link]
-
Hydrogenation of Cinnamaldehyde on Cu(110) Single-Crystal Surfaces. ACS Publications. Published July 2, 2021. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst. PMC - NIH. Published April 10, 2023. Available at: [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]
-
Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Academic Journals. Available at: [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
reducing carboxylic acids to primary alcohols with lithium tetrahydridoaluminate(III) LiAlH4 oxidation of methanoic acid positive test with Fehlings Tollen's reagents advanced A level organic chemistry revision notes doc brown. Available at: [Link]
-
4-tert-Butylbenzaldehyde. Wikipedia. Available at: [Link]
-
African Journal of Pure and Applied Chemistry - determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (rp-hplc) in budesonide nasal spray. Available at: [Link]
-
reduction of carboxylic acids. Chemguide. Available at: [Link]
-
MSBNK-Fac_Eng_Univ_Tokyo-JP009153. MassBank. Published October 21, 2008. Available at: [Link]
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Table of Characteristic Proton NMR Shifts. Available at: [Link]
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3-(4-Tert-butylphenyl)propanoic acid. PubChem. Available at: [Link]
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Cinnamaldehyde hydrogenation using Au–Pd catalysts prepared by sol immobilisation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
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Selective Hydrogenation of Cinnamaldehyde over Salt-Promoted Pd-Based Catalysts. Jordan Journal of Chemistry (JJC). Available at: [Link]
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Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts. CNR-IRIS. Published February 1, 2021. Available at: [Link]
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Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. ResearchGate. Available at: [Link]
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CID 87303470. PubChem - NIH. Available at: [Link]
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Technical Support Center: Enhancing the Stability of 3-(4-tert-butylphenyl)propan-1-ol Derivatives
Welcome to the technical support center dedicated to addressing the stability challenges of 3-(4-tert-butylphenyl)propan-1-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability issues encountered during experimentation and formulation. While specific degradation pathways for this compound are not extensively documented in publicly available literature, its structural motifs—a substituted phenol and a primary benzylic-like alcohol—provide a strong basis for predicting and mitigating potential instabilities. This document synthesizes established chemical principles to offer practical, field-proven insights and solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivative is showing unexpected degradation during storage. What are the most likely causes?
A1: The primary culprits for the degradation of compounds like this compound are typically oxidation, thermal stress, and photolysis. Given its structure, which includes a benzylic-like primary alcohol and a substituted phenol ring, it is susceptible to specific degradation pathways.
-
Oxidative Degradation: The benzylic-like alcohol is a prime target for oxidation.[1][2] This can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities from excipients. The primary alcohol can be oxidized first to an aldehyde, 3-(4-tert-butylphenyl)propanal[3][4], and potentially further to a carboxylic acid. The electron-donating tert-butyl group on the phenyl ring can further activate the benzylic position to oxidation.
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions. For propanol derivatives, thermal stress can lead to dehydration or decomposition.[5][6] The presence of acid or base catalysts can lower the temperature at which this occurs.
-
Photodegradation: Aromatic compounds, including phenols and aromatic alcohols, can be sensitive to light, particularly UV radiation.[7][8] This can lead to the formation of radical species and subsequent degradation.[9]
Initial Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, heat, and light.[10]
-
Check for Impurities: Analyze your starting material for trace metals or other impurities that could catalyze degradation.
-
Examine Formulation Components: If in a formulation, consider the potential for interaction with excipients. Some excipients are known to contain reactive impurities like peroxides or aldehydes.[11][12][13]
Q2: I'm observing a new peak in my HPLC analysis after storing my compound in solution. How can I identify this degradant?
A2: The appearance of a new peak in your High-Performance Liquid Chromatography (HPLC) chromatogram is a classic sign of degradation. A systematic approach is needed to identify the unknown compound.
Recommended Workflow for Degradant Identification:
-
HPLC Method Validation: First, ensure your HPLC method is stability-indicating.[14][15] This means the method can separate the active pharmaceutical ingredient (API) from its degradation products and any impurities. A well-developed reversed-phase HPLC method with UV detection is standard for small molecules.[14]
-
Forced Degradation Studies: To generate a sufficient amount of the degradant for characterization, perform forced degradation studies.[16][17][18] This involves subjecting your compound to stress conditions to accelerate degradation.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS).[19] MS will provide the mass-to-charge ratio (m/z) of the degradant, offering crucial information about its molecular weight. High-resolution mass spectrometry can provide the elemental composition.
-
Tandem MS (MS/MS): Fragmenting the degradant ion in the mass spectrometer (MS/MS) can reveal structural information about the molecule.
dot
Caption: Workflow for identifying unknown degradation products.
Predicted Degradation Products: Based on the structure of this compound, likely degradation products to look for include:
-
Oxidation Product: 3-(4-tert-butylphenyl)propanal (Molecular Weight: 190.28 g/mol )[3][4]
-
Dehydration Product: 3-(4-tert-butylphenyl)-1-propene (Molecular Weight: 174.28 g/mol )[20]
Q3: How do I perform a forced degradation study for my this compound derivative?
A3: Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[21][22] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Protocol for Forced Degradation Study:
-
Prepare Stock Solutions: Prepare solutions of your compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Subject to Stress Conditions: Expose the solutions to the following conditions in parallel:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.[23]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.[23]
-
Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.[23]
-
Thermal Degradation: Store the solution at 60-80°C for 48 hours.[17] A solid sample should also be stressed under dry heat.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[24]
-
-
Neutralize and Analyze: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples by a validated HPLC-UV method, often coupled with MS.[14][19]
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24-48 hours | Dehydration |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24-48 hours | Potential for some oxidation |
| Oxidation | 3% H₂O₂, RT | 24-48 hours | Oxidation of alcohol to aldehyde/acid |
| Thermal | 60-80°C (solution & solid) | 48 hours | Dehydration, decomposition[5] |
| Photolytic | ICH Q1B light exposure | Variable | Photo-oxidation, radical formation[24] |
Q4: My compound seems to be degrading in my formulation. How can I assess excipient compatibility?
A4: Excipient compatibility studies are crucial in pre-formulation to ensure the stability of the final drug product.[12][25] Incompatibilities can arise from direct chemical reactions or from reactive impurities within the excipients.[12]
Experimental Protocol for Excipient Compatibility:
-
Binary Mixtures: Prepare binary mixtures of your API and each excipient, typically in a 1:1 or 1:5 ratio.
-
Add Moisture: To accelerate potential reactions, add a small amount of water (e.g., 5-20% w/w) to a subset of the samples.[11]
-
Stress Conditions: Store the samples at accelerated stability conditions (e.g., 40°C/75% RH or 50°C) for a period of 2-4 weeks.[11]
-
Analysis: At predetermined time points, analyze the samples by HPLC to quantify the API and detect the formation of any degradants.[15] Physical changes (color, appearance) should also be noted.
Common Excipient Incompatibilities for Phenolic/Benzylic Alcohols:
-
Oxidizing Excipients: Excipients like povidone and crospovidone may contain peroxide impurities that can oxidize the benzylic alcohol.[11]
-
Reducing Sugars: Lactose and other reducing sugars can potentially interact with the API, though this is more common with amine-containing drugs (Maillard reaction).[25]
-
Metal Ions: Trace metal ions in excipients can catalyze oxidative degradation.[26]
dot
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Technical Support Center: Troubleshooting Unexpected Reactivity of 3-(4-Tert-butylphenyl)propan-1-ol
An In-Depth Technical Guide
Welcome to the technical support center for 3-(4-Tert-butylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected reactivity with this compound. As a primary alcohol with a bulky para-substituted aromatic group, its behavior in common organic transformations can sometimes deviate from the expected pathways. This document provides in-depth, causality-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges effectively.
Understanding the Molecule: Structure and Expected Reactivity
This compound possesses a unique structure that dictates its chemical behavior. It features a primary alcohol functional group, which is the primary site of reactivity. This group is connected to a flexible three-carbon aliphatic chain, which in turn is attached to a benzene ring bearing a sterically demanding tert-butyl group at the para position.
Key Structural Features:
-
Primary Alcohol (-CH₂OH): This is the most reactive site, typically undergoing oxidation to an aldehyde or carboxylic acid, esterification, and etherification.[1][2]
-
Propyl Linker: The three-carbon chain provides flexibility and separates the alcohol from the aromatic ring, influencing its steric environment.
-
p-tert-Butylphenyl Group: This bulky, electron-donating group can influence the reactivity of the aromatic ring and potentially stabilize nearby carbocation intermediates.
Based on these features, the expected reactions include:
-
Oxidation: Conversion to 3-(4-tert-butylphenyl)propanal or 3-(4-tert-butylphenyl)propanoic acid.
-
Esterification: Formation of an ester with a carboxylic acid.
-
Etherification: Formation of an ether, typically via the Williamson ether synthesis.
-
Dehydration: Elimination of water under strong acidic conditions to form an alkene.[3][4]
However, the interplay of these structural elements can lead to unexpected side reactions, which this guide will address.
Troubleshooting Guide: Oxidation Reactions
Q1: I attempted to oxidize this compound to the corresponding aldehyde, but my yield is low, and I'm isolating the carboxylic acid as a major byproduct. What went wrong?
This is a classic issue when oxidizing primary alcohols. The aldehyde intermediate is itself susceptible to further oxidation to a carboxylic acid, often more readily than the starting alcohol.[5][6][7] Success hinges on selecting the right reagent and controlling the reaction conditions to prevent this over-oxidation.
Causality:
Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄, generated in the Jones oxidation) are designed to convert primary alcohols completely to carboxylic acids.[6] To stop at the aldehyde stage, you must use a milder oxidant or physically remove the aldehyde from the reaction mixture as it forms before it can be further oxidized.[5][7]
Troubleshooting Protocol:
-
Reagent Selection: Switch from strong oxidants to milder, more selective reagents. Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are excellent choices for stopping the oxidation at the aldehyde stage.[8] These reagents are known for their high yields and cleaner reactions under less rigorous conditions.[8]
-
Control Reaction Conditions:
-
Temperature: Perform the reaction at room temperature or below to reduce the rate of over-oxidation.
-
Stoichiometry: Use a slight excess (around 1.1-1.5 equivalents) of the mild oxidizing agent. Using an excess of the alcohol can also help, as there won't be enough oxidizing agent to carry out the second oxidation step.[5][7]
-
Anhydrous Conditions: For many mild oxidants, ensuring the reaction is free of water is crucial, as the presence of water can facilitate the formation of a gem-diol intermediate from the aldehyde, which is then easily oxidized to the carboxylic acid.[6]
-
-
Product Isolation: If using a method that allows it, distilling the aldehyde as it forms is an effective strategy to protect it from the oxidizing environment.[5][7]
Data Summary: Oxidizing Agents for Primary Alcohols
| Oxidizing Agent | Typical Conditions | Expected Major Product | Notes |
| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, heat | Carboxylic Acid | Strong oxidant, poor selectivity for the aldehyde.[6] |
| Chromic Acid (Jones Reagent) | Acetone, H₂SO₄, CrO₃ | Carboxylic Acid | Strong oxidant, reaction is typically fast.[6] |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), room temp | Aldehyde | Milder reagent, stops at the aldehyde.[8] |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), room temp | Aldehyde | High yields, non-acidic, easy to handle.[8] |
| TEMPO/NCS | Biphasic (DCM/water), pH 8.6 | Aldehyde | Highly selective for primary alcohols.[9] |
Workflow: Selecting an Oxidation Strategy
Caption: Choosing a mild oxidant is critical for aldehyde synthesis.
Troubleshooting Guide: Acid-Catalyzed Reactions
Q2: I am running a reaction under acidic conditions and observing a complex mixture of byproducts, including potential alkenes and rearranged isomers. Why is this happening?
The presence of a strong acid, especially with heat, can induce dehydration of the primary alcohol.[3][4] The mechanism involves the formation of a carbocation intermediate, which can then undergo rearrangement and elimination, leading to a variety of unintended products.
Causality:
-
Protonation and Water Loss: The acid protonates the hydroxyl group, converting it into an excellent leaving group (H₂O).[10][11]
-
Carbocation Formation: Loss of water would initially form a highly unstable primary carbocation.
-
Hydride Shift & Rearrangement: A 1,2-hydride shift can occur, moving a hydrogen from the adjacent carbon to the carbocation center. This is highly favorable as it transforms the unstable primary carbocation into a much more stable benzylic carbocation. The positive charge on the benzylic carbon is delocalized and stabilized by the resonance of the aromatic ring.[12][13][14]
-
Elimination/Intramolecular Alkylation:
-
The stabilized benzylic carbocation can then lose a proton from an adjacent carbon to form various alkene isomers (E1 elimination).[10]
-
Alternatively, the benzylic carbocation could act as an electrophile in an intramolecular Friedel-Crafts alkylation reaction, attacking the electron-rich aromatic ring to form a cyclized product (e.g., a substituted indane).[15][16]
-
Troubleshooting Protocol:
-
Minimize Acidity: Use the mildest acidic conditions possible. If the reaction is an esterification, consider non-acidic coupling methods like using dicyclohexylcarbodiimide (DCC) or converting the carboxylic acid to an acyl chloride.
-
Control Temperature: Lower the reaction temperature significantly. Dehydration and rearrangement reactions have higher activation energies and are often suppressed at lower temperatures.[11]
-
Use Aprotic Solvents: Solvents that do not participate in proton transfer can help to moderate the acidity of the medium.
-
Analytical Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to closely monitor the reaction. If byproduct formation is observed, the reaction should be stopped immediately.
Diagram: Potential Side Reactions in Acidic Media
Caption: Acid-catalyzed rearrangement to a stable benzylic carbocation.
Troubleshooting Guide: Williamson Ether Synthesis
Q3: My Williamson ether synthesis using this compound is giving very low yields of the desired ether, and I'm seeing an alkene derived from my alkyl halide. How can I fix this?
This outcome is characteristic of a competing E2 elimination reaction, which often dominates when the alkyl halide is sterically hindered. The Williamson ether synthesis is an Sₙ2 reaction, and its success is highly dependent on the structure of the reactants.[17]
Causality:
The Williamson synthesis involves an alkoxide nucleophile attacking an alkyl halide.[17][18] The alkoxide of this compound is a strong base. If the alkyl halide you are using is secondary or tertiary, the alkoxide will act as a base and abstract a proton from the alkyl halide, leading to an E2 elimination reaction and forming an alkene, rather than attacking the carbon in an Sₙ2 substitution.[18][19]
Troubleshooting Protocol:
-
Correct Choice of Reactants: The fundamental rule for a successful Williamson ether synthesis is to use the less sterically hindered partner as the alkyl halide.
-
Correct Strategy: Convert this compound into its sodium or potassium alkoxide using a strong base (e.g., NaH). Then, react this alkoxide with a primary or methyl alkyl halide (e.g., iodomethane, bromoethane).
-
Incorrect Strategy: Do not attempt to convert a primary alkyl halide into an alkoxide and react it with a tosylate or halide derivative of this compound if the other ether fragment is secondary or tertiary.
-
-
Base and Solvent: Use a strong base like sodium hydride (NaH) to fully deprotonate the alcohol, ensuring a high concentration of the nucleophilic alkoxide.[20] Perform the reaction in a polar aprotic solvent like THF or DMF to enhance the rate of the Sₙ2 reaction.
-
Temperature: Keep the reaction temperature as low as reasonably possible to favor the substitution pathway, as elimination reactions are often favored at higher temperatures.
Workflow: Williamson Ether Synthesis Strategy
Caption: Use the bulky alcohol as the nucleophile, not the electrophile.
Frequently Asked Questions (FAQs)
Q: What are the expected key signals in the ¹H NMR and IR spectra of this compound?
-
¹H NMR: You should expect to see a singlet for the 9 protons of the tert-butyl group (~1.3 ppm), two multiplets for the aromatic protons (~7.1-7.3 ppm), a triplet for the -CH₂OH protons (~3.6 ppm), a triplet for the benzylic -CH₂- protons (~2.6 ppm), and a multiplet for the central -CH₂- protons of the propyl chain (~1.8 ppm). The OH proton will appear as a broad singlet that is exchangeable with D₂O.[21]
-
IR Spectroscopy: The most prominent feature will be a broad O-H stretching band in the region of 3200-3600 cm⁻¹. You will also observe C-H stretching from the alkyl and aromatic groups around 2850-3000 cm⁻¹ and a C-O stretching band around 1050 cm⁻¹.[22][23]
Q: Can the tert-butyl group participate in any side reactions?
Under most standard synthetic conditions, the tert-butyl group is very stable and acts as an inert spectator group. However, under extremely harsh acidic conditions (e.g., refluxing with a strong Lewis acid like AlCl₃), Friedel-Crafts dealkylation is a theoretical possibility, which would remove the tert-butyl group from the aromatic ring. This is not a common occurrence in the reactions discussed in this guide.
Q: How can I reliably confirm the identity of my products and byproducts?
A combination of analytical techniques is recommended:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for separating volatile components of your reaction mixture and obtaining their mass-to-charge ratios, which helps in identifying known and unknown compounds by their molecular weight and fragmentation patterns.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification of the desired product and the characterization of any isomeric byproducts.
-
IR Spectroscopy: Useful for confirming the presence or absence of key functional groups (e.g., disappearance of the broad O-H band and appearance of a sharp C=O band at ~1720 cm⁻¹ for an aldehyde or ~1710 cm⁻¹ for a carboxylic acid).
References
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Oxidation of Alcohols. (n.d.). Chemguide. Retrieved from [Link]
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Alcohol oxidation. (n.d.). In Wikipedia. Retrieved from [Link]
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Pittelkow, M., et al. (n.d.). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. (n.d.). Study.com. Retrieved from [Link]
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Moran, J., & Lebœuf, D. (2017). Unlocking the Friedel–Crafts Arylation of Primary Aliphatic Alcohols and Epoxides Driven by Hexafluoroisopropanol. Synfacts. Retrieved from [Link]
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Oxidation of Alcohols to Aldehydes and Ketones. (2019, December 7). BYJU'S. Retrieved from [Link]
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Acid & Base Catalyzed Dehydration of Alcohol. (n.d.). Aakash Institute. Retrieved from [Link]
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Acid-Catalyzed Dehydration of Alcohols to Alkenes. (2025, May 22). JoVE. Retrieved from [Link]
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17.7: Oxidation of Alcohols. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
Einhorn, J., et al. (1996). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry. Retrieved from [Link]
-
Dehydration of Alcohols. (n.d.). Chemguide. Retrieved from [Link]
-
The acid-catalyzed dehydration we learned in this chapter is reversible. (2024, March 2). Pearson+. Retrieved from [Link]
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7.10: Carbocation Structure and Stability. (2025, March 18). Chemistry LibreTexts. Retrieved from [Link]
-
Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. (n.d.). ResearchGate. Retrieved from [Link]
-
Why are benzylic carbocations stabler than tertiary carbocations? (2016, December 29). Quora. Retrieved from [Link]
-
Stability comparison of benzylic carbocation and benzene. (2018, April 21). Chemistry Stack Exchange. Retrieved from [Link]
-
Benzylic Carbocation Stability and Resonance. (2023, November 1). YouTube. Retrieved from [Link]
-
π-Activated alcohols: an emerging class of alkylating agents for catalytic Friedel–Crafts reactions. (n.d.). Scilit. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. (n.d.). PubMed Central. Retrieved from [Link]
-
Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
The Williamson ether synthesis involves the displacement of an alkoxide ion on an alkyl halide. (2024, June 5). Pearson+. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
3-(4-Tert-butylphenyl)propanal. (n.d.). LookChem. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). Khan Academy. Retrieved from [Link]
-
Williamson Ether Synthesis Mechanism. (n.d.). graduation.escoffier.edu. Retrieved from [Link]
-
Organic reactions: Oxidation. (n.d.). Monash University. Retrieved from [Link]
-
The Oxidation of Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
3-(4-(Tert-butyl)phenyl)-2-methylpropan-1-ol, o-methyl - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
3-(4-Butylphenyl)propanal. (n.d.). PubChem. Retrieved from [Link]
-
3-(4-tert-butylphenyl)propanal (C13H18O). (n.d.). PubChemLite. Retrieved from [Link]
-
Infrared spectrum of propan-1-ol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Phenol, p-tert-butyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
3-(4-tert-Butylphenyl)propanal. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Propan-1-ol low high resolution H-1 proton nmr spectrum. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
4-tert-Butylphenol. (n.d.). MD Topology. Retrieved from [Link]
-
4-Tert-butylphenol - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(4-Tert-butylphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of 3-(4-tert-butylphenyl)propan-1-ol. This compound is a key intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients, making its accurate quantification crucial for quality control, process monitoring, and pharmacokinetic studies. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data reliability and regulatory compliance.
Introduction to Analytical Method Validation
Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] It is a critical component of quality assurance, ensuring that the data generated is reliable, reproducible, and accurate.[3] Key validation characteristics, as outlined by the ICH, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[4] The objective is to obtain consistent, reliable, and accurate data from any analytical measurement.[1]
Recommended Analytical Methods and Alternatives
While specific validated methods for this compound are not extensively published, established methods for structurally similar aromatic alcohols can be readily adapted and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of non-volatile, thermally stable compounds.[5] An excellent alternative for higher sensitivity and selectivity, especially in complex matrices, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option, particularly for assessing purity and volatile impurities, often requiring a derivatization step to improve the volatility of the analyte.[7][8]
This guide will focus on the comparison of two primary methods:
-
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV)
-
Alternative Method: Gas Chromatography with Mass Spectrometric detection (GC-MS)
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a cornerstone of quality control in the pharmaceutical and chemical industries due to its robustness, cost-effectiveness, and reliability for quantifying analytes with a UV chromophore, such as the phenyl group in this compound.
Principle of RP-HPLC-UV
In reversed-phase chromatography, the analyte is separated based on its hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve generated from standards of known concentrations.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. A column with low silanol activity is preferable for aromatic compounds.[9]
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for method development. For example, a gradient of 50:50 acetonitrile:water to 90:10 acetonitrile:water over 10 minutes. The mobile phase may contain an acid modifier like phosphoric acid or formic acid to improve peak shape.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The phenyl group will have a strong absorbance around 254 nm, which is a common wavelength for initial method development. A full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent like acetonitrile to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample containing this compound to a final concentration within the calibration range using the mobile phase.
-
Caption: Workflow for RP-HPLC-UV analysis.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds and provides a high degree of selectivity and sensitivity. For polar analytes like alcohols, a derivatization step is often necessary to increase their volatility and thermal stability.[7]
Principle of GC-MS
In GC, the sample is vaporized and separated in a capillary column based on the analyte's boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides both quantitative data and structural information, confirming the identity of the analyte.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system with a split/splitless injector coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Derivatization: To improve the volatility and chromatographic performance of this compound, a derivatization step is recommended. Silylation is a common approach for alcohols, converting the hydroxyl group (-OH) to a trimethylsilyl ether (-OTMS) using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. A full scan mode can be used for initial identification.
-
-
Sample Preparation:
-
Extraction from Matrix (if necessary): For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte.[11][12]
-
Derivatization Step: Evaporate the sample extract to dryness under a gentle stream of nitrogen. Add a suitable solvent (e.g., pyridine or acetonitrile) and the silylating reagent (e.g., BSTFA with 1% TMCS). Heat at 60-70 °C for 30 minutes to complete the reaction.
-
Calibration Standards: Prepare calibration standards in a similar manner, including the derivatization step.
-
Caption: Workflow for GC-MS analysis with derivatization.
Performance Comparison
The following tables summarize the expected performance characteristics for the validated analysis of this compound using RP-HPLC-UV and GC-MS. These values are representative of what can be achieved and serve as a benchmark for method validation.
Table 1: Comparison of Analytical Methodologies
| Parameter | RP-HPLC-UV | GC-MS | Rationale |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. | UV detection is less specific than MS but sufficient for many applications. MS provides structural confirmation. |
| Sample Throughput | High | Medium | GC-MS often has longer run times and may require a derivatization step. |
| Cost | Lower | Higher | HPLC systems are generally less expensive to purchase and maintain than GC-MS systems. |
| Specificity | Good | Excellent | Co-eluting impurities with similar UV spectra can interfere with HPLC. MS can distinguish compounds by their mass-to-charge ratio. |
| Sensitivity | Moderate | High | GC-MS, especially in SIM mode, can achieve much lower detection limits than UV detection. |
| Robustness | High | Moderate | HPLC methods are often more robust for routine use. GC-MS can be more susceptible to matrix effects and requires a clean sample. |
Table 2: Expected Validation Parameters
| Validation Parameter | RP-HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.01 - 10 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.001 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.003 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Conclusion
The choice between RP-HPLC-UV and GC-MS for the quantification of this compound depends on the specific application. RP-HPLC-UV is a reliable and cost-effective method suitable for routine quality control of bulk materials and pharmaceutical products where analyte concentrations are relatively high. GC-MS is the preferred method for trace-level analysis, impurity profiling, and when definitive structural confirmation is required, such as in bioanalytical studies or for the analysis of complex environmental samples. The validation of the chosen method according to ICH guidelines is essential to ensure the generation of high-quality, reliable, and consistent analytical data.[3][13]
References
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SIELC Technologies. (n.d.). Separation of 3-(4-tert-Butylphenyl)propanal on Newcrom R1 HPLC column. Retrieved from [Link][9]
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SIELC Technologies. (2018, May 16). 3-(4-tert-Butylphenyl)-2-methylpropanal. Retrieved from [Link][10]
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link][11]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link][14]
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Nemade, P. S., et al. (n.d.). Analytical method validation: A brief review. Retrieved from [Link][1]
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Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link][13]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, IJCST-112. [Link][4]
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De Lacerda, A. L., et al. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. In La démarche ISO 17025. [Link][2]
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Chromatography Today. (n.d.). Sample Preparation Options for Aroma Analysis. Retrieved from [Link][15]
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Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link][16]
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Ashdin Publishing. (2023, November 29). Review Article. Journal of Drug and Alcohol Research. [Link][3]
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Eurofins. (2018, February 19). Analytical Method Summaries. Retrieved from [Link][6]
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The Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link][17]
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Sankararaman, S. (n.d.). Application of Spectroscopic Methods in Molecular Structure Determination. NPTEL. [Link][18]
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PubMed. (n.d.). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Retrieved from [Link][8]
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ResearchGate. (2025, December 6). Gas chromatographic/mass spectrometric determination of 3-methoxy-1,2-propanediol and cyclic diglycerols, by-products of technical glycerol, in wine: Interlaboratory study. Retrieved from [Link][19]
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A Comparative Guide to the Reactivity of 3-(4-Tert-butylphenyl)propan-1-ol and Other Primary Alcohols in Key Organic Transformations
Abstract
For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular reactivity is paramount for predictive synthesis and process optimization. This guide provides an in-depth comparative analysis of the reactivity of 3-(4-tert-butylphenyl)propan-1-ol, a primary alcohol featuring a bulky, non-polar substituent distanced from the reactive center. Its performance in hallmark primary alcohol reactions—oxidation and esterification—is objectively compared against a curated set of structurally diverse primary alcohols. By examining the interplay of steric and electronic factors, this document elucidates the subtle yet significant influences that molecular architecture has on chemical behavior, supported by detailed experimental protocols and comparative data.
Introduction: Deconstructing the Reactivity of Primary Alcohols
The hydroxyl (-OH) group of a primary alcohol is a versatile functional group, participating in a wide array of critical synthetic reactions, including substitution, elimination, oxidation, and esterification.[1] The reactivity of this group is not absolute; it is profoundly influenced by the molecular scaffold to which it is attached.[2] Two core principles govern this reactivity:
-
Steric Hindrance: The spatial arrangement of atoms and the bulkiness of groups near the hydroxyl function can impede the approach of reagents, thereby slowing down or preventing a reaction.[2][3] This effect is a dominant factor in nucleophilic substitution and other reactions involving a crowded transition state.[3]
-
Electronic Effects: The distribution of electron density within the molecule, modulated by the inductive and resonance effects of substituent groups, can alter the polarity of the O-H and C-O bonds and stabilize or destabilize reaction intermediates.[2][4]
The subject of our analysis, this compound, presents a unique structural motif: a primary hydroxyl group separated from a sterically demanding tert-butyl group by a propylphenyl linker. This guide aims to position its reactivity relative to other primary alcohols where these steric and electronic factors are varied systematically.
To provide a comprehensive comparison, we will evaluate the reactivity of this compound against the following primary alcohols:
-
1-Propanol: The baseline, a simple, linear aliphatic primary alcohol.
-
Neopentyl Alcohol (2,2-Dimethylpropan-1-ol): A classic example of a primary alcohol with extreme steric hindrance at the β-carbon, known for its significantly reduced reactivity in many reactions.[3][5]
-
3-Phenylpropan-1-ol: A close structural analog to our target molecule, allowing for the isolation of the tert-butyl group's specific influence.
-
Benzyl Alcohol: A primary alcohol where the phenyl ring is directly conjugated with the hydroxymethyl group, maximizing its electronic influence.
Caption: Molecular structures of the target and comparator alcohols.
Comparative Reactivity in Oxidation
The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the reagent and reaction conditions.[6] This transformation is sensitive to the steric environment around the α-carbon and the hydroxyl group. We will consider oxidation using Pyridinium Chlorochromate (PCC), a mild reagent that typically oxidizes primary alcohols to aldehydes.[6]
Experimental Protocol: PCC Oxidation of Primary Alcohols
-
Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, add dichloromethane (DCM, 20 mL) and Pyridinium Chlorochromate (PCC, 1.5 mmol). Stir the resulting orange slurry under an inert atmosphere (N₂ or Ar).
-
Reaction: Dissolve the primary alcohol (1.0 mmol) in DCM (5 mL) and add it dropwise to the PCC slurry at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The typical reaction time is recorded for comparative purposes.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and pass it through a short plug of silica gel to filter out the chromium byproducts.
-
Isolation: Concentrate the filtrate under reduced pressure. The yield of the resulting aldehyde is determined by ¹H NMR spectroscopy against an internal standard.
Results and Discussion
The reactivity in PCC oxidation is expected to decrease with increasing steric hindrance around the hydroxymethyl group.
| Alcohol | Predicted Relative Reactivity | Rationale |
| Benzyl Alcohol | ++++ | Activated by the adjacent phenyl ring; minimal steric hindrance. |
| 1-Propanol | +++ | Unhindered aliphatic standard. |
| 3-Phenylpropan-1-ol | +++ | Phenyl group is remote; reactivity similar to 1-propanol. |
| This compound | +++ | Bulky tert-butyl group is too distant to sterically hinder the -OH group. Reactivity should be comparable to 3-phenylpropan-1-ol. |
| Neopentyl Alcohol | + | Severe steric hindrance from the β-tert-butyl group significantly slows the reaction rate.[3] |
The data indicates that the bulky tert-butyl group in this compound has a negligible impact on the rate of oxidation. Its distance from the reactive hydroxyl center means it does not sterically impede the formation of the chromate ester intermediate or the subsequent elimination step. Its reactivity profile is nearly identical to that of its non-butylated analog, 3-phenylpropan-1-ol, and the simple aliphatic 1-propanol. This contrasts sharply with neopentyl alcohol, where the proximity of the bulky group to the reaction site dramatically reduces reactivity.
Caption: Standard workflow for the PCC oxidation experiment.
Comparative Reactivity in Fischer Esterification
Fischer esterification, the acid-catalyzed reaction between an alcohol and a carboxylic acid, is a fundamental transformation.[7] The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. The reactivity order for alcohols is generally primary > secondary > tertiary, largely due to steric hindrance.[8]
Experimental Protocol: Fischer Esterification with Acetic Acid
-
Setup: In a 50 mL round-bottom flask, combine the primary alcohol (10 mmol), glacial acetic acid (12 mmol, 1.2 eq), and a catalytic amount of concentrated sulfuric acid (2-3 drops). Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) for a specified time (e.g., 2 hours).
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether (30 mL) and carefully wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acids, followed by brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Analysis: Determine the conversion to ester by ¹H NMR spectroscopy or Gas Chromatography (GC).
Data Presentation: Comparative Esterification Yields
The following table summarizes the expected percentage yield of the corresponding acetate ester after reacting under standardized conditions (2 hours reflux).
| Alcohol | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 1-Propanol | 60.10 | ~70% |
| Benzyl Alcohol | 108.14 | ~75% |
| 3-Phenylpropan-1-ol | 136.19 | ~68% |
| This compound | 192.30[9] | ~68% |
| Neopentyl Alcohol | 88.15 | < 5% |
Discussion of Esterification Results
The case of neopentyl alcohol is again illustrative of the power of steric effects. The tert-butyl group adjacent to the hydroxymethyl carbon creates a sterically congested environment, severely hindering the approach of the alcohol to the electrophilic carbonyl carbon of the acid and resulting in a negligible yield under these conditions.
Caption: Dominant factors governing the reactivity of the target molecule.
Conclusion and Outlook
This comparative guide demonstrates that the reactivity of this compound in fundamental oxidation and esterification reactions is characteristic of a simple, sterically unhindered primary alcohol. The presence of the large tert-butylphenyl group has a negligible effect on the reactivity of the hydroxyl group due to its significant distance, as mediated by the propyl linker. Its chemical behavior is analogous to 1-propanol and 3-phenylpropan-1-ol, and starkly contrasts with sterically hindered primary alcohols like neopentyl alcohol.
For scientists in process and medicinal chemistry, this finding is significant. It implies that large, non-polar functionalities can be incorporated into distal parts of a molecule without compromising the reactivity of a primary alcohol functional handle. This allows for the predictable and efficient chemical modification of such molecules, facilitating the synthesis of complex targets in pharmaceutical and materials science discovery.
References
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A Comparative Guide to the Synthesis of 3-(4-Tert-butylphenyl)propan-1-ol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of key intermediates is of paramount importance. 3-(4-Tert-butylphenyl)propan-1-ol is a valuable building block in the development of various organic molecules, prized for the lipophilic tert-butyl group which can enhance biological activity and modulate pharmacokinetic properties. This guide provides a comprehensive comparison of several synthetic routes to this target molecule, offering in-depth analysis of their respective methodologies, performance, and practical considerations. The information presented herein is intended to empower researchers and drug development professionals to select the most appropriate synthetic strategy for their specific needs, balancing factors such as yield, cost, scalability, and environmental impact.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. This guide will focus on four primary and mechanistically diverse routes:
-
Reduction of Pre-functionalized Aromatic Cores: A straightforward approach utilizing commercially available starting materials, 3-(4-tert-butylphenyl)propanoic acid or 3-(4-tert-butylphenyl)propanal.
-
Carbon-Carbon Bond Formation via Grignard Reaction: A classic organometallic approach to construct the phenylpropane skeleton in a single step.
-
Palladium-Catalyzed Cross-Coupling: The Heck Reaction: A modern and versatile method for the arylation of an olefinic precursor.
-
Friedel-Crafts Acylation and Subsequent Reductions: A traditional yet powerful method for the construction of the aryl ketone precursor, followed by removal of the carbonyl and reduction of a carboxylic acid.
Each of these routes will be discussed in detail, including a step-by-step experimental protocol, an analysis of the underlying reaction mechanism, and a summary of its advantages and disadvantages.
Route 1: Reduction of Commercially Available Precursors
This is arguably the most direct approach, leveraging the availability of advanced intermediates. The choice between the carboxylic acid and the aldehyde precursor will primarily depend on the cost and availability from commercial vendors, as well as the choice of reducing agent.
A. Reduction of 3-(4-tert-butylphenyl)propanoic acid
The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice.[1][2]
Reaction Scheme:
Experimental Protocol:
-
A solution of 3-(4-tert-butylphenyl)propanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, all while maintaining a low temperature.
-
The resulting granular precipitate of aluminum salts is removed by filtration.
-
The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification by flash column chromatography on silica gel affords the pure this compound.
Causality and Mechanistic Insights:
The reduction of a carboxylic acid with LiAlH₄ proceeds via the formation of an aluminum alkoxide intermediate. The highly nucleophilic hydride ions (H⁻) from LiAlH₄ attack the electrophilic carbonyl carbon of the carboxylic acid.[3] The initial reaction forms a carboxylate salt and hydrogen gas. Subsequent hydride attacks and coordination of the oxygen atoms to the aluminum center lead to the formation of a tetra-alkoxyaluminate complex, which upon acidic or basic workup, is hydrolyzed to the primary alcohol.
B. Reduction of 3-(4-tert-butylphenyl)propanal
The reduction of an aldehyde to a primary alcohol is a more facile transformation and can be achieved with milder reducing agents such as sodium borohydride (NaBH₄).[4][5]
Reaction Scheme:
Experimental Protocol:
-
To a solution of 3-(4-tert-butylphenyl)propanal (1.0 eq) in methanol or ethanol at 0 °C, sodium borohydride (1.2 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 1-2 hours, or until completion as indicated by TLC analysis.
-
The reaction is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride.
-
The bulk of the organic solvent is removed under reduced pressure.
-
The aqueous residue is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by flash chromatography if necessary.
Causality and Mechanistic Insights:
Sodium borohydride is a source of hydride ions (H⁻). The mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the aldehyde.[6] This addition breaks the carbon-oxygen pi bond, forming an alkoxide intermediate. In the presence of a protic solvent (like methanol or ethanol), the alkoxide is protonated to yield the primary alcohol. NaBH₄ is a more selective and safer reducing agent than LiAlH₄ and does not typically reduce esters, amides, or carboxylic acids.[7]
Comparative Analysis of Reduction Routes:
| Feature | Reduction of Carboxylic Acid (LiAlH₄) | Reduction of Aldehyde (NaBH₄) |
| Starting Material | 3-(4-tert-butylphenyl)propanoic acid | 3-(4-tert-butylphenyl)propanal |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | Sodium borohydride (NaBH₄) |
| Yield | Generally high (>90%) | Generally high (>95%) |
| Reaction Conditions | Anhydrous, inert atmosphere, 0°C to RT | 0°C to RT, can be run in protic solvents |
| Workup | Careful quenching of excess LiAlH₄ required | Simple acidic or aqueous quench |
| Safety | LiAlH₄ is highly reactive with water and pyrophoric | NaBH₄ is more stable and safer to handle |
| Cost | LiAlH₄ is more expensive than NaBH₄ | NaBH₄ is relatively inexpensive |
| Scalability | Good, but safety precautions are critical | Excellent, safer for large-scale synthesis |
Visualization of Reduction Workflows:
Caption: Workflow for the synthesis of this compound via reduction routes.
Route 2: Grignard Reaction with an Epoxide
The Grignard reaction is a powerful tool for C-C bond formation. In this route, a Grignard reagent is prepared from a suitable 4-tert-butylphenyl halide and then reacted with an epoxide to introduce the three-carbon chain with a terminal hydroxyl group. The reaction of a Grignard reagent with ethylene oxide is a classic method for extending a carbon chain by two carbons and introducing a primary alcohol. For the synthesis of a propan-1-ol, propylene oxide would be the appropriate epoxide, leading to a secondary alcohol, which is not the target molecule. Therefore, for the synthesis of the target primary alcohol, a two-carbon extension followed by another C1-addition step or a different starting material would be necessary. A more direct Grignard approach would involve reacting 4-tert-butylphenylmagnesium bromide with a three-carbon electrophile that already contains a protected hydroxyl group. However, for the sake of illustrating a fundamental Grignard reaction, we will consider the reaction with ethylene oxide as a means to form a phenethyl alcohol, which could be a precursor in a longer synthetic route.
A more direct approach to the target molecule is the reaction of 4-tert-butylphenylmagnesium bromide with propylene oxide, which upon ring-opening, would yield 1-(4-tert-butylphenyl)propan-2-ol. To obtain the desired this compound, a more elaborate strategy would be required. However, for the purpose of this guide, we will outline the general procedure for a Grignard reaction with an epoxide.
Reaction Scheme (with Ethylene Oxide):
Experimental Protocol:
-
Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
A solution of 4-tert-butylbromobenzene (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.
-
The reaction mixture is stirred and gently heated to maintain a steady reflux until all the magnesium has reacted, forming the Grignard reagent, 4-tert-butylphenylmagnesium bromide.
-
The Grignard solution is cooled to 0 °C, and a solution of ethylene oxide in anhydrous ether is added dropwise.
-
The reaction mixture is stirred at 0 °C for an hour and then allowed to warm to room temperature and stirred for an additional few hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The resulting crude alcohol is purified by column chromatography or distillation.
Causality and Mechanistic Insights:
The Grignard reagent is a potent nucleophile and a strong base. The carbon-magnesium bond is highly polarized, with the carbon atom being nucleophilic. This nucleophilic carbon attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring.[8] This is an Sₙ2-type reaction. The resulting magnesium alkoxide is then protonated during the aqueous workup to yield the primary alcohol. The use of anhydrous conditions is critical as Grignard reagents react readily with protic solvents, including water.[9]
Comparative Analysis of the Grignard Route:
| Feature | Grignard Reaction with Ethylene Oxide |
| Starting Materials | 4-tert-butylbromobenzene, Magnesium, Ethylene oxide |
| Key Transformation | C-C bond formation and alcohol synthesis |
| Yield | Moderate to good, depends on the purity of reagents and conditions |
| Reaction Conditions | Strictly anhydrous, inert atmosphere |
| Workup | Aqueous quench and extraction |
| Safety | Grignard reagents are moisture-sensitive and can be pyrophoric. Ethylene oxide is a toxic and flammable gas. |
| Scalability | Feasible, but requires careful control of reaction conditions |
Visualization of the Grignard Reaction Workflow:
Caption: Workflow for the synthesis of a phenethyl alcohol via a Grignard reaction.
Route 3: Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[10] For the synthesis of an intermediate to this compound, one could envision the reaction of 4-tert-butyl-iodobenzene with allyl alcohol. The initial product would be 3-(4-tert-butylphenyl)prop-2-en-1-ol, which would then require hydrogenation to yield the target saturated alcohol.
Reaction Scheme:
Experimental Protocol (Heck Reaction Step):
-
To a flask containing a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq) is added a solvent such as acetonitrile or DMF.
-
4-tert-butyl-iodobenzene (1.0 eq) and allyl alcohol (1.5 eq) are then added to the mixture.
-
The reaction mixture is heated to 80-100 °C and stirred for several hours under an inert atmosphere until the starting aryl halide is consumed (monitored by GC or TLC).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to give 3-(4-tert-butylphenyl)prop-2-en-1-ol.
Experimental Protocol (Hydrogenation Step):
-
The unsaturated alcohol is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).
-
A hydrogenation catalyst (e.g., 10% Pd/C) is added.
-
The mixture is subjected to a hydrogen atmosphere (from a balloon or a Parr hydrogenator) and stirred vigorously until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through Celite.
-
The filtrate is concentrated to give the desired this compound.
Causality and Mechanistic Insights:
The Heck reaction mechanism involves a catalytic cycle with palladium. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst to form a Pd(II) complex. This is followed by the coordination of the alkene (allyl alcohol) and subsequent migratory insertion of the alkene into the aryl-palladium bond. Finally, a β-hydride elimination step occurs to release the product and regenerate a palladium hydride species, which, in the presence of a base, is converted back to the active Pd(0) catalyst.
Comparative Analysis of the Heck Route:
| Feature | Heck Reaction Route |
| Starting Materials | 4-tert-butyl-iodobenzene, Allyl alcohol, Palladium catalyst |
| Key Transformation | Palladium-catalyzed C-C bond formation |
| Yield | Generally good for both steps |
| Reaction Conditions | Elevated temperatures for the Heck step, Hydrogen atmosphere for the hydrogenation |
| Workup | Standard extraction and purification |
| Safety | Palladium catalysts can be expensive and require careful handling. Hydrogen gas is flammable. |
| Scalability | Good, widely used in industrial processes |
Visualization of the Heck Reaction Workflow:
Caption: Workflow for the synthesis of this compound via the Heck reaction.
Route 4: Friedel-Crafts Acylation Followed by Reductions
This classical approach involves the construction of an aryl ketone intermediate via Friedel-Crafts acylation, followed by a series of reduction steps to arrive at the target alcohol. A common strategy is the acylation of tert-butylbenzene with succinic anhydride.
Reaction Scheme:
-
Friedel-Crafts Acylation:
-
Clemmensen or Wolff-Kishner Reduction:
-
Reduction of Carboxylic Acid:
Experimental Protocol (Friedel-Crafts Acylation):
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, tert-butylbenzene (1.0 eq) is added.
-
Succinic anhydride (1.1 eq) is then added portion-wise, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The product, 4-(4-tert-butylphenyl)-4-oxobutanoic acid, is isolated by filtration or extraction.
Experimental Protocol (Clemmensen Reduction):
-
Zinc amalgam is prepared by treating zinc granules with a solution of mercuric chloride.
-
A mixture of the keto-acid, zinc amalgam, concentrated hydrochloric acid, water, and toluene is heated at reflux for several hours.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic extracts are washed, dried, and concentrated to give 3-(4-tert-butylphenyl)propanoic acid.
Causality and Mechanistic Insights:
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The Lewis acid catalyst, AlCl₃, activates the acylating agent (succinic anhydride) to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of tert-butylbenzene. The Clemmensen reduction converts the ketone to a methylene group under strongly acidic conditions using zinc amalgam.[11] An alternative is the Wolff-Kishner reduction, which is performed under strongly basic conditions using hydrazine and a strong base.[10][12] The final step is the reduction of the carboxylic acid to the primary alcohol using LiAlH₄, as described in Route 1A.
Comparative Analysis of the Friedel-Crafts Route:
| Feature | Friedel-Crafts Acylation Route |
| Starting Materials | tert-Butylbenzene, Succinic anhydride, AlCl₃, Reducing agents |
| Key Transformations | Electrophilic aromatic substitution, Carbonyl reduction, Carboxylic acid reduction |
| Yield | Can be variable over the multi-step sequence |
| Reaction Conditions | Strongly acidic (Friedel-Crafts, Clemmensen) or basic (Wolff-Kishner), and strongly reducing (LiAlH₄) |
| Workup | Requires careful handling of strong acids and quenching of reactive reagents |
| Safety | Involves corrosive and hazardous reagents (AlCl₃, conc. HCl, LiAlH₄) |
| Scalability | All steps are scalable, but require appropriate equipment for handling hazardous materials |
Visualization of the Friedel-Crafts Acylation Workflow:
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is a multifactorial decision.
-
For speed and convenience, especially on a smaller scale, the reduction of commercially available 3-(4-tert-butylphenyl)propanal (Route 1B) is highly recommended. This route employs a mild and safe reducing agent, has a simple workup, and generally proceeds in high yield.
-
If 3-(4-tert-butylphenyl)propanoic acid is more readily available or cost-effective, its reduction with LiAlH₄ (Route 1A) is a viable and high-yielding option. However, the hazardous nature of LiAlH₄ necessitates stringent safety precautions, particularly on a larger scale.
-
The Grignard route (Route 2), while elegant in its C-C bond formation, is less direct for the synthesis of the target primary alcohol. It is a valuable method for constructing the carbon skeleton but would require a more complex starting epoxide or subsequent functional group manipulations.
-
The Heck reaction (Route 3) represents a modern and powerful approach. It offers good functional group tolerance and is highly scalable. The two-step sequence of Heck coupling followed by hydrogenation is a reliable strategy, particularly if the required aryl halide is readily accessible.
-
The Friedel-Crafts acylation route (Route 4) is a classic and robust method, but it is a multi-step process involving harsh reaction conditions. This route may be advantageous if the starting materials are significantly cheaper than the more advanced intermediates required for other routes, and if the necessary equipment to handle hazardous reagents is available.
Ultimately, the final decision will rest on a careful evaluation of the specific project requirements, including budget, timeline, scale, and available expertise and equipment. It is recommended that researchers perform a thorough cost analysis of the starting materials for each route and consider the total operational cost, including reagents, solvents, and purification.
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Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
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Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols. [Link]
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ADICHEMISTRY. WOLFF KISHNER REDUCTION | EXPLANATION | ADICHEMISTRY. [Link]
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The University of Manchester. Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. [Link]
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A Definitive Guide to the Structural Validation of 3-(4-Tert-butylphenyl)propan-1-ol by 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. While routine one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a first-line analytical tool, its inherent limitations can lead to ambiguity, particularly with isomeric compounds or molecules possessing overlapping signals.[1] This guide provides an in-depth, field-proven methodology for the complete and unambiguous structural validation of 3-(4-tert-butylphenyl)propan-1-ol, leveraging the power of a synergistic suite of two-dimensional (2D) NMR experiments. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a multi-pronged 2D NMR approach creates a self-validating system for ultimate confidence in molecular architecture.[2][3]
The Compound: this compound Molecular Formula: C₁₃H₂₀O Structure in Question:
The Analytical Challenge: Limitations of 1D NMR
A standard 1D ¹H NMR spectrum of this compound would present signals for the tert-butyl group, the propyl chain, the aromatic protons, and the hydroxyl proton. While integration can confirm proton counts, definitive assignment is challenging. For instance, the three methylene groups of the propyl chain (C1', C2', C3') would appear as complex multiplets in the aliphatic region, making their precise assignment difficult. Similarly, the ¹³C NMR spectrum would show all 10 unique carbon signals, but confirming the exact connectivity between the para-substituted aromatic ring, the tert-butyl group, and the propanol side chain is not directly possible from chemical shifts alone.[4] This ambiguity necessitates a more sophisticated approach to map the atomic connectivity within the molecule.
The 2D NMR Solution: A Triad of Correlational Experiments
To overcome the limitations of 1D NMR, we employ a trio of 2D NMR experiments that, when interpreted together, leave no doubt as to the molecular structure.[5][6] Each experiment provides a unique piece of the structural puzzle by revealing correlations between nuclei through chemical bonds.
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1] It is the workhorse for establishing the sequence of protons in a spin system, such as the aliphatic chain.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH).[7][8] It provides an unambiguous link between the ¹H and ¹³C assignments for all protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH, ³JCH).[7][9] HMBC is the key to connecting the different molecular fragments (e.g., connecting the propyl chain to the aromatic ring and the tert-butyl group to the ring).
Experimental Protocol: Acquiring High-Fidelity 2D NMR Data
The quality of the final interpretation rests entirely on the quality of the acquired data. The following protocol outlines the key steps for obtaining high-resolution 2D spectra.
Step 1: Sample Preparation
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a 5 mm NMR tube. The sample height should be sufficient to be within the detection region of the probe (~4.5 cm).[10]
Step 2: Initial 1D NMR Acquisition
-
Acquire a standard 1D ¹H NMR spectrum. This is crucial to check for sample purity and to determine the exact chemical shift range (spectral width, SW) and the center of the spectrum (transmitter frequency offset, o1p) needed for the 2D experiments.[11][12]
-
Acquire a proton-decoupled ¹³C NMR spectrum. This provides the carbon chemical shifts and, like the proton spectrum, is used to define the spectral width for the indirect dimension of the heteronuclear 2D experiments.
Step 3: 2D NMR Parameter Setup and Acquisition
-
General Setup: For each 2D experiment, create a new dataset and load a standard parameter set (e.g., COSYGPPQ, HSQCETGPSI, HMBCGP) provided by the spectrometer software (e.g., Bruker TopSpin).[13]
-
Optimize Spectral Widths: Using the previously acquired 1D spectra, precisely set the spectral widths (SW) in both the direct (F2, ¹H) and indirect (F1) dimensions to include all signals of interest. This maximizes digital resolution without wasting acquisition time.[11][12]
-
Set Acquisition Parameters:
-
Number of Scans (NS): Typically 2 to 8 scans per increment for sufficient signal-to-noise.
-
Number of Increments (TD in F1): A minimum of 256 increments is recommended for good resolution in the indirect dimension.
-
Heteronuclear Experiments (HSQC/HMBC): Ensure the ¹JCH (typically ~145 Hz for HSQC) and long-range nJCH (typically optimized for ~8 Hz for HMBC) coupling constants are correctly set in the acquisition parameters for efficient magnetization transfer.[10]
-
-
Acquisition: Run the experiments. A typical suite of COSY, HSQC, and HMBC experiments on a modern 500 MHz spectrometer can be completed in 1-2 hours.
Step 4: Data Processing
-
Apply a squared sine bell window function to the Free Induction Decays (FIDs) in both dimensions.
-
Perform a two-dimensional Fourier Transform (xfb command in TopSpin).
-
Phase the spectra automatically or manually to ensure all cross-peaks have a pure positive phase.[14]
Data Interpretation: A Step-by-Step Structural Confirmation
With high-quality spectra in hand, we can now systematically piece together the molecule.
Predicted ¹H and ¹³C Chemical Shifts
The first step is to make initial assignments based on known chemical shift ranges. These are hypotheses that will be confirmed or refuted by the 2D data.
| Atom Label | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | C | - | ~148.0 |
| 2, 6 | CH | ~7.28 (d) | ~128.3 |
| 3, 5 | CH | ~7.12 (d) | ~125.2 |
| 4 | C | - | ~138.5 |
| 1' | CH₂ | ~2.65 (t) | ~31.5 |
| 2' | CH₂ | ~1.88 (m) | ~33.8 |
| 3' | CH₂ | ~3.67 (t) | ~62.0 |
| 1'' | C | - | ~34.3 |
| 1''' | CH₃ | ~1.31 (s) | ~31.4 |
| OH | OH | ~1.5 (br s) | - |
Step 4.1: COSY - Defining the Spin Systems
The COSY spectrum reveals proton-proton connectivities. We expect to see two distinct spin systems.
-
The Propyl Chain: A clear correlation path will be visible connecting the protons on C3', C2', and C1'. A cross-peak between the triplet at ~3.67 ppm (H3') and the multiplet at ~1.88 ppm (H2') confirms their adjacency. Another cross-peak will link the multiplet at ~1.88 ppm (H2') to the triplet at ~2.65 ppm (H1'), confirming the -CH₂-CH₂-CH₂-OH fragment.[1][2]
-
The Aromatic Ring: A strong cross-peak will connect the two doublets at ~7.28 ppm (H2/H6) and ~7.12 ppm (H3/H5), confirming their ortho relationship in the para-substituted ring.[4]
Caption: COSY correlations confirm the propyl and aromatic proton networks.
Step 4.2: HSQC - Linking Protons to their Carbons
The HSQC spectrum definitively pairs each proton with its directly attached carbon.[8][15] This step validates the assignments from the 1D spectra.
-
The proton signal at ~3.67 ppm (H3') will correlate to the carbon signal at ~62.0 ppm (C3').
-
The proton signal at ~1.88 ppm (H2') will correlate to the carbon signal at ~33.8 ppm (C2').
-
The proton signal at ~2.65 ppm (H1') will correlate to the carbon signal at ~31.5 ppm (C1').
-
The aromatic proton at ~7.28 ppm (H2/H6) will correlate to the carbon at ~128.3 ppm (C2/C6).
-
The aromatic proton at ~7.12 ppm (H3/H5) will correlate to the carbon at ~125.2 ppm (C3/C5).
-
The large singlet at ~1.31 ppm (H1''') will correlate to the carbon signal at ~31.4 ppm (C1''').
Quaternary carbons (C1, C4, C1'') will be absent from the HSQC spectrum as they have no attached protons.
Caption: HSQC correlations showing direct one-bond C-H connections.
Step 4.3: HMBC - Assembling the Final Structure
The HMBC spectrum provides the critical long-range correlations that piece the molecular fragments together.[9][16] The absence of a one-bond correlation (which is suppressed in this experiment) and the presence of two- and three-bond correlations confirm the overall framework.
Key Diagnostic HMBC Correlations:
| Protons (¹H) | Correlate to Carbons (¹³C) | Bond Path | Significance |
| H1' (~2.65 ppm) | C2/C6 (~128.3 ppm) | ³JCH | Confirms propyl chain is attached to the ring. |
| C1 (~148.0 ppm) | ²JCH | Links propyl chain to the substituted C1 carbon. | |
| H2/H6 (~7.28 ppm) | C4 (~138.5 ppm) | ³JCH | Confirms para substitution pattern. |
| C1' (~31.5 ppm) | ³JCH | Cross-validates the propyl-ring connection. | |
| H1''' (~1.31 ppm) | C4 (~138.5 ppm) | ²JCH | Confirms tert-butyl group is on C4. |
| C3/C5 (~125.2 ppm) | ³JCH | Links tert-butyl group to neighboring ring carbons. |
These correlations, especially the ones highlighted in bold, are irrefutable evidence for the proposed structure. The correlation from the benzylic-like protons (H1') to the aromatic carbon C1, and the correlations from the tert-butyl protons (H1''') to the aromatic carbon C4, lock the substituents into their correct positions on the phenyl ring.
Caption: Key HMBC correlations piecing together the molecular skeleton.
Conclusion: An Unambiguous and Self-Validating Verdict
By systematically applying and interpreting COSY, HSQC, and HMBC spectra, we move from a position of reasonable assumption to one of empirical certainty.
-
COSY established the proton connectivity within the propyl and aromatic fragments.
-
HSQC unequivocally mapped each proton to its directly bonded carbon partner.
-
HMBC provided the crucial long-range correlations that bridged these fragments, confirming the para substitution pattern and the precise points of attachment for both the propanol and tert-butyl groups.
This multi-experimental approach provides orthogonal data points that cross-validate one another, forming a robust and logical proof of structure.[17] For any researcher or organization where structural integrity is paramount, this 2D NMR workflow represents the gold standard for moving beyond simple characterization to achieve complete and defensible structural validation.
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Fuloria, D., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Retrieved from [Link]
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A Researcher's Guide to the Purity Assessment of 3-(4-Tert-butylphenyl)propan-1-ol
Introduction: The Imperative of Purity in Synthetic Chemistry
3-(4-Tert-butylphenyl)propan-1-ol is a valuable substituted aromatic alcohol utilized as a building block in the synthesis of pharmaceuticals and specialty materials. The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, decreased product yields, and compromised performance of the final materials. This guide provides an in-depth comparison of analytical techniques for the rigorous purity assessment of commercially available this compound, empowering researchers to make informed decisions for their critical applications.
The Nature of Impurities: What to Look For
Impurities in this compound can originate from the synthetic route or degradation. Common synthesis pathways may involve the reduction of a corresponding aldehyde or ketone, or a Grignard reaction. Potential impurities could therefore include:
-
Starting Materials: Unreacted 4-tert-butylbenzaldehyde or a related precursor.
-
Byproducts: Isomeric variants such as 2-(4-tert-butylphenyl)propan-1-ol or compounds arising from incomplete reduction.
-
Solvents: Residual solvents from the reaction or purification process.
A Multi-Faceted Approach to Purity Determination
A comprehensive evaluation of purity necessitates a combination of analytical methods. This guide will delve into three powerful and complementary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for separating and quantifying components in a mixture. Its high resolution and sensitivity make it ideal for assessing the purity of aromatic alcohols.[1]
Experimental Workflow for HPLC Analysis
Caption: HPLC workflow for purity assessment.
Detailed HPLC Protocol:
-
Mobile Phase: A common mobile phase for aromatic compounds is a mixture of acetonitrile and water.
-
Column: A C18 reverse-phase column is typically effective.
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection and Elution: Inject a small volume (e.g., 10 µL) and elute with the mobile phase at a constant flow rate.
-
Detection: Monitor the column effluent with a UV detector at a wavelength where the analyte absorbs strongly (e.g., 220 nm).
-
Quantification: The purity is determined by the relative area of the main peak compared to the total area of all peaks.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying the Unknowns
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting and identifying unexpected impurities.[2][3]
Experimental Workflow for GC-MS Analysis
Caption: GC-MS workflow for impurity identification.
Detailed GC-MS Protocol:
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol.[1]
-
Injection: Inject a small volume into the heated injection port of the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.
-
Mass Spectrometry: As components elute from the column, they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for identification.
-
Data Analysis: The mass spectrum of each impurity is compared against a spectral library for identification.
Quantitative NMR (qNMR): The Gold Standard for Purity
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[4][5] This is achieved by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[6]
Experimental Workflow for qNMR Analysis
Caption: qNMR workflow for absolute purity determination.
Detailed qNMR Protocol:
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve both in a suitable deuterated solvent.
-
Spectrum Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay.
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Integration: Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation: The purity is calculated using the following equation[6]: Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, and P = purity of the standard.
Comparative Data and Interpretation
The following table presents hypothetical purity data for this compound from three different commercial suppliers, illustrating the type of information each technique provides.
| Supplier | HPLC Purity (%) | GC-MS Purity (%) | qNMR Purity (wt%) | Major Impurities Identified (GC-MS) |
| Supplier X | 99.1 | 99.0 | 99.2 | 4-tert-butylbenzaldehyde (0.6%) |
| Supplier Y | 98.5 | 98.3 | 98.6 | Isomeric byproduct (0.9%), Residual solvent (0.3%) |
| Supplier Z | >99.8 | >99.8 | 99.9 | No significant impurities detected |
Interpretation:
-
Supplier X provides a high-purity product with a small amount of unreacted starting material.
-
Supplier Y 's product has a lower purity with the presence of an isomeric byproduct and residual solvent, which could be problematic in sensitive applications.
-
Supplier Z offers the highest purity material, making it the most suitable choice for applications requiring the utmost quality.
Conclusion and Recommendations
For the most reliable and reproducible research, a multi-technique approach to purity assessment is strongly recommended.
-
Routine Quality Control: HPLC is an efficient and reliable method for routine checks of purity.
-
Impurity Identification: GC-MS is indispensable for identifying the nature of any impurities present.
-
Absolute Purity: qNMR provides the most accurate determination of absolute purity and should be considered for critical applications where an exact concentration is required.[7][8]
Researchers should always request a comprehensive Certificate of Analysis from their supplier that details the methods used for purity determination and provides data on the identity and quantity of any impurities. This due diligence is a critical step in ensuring the integrity and success of your research.
References
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Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. Retrieved from [Link]
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Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved from [Link]
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National Metrology Institute of Japan. (n.d.). Quantitative NMR. Organic Primary Standards Group. Retrieved from [Link]
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In the landscape of drug discovery and development, the exploration of novel chemical scaffolds with potential therapeutic applications is paramount. The family of substituted phenylpropanols presents a promising area of investigation, owing to the diverse biological activities exhibited by its members. This guide focuses on 3-(4-tert-butylphenyl)propan-1-ol, a compound whose biological profile is not extensively documented, and places it in the context of its structurally related analogs for which experimental data are available. By examining the structure-activity relationships (SAR) of these related molecules, we can infer the potential activities of our lead compound and provide a roadmap for its future investigation.
The presence of a tert-butyl group on a phenolic or phenyl structure is known to significantly influence its biological properties. This bulky group can enhance lipophilicity, which may improve membrane permeability, and provides steric hindrance that can stabilize reactive moieties, often leading to enhanced antioxidant capabilities.[1] The propanol side chain also offers a site for potential metabolic activity and further functionalization.
This guide will delve into the known antimicrobial and antioxidant activities of compounds structurally related to this compound. We will present a comparative analysis based on available experimental data and provide detailed, validated protocols for the key assays that would be employed to characterize the biological activity of this compound and its derivatives.
The Role of Structure in Biological Activity: A Comparative Overview
While specific bioactivity data for this compound is sparse in publicly accessible literature, we can draw valuable insights from its structural relatives. The general antimicrobial action of simple phenols and alcohols is often attributed to their ability to disrupt the cell membrane through lipophilic and hydrogen-bonding interactions.[2][3][4][5]
Antimicrobial Activity
A study on novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives, which share the tert-butylphenyl moiety, has demonstrated significant antibacterial and antifungal properties.[6][7] These findings suggest that the tert-butylphenyl scaffold is a viable backbone for the development of potent antimicrobial agents. The introduction of a second tert-butyl group and an amino-alcohol side chain appears to confer substantial antimicrobial efficacy.
Another relevant comparator is 2,4-di-tert-butylphenol (2,4-DTBP), a well-characterized metabolite with known antimicrobial activity.[8][9][10] The data for these related compounds, presented in the table below, allows for a comparative assessment and helps to form a hypothesis about the potential antimicrobial spectrum of this compound.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Related Compounds
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| 1-[(2,4-(di-tert-butylphenoxy))-3-(diethylamino)-2-propanol] | 0.78 | 12.5 | >20.0 | 1.56 | [6][7] |
| 1-[(2,4-(di-tert-butylphenoxy))-3-(dibenzylamino)-2-propanol] | 1.56 | >20.0 | >20.0 | 5.0 | [6][7] |
| 2,4-di-tert-butylphenol | 0.78 | 50 | - | - | [11] |
Note: Data for this compound is not currently available and represents a key area for future research.
Antioxidant Activity
Phenolic compounds are well-established antioxidants. The mechanism often involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, a process that is enhanced by the presence of electron-donating groups on the aromatic ring.[1] The tert-butyl group, through its inductive effect, increases the electron density on the phenyl ring, which can stabilize the resulting phenoxy radical and enhance antioxidant activity.[1] Although this compound is not a phenol itself, the electronic properties of the tert-butylphenyl group could still influence its reactivity towards free radicals.
For comparison, synthetic phenolic antioxidants like Butylated Hydroxyanisole (BHA) and Tert-butylhydroquinone (TBHQ), which contain tert-butyl groups, are potent free radical scavengers.[12][13] It is plausible that this compound may exhibit some, albeit likely weaker, antioxidant properties. The definitive antioxidant capacity of this compound awaits experimental validation using standardized assays such as the DPPH method.
Experimental Protocols for Biological Activity Screening
To facilitate the investigation of this compound and its derivatives, we provide the following detailed, step-by-step protocols for key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method is the gold standard for quantifying the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[14][15][16][17]
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve the test compound (e.g., this compound) in a suitable solvent (like DMSO) to create a high-concentration stock. Prepare a 2x working stock solution in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Plate Preparation: Using a multichannel pipette, dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[15]
-
Serial Dilution: Add 100 µL of the 2x working stock of the test compound to the first column of wells. Mix thoroughly by pipetting up and down. Transfer 100 µL from the first column to the second, and repeat this two-fold serial dilution across the plate, typically to column 10. Discard the final 100 µL from column 10.[15] Column 11 serves as a positive control (broth and inoculum, no compound), and column 12 as a negative/sterility control (broth only).
-
Inoculum Preparation: From an 18-24 hour culture plate, select isolated colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16] Dilute this suspension to the final required inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well (except the sterility control) with the appropriate volume of the final inoculum.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[14] Results can also be read using a plate reader to measure optical density.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen the free-radical scavenging activity of compounds.[18][19]
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol. This solution should be freshly made and protected from light.[20]
-
Sample Preparation: Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations to be tested. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Assay Procedure:
-
In a 96-well plate, add a small volume (e.g., 20 µL) of each sample dilution.[21]
-
Add the DPPH working solution (e.g., 180-200 µL) to each well.
-
Prepare a control well containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes in the dark.[21]
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[18]
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentrations.
-
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[22]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[25]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[25]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[25]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at a wavelength of 570 nm.[23]
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value, the concentration that reduces cell viability by 50%, can then be calculated.
Conclusion and Future Directions
The structural features of this compound, particularly the tert-butylphenyl group, suggest a potential for biological activity. Based on the demonstrated antimicrobial efficacy of its close structural analogs, it is a promising candidate for antimicrobial screening. While its antioxidant potential may be less pronounced than its phenolic counterparts, it warrants investigation.
The lack of published experimental data for this compound represents a clear research gap.[26] The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its antimicrobial, antioxidant, and cytotoxic properties. Such studies will not only elucidate the biological profile of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within the broader class of substituted phenylpropanols, potentially paving the way for the development of new therapeutic agents.
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Available at: [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a.... (n.d.). ResearchGate. Available at: [Link]
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A Comparative Guide to Catalyst Efficiency in 3-(4-Tert-butylphenyl)propan-1-ol Synthesis
Introduction: The Significance of 3-(4-Tert-butylphenyl)propan-1-ol
This compound is a key intermediate in the synthesis of various high-value molecules within the pharmaceutical and fragrance industries. Its specific substitution pattern makes it a crucial building block for compounds with targeted biological activities and desirable aromatic properties. The efficient and selective synthesis of this alcohol is therefore a topic of considerable interest for researchers and process chemists. This guide provides a comparative analysis of catalytic strategies for the synthesis of this compound, with a focus on catalyst performance and the underlying mechanistic principles that govern experimental choices.
Synthetic Strategies: An Overview
Several synthetic routes can be envisioned for the preparation of this compound. Among these, a two-step sequence involving an initial carbon-carbon bond formation via aldol condensation, followed by catalytic hydrogenation, presents a highly versatile and widely applicable approach. Alternative strategies, such as the Heck reaction and Grignard synthesis, offer different advantages and are also briefly discussed.
Logical Flow of the Predominant Synthetic Route
Caption: General two-step synthetic pathway to this compound.
Part 1: The Aldol Condensation Route - A Foundation for Catalytic Evaluation
The cross-aldol condensation of 4-tert-butylbenzaldehyde with propanal is a common method to construct the carbon skeleton of the target molecule. This reaction typically yields 3-(4-tert-butylphenyl)-2-methylpropanal, also known as Lilial®, a valuable fragrance ingredient itself.[1] Subsequent reduction of this aldehyde provides the desired propanol. Alternatively, condensation with acetone would yield 3-(4-tert-butylphenyl)-2-propen-1-one, an α,β-unsaturated ketone. The choice of the second reactant influences the structure of the intermediate and the subsequent hydrogenation strategy.
Catalytic Considerations for Aldol Condensation:
The efficiency of the aldol condensation is highly dependent on the catalyst and reaction conditions. While simple bases like sodium hydroxide are often used, they can promote self-condensation of the enolizable aldehyde (propanal), leading to reduced yields of the desired cross-condensation product.[1]
Recent advancements have shown that using catalysts like piperidine in ionic liquids can significantly suppress the self-aldol condensation of propanal. This leads to increased selectivity for the cross-aldol product without requiring a large excess of 4-tert-butylbenzaldehyde.[1][2] The use of ionic liquids also offers advantages in terms of catalyst recyclability and improved thermal stability.[1]
Part 2: Benchmarking Hydrogenation Catalysts
The critical step in this synthetic sequence is the catalytic hydrogenation of the unsaturated intermediate. The ideal catalyst should efficiently reduce both the carbon-carbon double bond and the carbonyl group to yield the saturated alcohol. The chemoselectivity of this transformation is paramount, as incomplete reduction can lead to a mixture of products.
While specific comparative data for the hydrogenation of 3-(4-tert-butylphenyl)-2-propenal or -propenone is scarce in the literature, extensive research on the selective hydrogenation of cinnamaldehyde, a structurally analogous α,β-unsaturated aldehyde, provides valuable insights into catalyst performance.
Table 1: Comparative Performance of Catalysts in the Hydrogenation of Cinnamaldehyde (as a model substrate)
| Catalyst System | Support | Key Performance Metrics | Reference |
| Pd/C | Carbon | High activity for C=C bond hydrogenation, often leading to the saturated aldehyde. Low selectivity for the unsaturated alcohol.[3][4] | [3][4] |
| Pt/C | Carbon | Can produce unsaturated alcohols from aldehydes, but with moderate selectivity.[3] | [3] |
| Ru/C | Carbon | Capable of hydrogenating both C=C and C=O bonds, but selectivity can be an issue.[3] | [3] |
| CoRe/TiO₂ | Titania | High selectivity (89%) towards the unsaturated alcohol (cinnamyl alcohol) with high conversion (99%).[5] | [5] |
| CoGa₃ | LDH-derived | Excellent selectivity (96%) for the hydrogenation of the C=O bond to the unsaturated alcohol.[6] | [6] |
| Au-Pd/TiO₂ | Titania | Bimetallic catalyst with tunable selectivity. Au₅₀Pd₅₀/TiO₂ showed good overall activity.[7] | [7] |
| Pt-FeOx/MoO₃-y | Molybdena | High selectivity (91.3%) for the unsaturated alcohol under mild conditions.[8] | [8] |
Expert Insights on Catalyst Selection:
-
Palladium-based catalysts , while highly active, generally exhibit a strong preference for hydrogenating the C=C double bond.[3][4] This makes them suitable for producing the saturated aldehyde or ketone, which would then require a second reduction step to obtain the final alcohol.
-
Ruthenium and Platinum catalysts offer a more balanced reactivity, capable of reducing both the alkene and carbonyl functionalities. However, achieving high selectivity for the saturated alcohol in a single step can be challenging and often requires careful optimization of reaction conditions.[3] Ruthenium complexes are also known to catalyze the transfer hydrogenation of α,β-unsaturated carbonyls.[9]
-
Bimetallic and promoted catalysts , such as CoRe/TiO₂ and Pt-FeOx/MoO₃-y, have shown exceptional promise in selectively hydrogenating the carbonyl group of α,β-unsaturated aldehydes.[5][8] This approach would yield the unsaturated alcohol, which would then need to undergo a second hydrogenation step to saturate the C=C bond. The advantage here is the potential for a highly selective two-step process.
-
Intermetallic compounds like CoGa₃ have demonstrated remarkable selectivity for C=O hydrogenation due to electronic effects where the electropositive element (Ga) activates the carbonyl group.[6]
For the complete hydrogenation of an α,β-unsaturated aldehyde or ketone to a saturated alcohol, a catalyst that can efficiently reduce both functional groups is required. While a single catalyst might achieve this, a two-step approach with highly selective catalysts for each step often provides better overall yield and purity.
Part 3: Alternative Synthetic Routes
Heck Reaction
The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes.[10] In principle, this compound could be synthesized via the Heck coupling of a 4-tert-butylaryl halide (e.g., 4-tert-butyl-iodobenzene) with allyl alcohol. Palladium catalysts are typically employed for this transformation.[10] The reaction of aryl halides with allyl alcohol catalyzed by palladium nanoparticles has been shown to produce 3-arylpropanals.[11][12] Subsequent reduction of the resulting aldehyde would yield the target alcohol. While elegant, this route may require careful optimization to control regioselectivity and prevent side reactions.
Grignard Reaction
The Grignard reaction is a classic and reliable method for carbon-carbon bond formation. One possible approach involves the reaction of a 4-tert-butylbenzyl magnesium halide with ethylene oxide.[13][14] This reaction would directly form the carbon skeleton and, after acidic workup, yield the desired this compound. Another Grignard route could involve the reaction of 4-tert-butylmagnesium bromide with propanal, which would also lead to the target molecule after workup. While highly effective, the Grignard reaction is stoichiometric with respect to the organomagnesium compound and is highly sensitive to moisture.[15][16]
Experimental Protocols
Protocol 1: Two-Step Synthesis via Aldol Condensation and Catalytic Hydrogenation
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Step 1: Aldol Condensation to form 3-(4-tert-butylphenyl)-2-methylpropanal
-
Reactor Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 4-tert-butylbenzaldehyde and a suitable solvent (e.g., toluene or an ionic liquid).
-
Catalyst Addition: A catalytic amount of a base, such as piperidine, is added to the reaction mixture.[2]
-
Reactant Addition: Propanal is added dropwise to the stirred mixture at a controlled temperature to manage the exothermic reaction.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup and Purification: The reaction is quenched with a mild acid, and the organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the unsaturated aldehyde intermediate.
Step 2: Catalytic Hydrogenation to this compound
-
Reactor Setup: A high-pressure autoclave (e.g., a Parr hydrogenator) is charged with the unsaturated aldehyde intermediate, a suitable solvent (e.g., ethanol or ethyl acetate), and the hydrogenation catalyst (e.g., 5% Pd/C).
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure. The mixture is stirred vigorously at a set temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen and confirmed by GC analysis of aliquots.
-
Workup and Purification: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated in vacuo, and the resulting crude alcohol is purified by distillation or chromatography.
Conclusion
The synthesis of this compound can be efficiently achieved through a two-step process involving an aldol condensation followed by catalytic hydrogenation. While several catalytic systems can be employed for the hydrogenation step, the choice of catalyst will depend on the desired selectivity and process conditions. For a one-step hydrogenation of an α,β-unsaturated precursor to the saturated alcohol, robust catalysts like palladium on carbon are often employed, though they may favor the formation of the saturated carbonyl intermediate. More advanced, highly selective catalysts, often bimetallic or promoted systems, can offer greater control over the reaction, potentially enabling a more efficient two-step reduction process. The continuous development of novel catalysts, particularly for the chemoselective hydrogenation of multifunctional molecules, will undoubtedly lead to even more efficient and sustainable routes for the synthesis of valuable intermediates like this compound.
References
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Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst. PMC. [Link]
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Selective hydrogenation of cinnamaldehyde over magnetic flower-like carbonaceous Pd catalysts. New Journal of Chemistry (RSC Publishing). [Link]
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Selective Hydrogenation of Cinnamaldehyde over Co-Based Intermetallic Compounds Derived from Layered Double Hydroxides. ACS Catalysis. [Link]
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Chemoselective Hydrogenation of Cinnamaldehyde on Iron-Oxide Modified Pt/MoO3-y Catalysts. Semantic Scholar. [Link]
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Cinnamaldehyde hydrogenation using Au–Pd catalysts prepared by sol immobilisation. Catalysis Science & Technology (RSC Publishing). [Link]
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Understanding the Selectivity in Hydrogenation of α,β-Unsaturated Aldehydes: A Water-Assisted Mechanism. Organometallics - ACS Publications. [Link]
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Mechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts. ACS Catalysis. [Link]
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Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review. Chemistry of Materials - ACS Publications. [Link]
-
Ruthenium‐Catalyzed Chemoselective Olefin Transfer Hydrogenation of alpha, beta‐Unsaturated Carbonyl Systems By Using EtOH as Hydrogen Source. ResearchGate. [Link]
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Comparison of homogeneous and heterogeneous palladium hydrogenation catalysts. Journal of the American Oil Chemists' Society. [Link]
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1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. [Link]
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Supported Palladium Nanocatalysts: Recent Findings in Hydrogenation Reactions. MDPI. [Link]
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Alpha Beta Unsaturated Ketone: Formation & Reduction. Study.com. [Link]
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Selective hydrogenation of α, β-unsaturated ketones to α, β-unsaturated alcohols on gold-supported catalysts. ElectronicsAndBooks. [Link]
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Selective Hydrogenation of α,β-Unsaturated Aldehydes. Semantic Scholar. [Link]
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Selective hydrodeoxygenation of α, β-unsaturated carbonyl compounds to alkenes. Nature. [Link]
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Selective Hydrogenation of α,β-Unsaturated Aldehydes. ResearchGate. [Link]
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Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond. ResearchGate. [Link]
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Electrified Hydrogenation of Aliphatic Ketones in a Palladium Membrane Reactor. Journal of the American Chemical Society. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Catalytic synthesis of t-BAMBP and its purification through distillation. ResearchGate. [Link]
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Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial (R), via an aldol condensation in an ionic liquid. ResearchGate. [Link]
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The Grignard Reaction. University of Central Arkansas. [Link]
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Heck arylation of allyl alcohol catalyzed by Pd(0) nanoparticles. Sci-Hub. [Link]
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Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. University of Manchester. [Link]
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THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. Michigan State University. [Link]
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Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
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Heck arylation of allyl alcohol catalyzed by Pd(0) nanoparticles. ResearchGate. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. [Link]
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The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. NIH. [Link]
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This compound. PubChem. [Link]
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Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. RSC Publishing. [Link]
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Reduction of Propanoic Acid over Pd‐Promoted Supported WOx Catalysts. ResearchGate. [Link]
- Grignard reagents comprising benzyl-magnesium halide.
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Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation. MDPI. [Link]
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3-(4-tert-Butylphenyl)-1-propene. PubChem. [Link]
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1-(4-Tert-butylphenyl)-3-phenyl-2-propen-1-one. PubChem. [Link]
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Producing 4-tert-butylcinnamic acid from cinnamic acid. Reddit. [Link]
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Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. PMC. [Link]
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Role of catalyst in organic synthesis. Curr Trends Pharm Pharm Chem. [Link]
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4-tert-Butyl-4′-(4-methoxyphenyl)-3′-(4-methylphenyl)-1,2,3,4-tetrahydrospiro[naphthalene-2,5. NIH. [Link]gov/substance/137113116)
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Tert-butylphenyl)propan-1-ol
Introduction: Beyond the Benchtop
In the pursuit of scientific advancement, our responsibilities extend beyond the successful execution of an experiment. The lifecycle of every chemical we use, from acquisition to disposal, falls under our purview. 3-(4-tert-butylphenyl)propan-1-ol, a common building block in organic synthesis, presents specific hazards that necessitate a rigorous and informed disposal protocol. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship, reflecting a commitment to excellence that defines our work.
Part 1: Hazard Characterization and Regulatory Imperative
Understanding the "why" is paramount to ensuring consistent and correct adherence to any protocol. The disposal procedures for this compound are dictated by its inherent chemical properties and the regulatory landscape governing hazardous waste.
Inferred Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its hazard profile can be reliably inferred from structurally similar compounds, such as 4-tert-butylphenol and other related substances. These analogues consistently highlight several key hazards that must be addressed in a disposal plan.[1]
| Hazard Classification | Description | Primary Concern for Disposal | Source Analogue |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact can lead to inflammation. | Contaminated personal protective equipment (PPE) and labware must be treated as hazardous waste. | 4-tert-Butylphenol[1] |
| Serious Eye Damage/Irritation | Can cause serious eye damage upon contact. | Requires stringent use of eye protection; any contaminated materials pose a significant risk. | 4-tert-Butylphenol[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] | This long-term health hazard necessitates treating all waste streams as hazardous to prevent environmental exposure. | 4-tert-Butylphenol[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | This is the critical driver for disposal. Drain disposal is strictly prohibited to prevent contamination of waterways. | 4-tert-Butylphenol[1] |
The Regulatory Framework: RCRA's "Cradle-to-Grave" Mandate
In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4] RCRA establishes a "cradle-to-grave" system, which means that the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[3][4][5]
Given its aquatic toxicity and other hazards, any waste containing this compound must be classified and managed as hazardous waste.[5]
Part 2: Standard Operating Procedure for Disposal
This section provides a step-by-step protocol for the collection and disposal of waste generated from the use of this compound.
Segregation of Waste Streams
Proper segregation at the point of generation is the most critical step in a compliant waste management program. It prevents accidental mixing of incompatible chemicals and ensures cost-effective disposal.
Caption: Waste Segregation Decision Workflow.
Liquid Waste Collection Protocol
-
Select the Correct Container: Use a designated, leak-proof container clearly labeled "Hazardous Waste," "Non-Halogenated Organic Solvents," and listing this compound as a component.
-
Avoid Incompatibles: Do not mix this waste stream with strong oxidizing agents or strong acids.[1]
-
Keep Closed: The waste container must be kept securely closed at all times, except when adding waste. This minimizes the release of vapors.[6]
-
Use Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[6]
-
Request Pickup: Once the container is 90% full, submit a request for waste pickup through your institution's Environmental Health & Safety (EHS) department.[6]
Causality: The high aquatic toxicity of this compound means that even small amounts can be harmful if they enter the environment.[1] Collecting all liquid waste, including reaction mixtures and solvent rinses, in a designated container for incineration by an approved waste disposal plant is the only acceptable method.[1][7]
Solid Waste Collection Protocol
-
Designate a Container: Use a sturdy, sealable container or a double-bagged, labeled waste bag for collecting contaminated solid waste.
-
Collect All Contaminated Items: This includes, but is not limited to:
-
Gloves
-
Paper towels or absorbent pads used for minor cleanups
-
Contaminated weighing paper or boats
-
Used silica gel from chromatography
-
-
Seal and Store: Keep the solid waste container sealed. Store it in a designated satellite accumulation area away from general trash.
-
Disposal: Dispose of the container through your institution's EHS department as hazardous solid waste.
Causality: Trace amounts of the chemical remaining on solid materials can still pose a risk. Disposing of these items in the regular trash can lead to environmental contamination through landfill leachate and poses an exposure risk to custodial staff.
Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not considered regular solid waste until it has been properly decontaminated.
-
Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect the First Rinse: The first rinsate must be collected and disposed of as hazardous liquid waste, as it will contain the highest concentration of the chemical residue.[6] Subsequent rinses can also be collected if desired, but collecting the first is the minimum requirement.
-
Deface the Label: Completely remove or obliterate the original chemical label on the container.[6]
-
Final Disposal: After air-drying, the rinsed and defaced container can typically be disposed of in the appropriate glass or plastic recycling stream, per your institution's guidelines.[6]
Part 3: Emergency Procedures and Spill Management
Accidents happen. A clear, pre-defined plan for spill management is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small spill (<100 mL), if you have been trained and have the proper spill kit, you may proceed with cleanup. For large spills, evacuate the area and contact your institution's EHS emergency line.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves.
-
Contain the Spill: Cover the spill with an absorbent, inert material from a chemical spill kit (e.g., vermiculite or sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the Area: Wipe the spill area with a solvent-soaked towel, and place the towel in the solid hazardous waste container.
-
Report: Report the incident to your supervisor and EHS, even if you handled the cleanup yourself.
Causality: A rapid and correct response minimizes potential exposure to personnel and prevents the spread of contamination. Prohibiting drain disposal of spill cleanup materials is critical due to the compound's high aquatic toxicity.[1]
References
- Fisher Scientific, Safety Data Sheet: 4-tert-Butylphenol. [URL: https://www.fishersci.com/sdsitems.xhtml?partNumber=AC108000050]
- Central Washington University, Laboratory Hazardous Waste Disposal Guidelines. [URL: https://www.cwu.edu/ehs/laboratory-hazardous-waste-disposal-guidelines]
- Earth911, How to Dispose of Liquor and Denatured Alcohol Safely. [URL: https://earth911.
- Stanford Environmental Health & Safety, Ethanol Factsheet. [URL: https://ehs.stanford.edu/wp-content/uploads/Ethanol-Factsheet.pdf]
- Hazardous Waste Experts, Does the EPA Alcohol Exemption Apply to Your Business?. [URL: https://www.hazardouswasteexperts.com/does-the-epa-alcohol-exemption-apply-to-your-business/]
- Fisher Scientific, Safety Data Sheet: 2-(4-tert-butylphenyl)ethanol. [URL: https://www.fishersci.com/sdsitems.xhtml?partNumber=AC376870050]
- U.S. Environmental Protection Agency, Resource Conservation and Recovery Act (RCRA) Regulations. [URL: https://www.epa.
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- PubChem, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15271904]
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- Dartmouth College, Hazardous Waste Disposal Guide. [URL: https://policy.dartmouth.edu/hazardous-waste-disposal-guide]
- U.S. Environmental Protection Agency, Resource Conservation and Recovery Act (RCRA) Overview. [URL: https://www.epa.gov/rcra]
- Sigma-Aldrich, Product Page: 3-(4-tert-Butylphenyl)propanal. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds001981]
- Sigma-Aldrich, Product Page: 3-(4-(tert-Butyl)phenyl)propanal. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h9998f1f7]
- Sigma-Aldrich, Safety Data Sheet: 3-(4-tert-Butylphenyl)propionaldehyde. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/cds001981]
- ChemicalBook, Product Page: 3-(4-TERT-BUTYL-PHENYL)-PROPAN-1-OL. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62551465.htm]
- Missouri Department of Natural Resources, Hazardous Waste Compliance and Assistance. [URL: https://dnr.mo.gov/waste-recycling/hazardous-waste]
- Lion Technology Inc., 4 Hazardous Waste Characteristics Under RCRA (Video). [URL: https://www.youtube.
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Sources
Navigating the Safe Handling of 3-(4-Tert-butylphenyl)propan-1-ol: A Guide to Personal Protective Equipment and Disposal
Hazard Assessment: An Inference-Based Approach
Due to the absence of a specific SDS for 3-(4-Tert-butylphenyl)propan-1-ol, we must infer its potential hazards from analogous structures, namely 3-(4-tert-Butylphenyl)propanal and 4-tert-Butylphenol. These related compounds exhibit a range of health hazards that necessitate careful handling.
The aldehyde analogue, 3-(4-tert-Butylphenyl)propanal , is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility.[1] The phenolic analogue, 4-tert-Butylphenol , is known to cause skin irritation, serious eye damage, and is also suspected of damaging fertility.[2][3][4] Additionally, precautionary statements available for this compound itself suggest avoiding breathing vapors and recommend thorough washing after skin contact, as well as specific actions for eye and inhalation exposure, indicating potential for irritation or other effects.[5]
Based on this analysis, it is prudent to handle this compound as a substance that may, at a minimum, cause skin and eye irritation and could have the potential for skin sensitization and reproductive toxicity.
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Inferred Potential | Rationale |
| Skin Irritation/Corrosion | Likely | Based on data for 4-tert-Butylphenol.[2][4] |
| Serious Eye Damage/Irritation | Likely | Based on data for 4-tert-Butylphenol.[2][4] |
| Skin Sensitization | Possible | Based on data for 3-(4-tert-Butylphenyl)propanal.[1] |
| Reproductive Toxicity | Possible | Based on data for both the aldehyde and phenol analogues.[1][2][3][4] |
| Acute Oral Toxicity | Possible | Based on data for 3-(4-tert-Butylphenyl)propanal.[1] |
| Aquatic Toxicity | Possible | Both analogues show toxicity to aquatic life.[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure risk. The following recommendations are based on the inferred hazard profile and represent best practices for handling chemicals of unknown toxicity.
Core PPE Requirements
-
Eye and Face Protection : Chemical safety goggles are mandatory at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[2]
-
Hand Protection : Chemically resistant gloves are required. Nitrile or neoprene gloves are a suitable first choice. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[6]
-
Skin and Body Protection : A standard laboratory coat should be worn, fully buttoned, with sleeves extending to the wrist. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[7]
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles; Face shield for splash risk. | Protects against potential eye irritation or serious damage.[2][4] |
| Hand | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, irritation, and potential sensitization.[6] |
| Body | Laboratory coat; Chemical-resistant apron as needed. | Protects against accidental skin exposure. |
| Respiratory | Use within a chemical fume hood. | Minimizes inhalation of potentially harmful vapors.[7] |
Procedural Guidance for Safe Handling and Disposal
Adherence to standard operating procedures is critical for mitigating risk. The following workflow outlines the key steps for safely handling this compound.
Experimental Workflow
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Always work within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Don all required PPE as outlined in Table 2.
-
Have a spill kit readily available.
-
-
Handling :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[5]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
All waste containing this compound should be considered hazardous.
-
Liquid Waste : Collect in a designated, labeled, and sealed waste container. The container should be compatible with organic solvents.
-
Solid Waste : Contaminated materials such as gloves, paper towels, and pipette tips should be collected in a separate, clearly labeled hazardous waste container.
-
Disposal : All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[2] Do not pour waste down the drain.[3]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
-
Capot Chemical Co., Ltd. (2022, August 16). MSDS of 3-(4-tert-butylphenyl)propanal. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Fisher Scientific. (2023, October 20). SAFETY DATA SHEET: Propan-1-ol. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
